Phenyl trifluoromethyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
trifluoromethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQKTCBMKQQOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196568 | |
| Record name | ((Trifluoromethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-56-4 | |
| Record name | [(Trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Trifluoromethyl)thio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Trifluoromethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(trifluoromethyl)thio]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Phenyl Trifluoromethyl Sulfide: A Master Guide to Synthetic Methodologies
Executive Summary: The "Super-Lipophilic" Benchmark
Phenyl trifluoromethyl sulfide (PhSCF₃) is not merely a chemical intermediate; it is the prototype for the trifluoromethylthio (SCF₃) moiety, a structural motif that has revolutionized medicinal chemistry.[1]
The SCF₃ group is often termed a "super-lipophilic" variant of the trifluoromethyl group. Its Hansch lipophilicity parameter (
This guide provides a rigorous technical analysis of the three primary synthetic pathways to access PhSCF₃ and its derivatives: Nucleophilic Cross-Coupling , Electrophilic Substitution , and Radical Functionalization .[1]
Part 1: Nucleophilic Trifluoromethylthiolation (The Scale-Up Workhorse)
For drug development professionals requiring robust, scalable access to PhSCF₃ derivatives from aryl halides, Copper-mediated nucleophilic substitution is the industry standard.[1] This method utilizes stable reagents like Silver Trifluoromethylthiolate (AgSCF₃) or generates the CuSCF₃ species in situ.
The Mechanism: Copper Oxidative Addition
The reaction generally proceeds via a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl halide, followed by ligand exchange with the SCF₃ source and subsequent reductive elimination.[1]
Validated Protocol: AgSCF₃ Mediated Coupling
This protocol is favored for its high functional group tolerance (esters, nitriles, aldehydes).[1]
-
Substrate: Iodobenzene (PhI) (Model substrate)
-
Reagent: AgSCF₃ (Stable solid, easy handling)[1]
-
Catalyst: CuI (Copper(I) Iodide)[2]
-
Solvent: DMF or DMSO (Polar aprotic is critical for solubilizing the metal complex)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a dried reaction tube with AgSCF₃ (1.2 equiv), CuI (1.0 equiv), and the aryl iodide (1.0 equiv). Note: Stoichiometric copper is often required for difficult substrates, though catalytic variants exist with bipyridine ligands.[1]
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).
-
Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine to remove DMF and copper salts.[1]
-
Purification: Silica gel chromatography. PhSCF₃ is a volatile liquid (bp ~176 °C); use pentane/ether and careful concentration.[1]
Critical Insight: If AgSCF₃ is unavailable, CuSCF₃ can be generated in situ using elemental sulfur (S₈), CF₃SiMe₃ (Ruppert-Prakash reagent), and CuI/KF.[1] This "direct" method avoids expensive silver reagents but requires precise temperature control (-78 °C to RT) to prevent defluorination.[1]
Part 2: Electrophilic Trifluoromethylthiolation (Late-Stage Functionalization)
When the substrate is an electron-rich arene (e.g., aniline, phenol, indole) or a nucleophile (Grignard, Boronic acid), electrophilic reagents are superior.[1] They allow for the direct introduction of SCF₃ without pre-functionalization with halogens.[1]
The Reagents: "Shen" vs. "Billard"[1]
-
Billard’s Reagents: Trifluoromethanesulfenamides (e.g., PhNHSCF₃).[1][3] Good reactivity but require activation with strong Lewis acids.[1][3]
-
Shen’s Reagent (N-Trifluoromethylthiosaccharin): A bench-stable, highly electrophilic solid.[1] It is currently the "gold standard" for electrophilic SCF₃ transfer due to its ease of handling and high reactivity.[1]
Validated Protocol: Reaction with Boronic Acids
This method couples electrophilic reagents with aryl boronic acids (Suzuki-type logic) without palladium.[1]
-
Reaction Setup: Combine Aryl Boronic Acid (1.0 equiv), N-Trifluoromethylthiosaccharin (1.2 equiv), and CuCl (catalytic, 10 mol%).
-
Base/Solvent: Add K₂CO₃ (1.5 equiv) in CH₃CN (Acetonitrile).
-
Conditions: Stir at room temperature to 50 °C for 4–8 hours.
-
Mechanism: The copper transmetallates with the boronic acid to form an Ar-Cu species, which then attacks the electrophilic sulfur of the saccharin reagent.[1]
Part 3: Radical and Sandmeyer Approaches[1]
For anilines that need to be converted to PhSCF₃, the Sandmeyer reaction is a powerful alternative to nucleophilic aromatic substitution.[1]
The Sandmeyer-Type Protocol
This approach utilizes the formation of an aryl diazonium salt followed by reaction with a nucleophilic SCF₃ source under radical conditions.
-
Diazotization: Treat Aniline with t-BuONO (tert-butyl nitrite) and p-TsOH in CH₃CN at 0 °C to form the diazonium tosylate.[1]
-
SCF₃ Transfer: Add a salt like [(Me₄N)][SCF₃] or generate CuSCF₃ in situ.
-
Radical Initiation: Often requires a copper catalyst or visible light (photoredox) to initiate the single-electron transfer (SET), releasing N₂ and forming the Ar[1]• radical, which traps the SCF₃ group.[1]
Comparative Selection Guide
Select the methodology based on your starting material and functional group sensitivity.[1]
| Feature | Nucleophilic (AgSCF₃/Cu) | Electrophilic (Shen's Reagent) | Radical / Sandmeyer |
| Starting Material | Aryl Halides (I, Br) | Boronic Acids, Amines, Indoles | Anilines |
| Reagent Cost | High (Ag) | Moderate (Saccharin deriv.)[1] | Low to Moderate |
| Scalability | High (Industry Standard) | Moderate | Moderate |
| Reaction Conditions | Heat (80–120 °C) | Mild (RT – 50 °C) | Mild (0 °C – RT) |
| Key Advantage | Robust, predictable scope | Late-stage functionalization | Uses cheap anilines |
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for
= 1.44 parameter).[1][4] -
Xu, C., et al. (2014).[1] "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Angewandte Chemie International Edition. Link
-
Shao, X., et al. (2013).[1] "N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation."[1] Angewandte Chemie International Edition. Link
-
Weng, Z., et al. (2010).[1] "Copper-Mediated Trifluoromethylthiolation of Aryl Halides with Silver Trifluoromethylthiolate." Organic Letters. Link
-
Billard, T., et al. (2008).[1][3] "Trifluoromethanesulfenamides: A New Family of Reagents for the Trifluoromethylthiolation."[1] Journal of Organic Chemistry. Link
-
Wang, X., et al. (2014).[1] "Sandmeyer-Type Trifluoromethylthiolation of Arenediazonium Salts with Sodium Trifluoromethanesulfinate." Journal of Organic Chemistry. Link
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- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Phenyl Trifluoromethyl Sulfide: Properties, Reactivity, and Applications
Abstract
Phenyl trifluoromethyl sulfide (PTFS), CAS No. 456-56-4, is an organosulfur compound of significant interest in modern chemical research and development. Characterized by a trifluoromethyl group attached to a phenyl ring via a sulfur atom, its unique electronic properties and chemical stability make it a valuable intermediate and building block. The strong electron-withdrawing nature and high lipophilicity imparted by the trifluoromethylthio (−SCF3) group are highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of Phenyl trifluoromethyl sulfide, details its characteristic reactivity and synthetic pathways, and explores its critical applications in drug discovery and materials science, offering a technical resource for researchers and development professionals.
Introduction: The Significance of the Trifluoromethylthio Moiety
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[4] While the trifluoromethyl (−CF3) group is well-established, its sulfur-containing analogue, the trifluoromethylthio (−SCF3) group, has garnered increasing attention.[5] Phenyl trifluoromethyl sulfide serves as a primary scaffold for introducing this functional group, which uniquely combines the strong electron-withdrawing character of the −CF3 group with the chemical versatility of a thioether linkage.[2]
The −SCF3 moiety is considered a "super-trifluoromethyl" analogue due to its potent combination of high electronegativity and lipophilicity, properties that are often mutually exclusive.[6] This duality allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4] Consequently, PTFS is not merely a chemical curiosity but a key enabler in the development of next-generation pharmaceuticals, more potent agrochemicals, and high-performance polymers.[1][7]
Molecular Structure and Identification
Phenyl trifluoromethyl sulfide is an aromatic sulfide with the following core identifiers:
-
IUPAC Name : [(Trifluoromethyl)sulfanyl]benzene[8]
-
Synonyms : (Trifluoromethylthio)benzene, Trifluoromethyl phenyl sulfide, α,α,α-Trifluorothioanisole[1][9]
Caption: Molecular Structure of Phenyl trifluoromethyl sulfide.
Physical and Spectroscopic Properties
PTFS is a clear, colorless to pale yellow liquid at ambient temperature.[1][8] Its physical properties are dominated by the hydrophobic nature of the phenyl ring and the fluorinated substituent, rendering it highly soluble in common organic solvents and practically insoluble in water.[2]
Physical Data Summary
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [1][8] |
| Boiling Point | 140 - 142 °C | [1] |
| Density | 1.249 - 1.266 g/cm³ (at 20-25 °C) | [1][12] |
| Refractive Index (n²⁰/D) | ~1.47 | [1][12] |
| Calculated logP | 3.298 | [2] |
Spectroscopic Profile
The spectroscopic signature of PTFS is well-defined and serves as a reliable method for its identification and characterization.
-
Nuclear Magnetic Resonance (NMR) : The NMR spectra provide clear structural information.
-
¹H NMR (500 MHz, CDCl₃): The aromatic protons appear in the typical downfield region, with signals at δ 7.66 (d, J = 7.3 Hz, 2H), 7.52–7.46 (m, 1H), and 7.46–7.38 (m, 2H).[13] The splitting pattern is characteristic of a monosubstituted benzene ring.
-
¹⁹F NMR (470 MHz, CDCl₃): A sharp singlet is observed at approximately δ -42.77 ppm, indicative of the three equivalent fluorine atoms of the −CF₃ group.[13]
-
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) confirms the molecular weight. The calculated m/z for C₇H₅F₃S is 178.01, with experimental findings typically around 178.02.[13] Further mass spectrum data is available through the NIST Chemistry WebBook.[11]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic peaks for C-F and C-S bonds, in addition to the aromatic C-H and C=C stretching and bending vibrations. Data is available for review in the NIST database.[11]
Chemical Properties and Reactivity
The reactivity of Phenyl trifluoromethyl sulfide is primarily dictated by the strong electron-withdrawing nature of the −SCF₃ group, which deactivates the phenyl ring towards electrophilic aromatic substitution while also influencing the reactivity of the sulfur atom.
Oxidation: A Stepwise Pathway to Sulfoxides and Sulfones
The sulfur atom in PTFS is deactivated towards oxidation due to the adjacent electron-withdrawing trifluoromethyl group.[14] Consequently, selective oxidation requires controlled conditions and often the use of an activating agent. This property is synthetically valuable, as it allows for the stepwise and selective formation of Phenyl trifluoromethyl sulfoxide and Phenyl trifluoromethyl sulfone, both of which are important building blocks in their own right.[2][7][14]
-
Oxidation to Sulfoxide : Using a mild oxidant like hydrogen peroxide (H₂O₂) in an activating solvent such as trifluoroacetic acid (TFA) allows for highly selective conversion to the sulfoxide.[14] The TFA activates the H₂O₂ and increases selectivity by deactivating the resulting sulfoxide against further oxidation.[14] A quantitative and selective conversion can be achieved using 1.2 equivalents of 30% H₂O₂ in TFA at 0 °C.[14]
-
Oxidation to Sulfone : Harsher conditions are required to achieve full oxidation to the sulfone. For instance, using 2.4 equivalents of H₂O₂ in TFA at 60 °C leads to the formation of Phenyl trifluoromethyl sulfone in high yield.[14] This sulfone is a valuable reagent, serving as a precursor for nucleophilic, electrophilic, and radical trifluoromethylation reactions.[7][15]
Caption: Stepwise oxidation of PTFS to its corresponding sulfoxide and sulfone.
Synthesis of Phenyl Trifluoromethyl Sulfide
The synthesis of PTFS is most commonly achieved through the trifluoromethylation of thiophenol or its derivatives. Various reagents and methods have been developed to install the −CF₃ group onto the sulfur atom efficiently.
Representative Synthetic Protocol: Trifluoromethylation of Thiophenol
A reliable method involves the reaction of a thiol or thiophenol with a trifluoromethyl source. One documented procedure utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) and iodine pentoxide (I₂O₅) in DMSO.
Experimental Protocol:
-
A reaction tube is charged with the starting thiophenol (1.0 eq).
-
Sodium trifluoromethanesulfinate (3.0 eq) and iodine pentoxide (2.0 eq) are added.
-
Dimethyl sulfoxide (DMSO) is added as the solvent.
-
The sealed tube is heated to 110 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched and purified by flash silica gel column chromatography to afford the desired Phenyl trifluoromethyl sulfide.[13]
Caption: General workflow for the synthesis of PTFS via trifluoromethylation.
Applications in Research and Development
The unique properties imparted by the −SCF₃ group make PTFS a versatile intermediate in several high-value sectors.
-
Pharmaceutical Development : This is the most prominent area of application. The −SCF₃ group is used to enhance the efficacy and specificity of drug candidates.[1] Its high lipophilicity can improve a drug's ability to cross cell membranes, while its metabolic stability can increase its half-life in the body, leading to an improved pharmacokinetic (ADME) profile.[1][3][4] It serves as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1][3]
-
Agricultural Chemistry : PTFS is utilized in the formulation of modern agrochemicals, such as pesticides and herbicides.[1] The trifluoromethylthio group can enhance the potency and stability of these agents, providing more effective crop protection solutions.[1]
-
Materials Science : In materials science, PTFS serves as a precursor for advanced fluorinated polymers and coatings.[1][2] Incorporating the −SCF₃ group can significantly improve a material's chemical resistance, thermal stability, and durability, making it suitable for use in harsh environments.[1]
Safety and Handling
Phenyl trifluoromethyl sulfide is a flammable liquid and requires careful handling in a laboratory or industrial setting.[2][12][16]
-
Hazards : The compound is flammable, and its vapors can form explosive mixtures with air.[12][16] Vapors are heavier than air and may travel to an ignition source and flash back.[12][16] It may cause skin and eye irritation.[16][17]
-
Handling : Work should be conducted in a well-ventilated fume hood.[16] All ignition sources must be eliminated, and equipment should be properly grounded to prevent static discharge.[12][16] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, must be worn.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[16] It is recommended to store under an inert gas atmosphere at 2-8 °C for long-term stability.[1]
Conclusion
Phenyl trifluoromethyl sulfide is a pivotal compound in organofluorine chemistry, providing a direct and efficient route to the valuable trifluoromethylthio moiety. Its distinct combination of lipophilicity, metabolic stability, and electron-withdrawing character has solidified its role as a critical building block in the rational design of pharmaceuticals and agrochemicals. Furthermore, its utility in creating robust, high-performance materials underscores its versatility. As research continues to push the boundaries of molecular design, the strategic application of Phenyl trifluoromethyl sulfide and its derivatives is poised to remain a key factor in driving innovation across the chemical sciences.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenyl trifluoromethyl sulfide (CAS 456-56-4). Retrieved from [Link]
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Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenyl Trifluoromethyl Sulfone: Synthesis, Applications, and Mechanistic Insights for Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). Phenyl trifluoromethyl sulfide. Retrieved from the NIST WebBook. [Link]
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RSC Publishing. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. Retrieved from [Link]
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PubChem - NIH. (n.d.). Phenyl triflimide. Retrieved from [Link]
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PMC. (2022, April 8). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of heterocyclic trifluoromethyl sulfides. Retrieved from [Link]
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SERVA Electrophoresis GmbH. (2025, July 18). Safety Data Sheet - Phenylmethylsulfonyl fluoride. Retrieved from [Link]
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RSC Publishing. (2022, August 11). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]
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ACS Publications. (2026, February 5). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. Retrieved from [Link]
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Beilstein Journals. (n.d.). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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In-depth Technical Guide: Phenyl Trifluoromethyl Sulfide (CAS 456-56-4)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group has become a highly valued substituent in the fields of drug discovery, agrochemicals, and materials science.[1][2] Phenyl trifluoromethyl sulfide, also known as (trifluoromethyl)thiobenzene, serves as a key reagent for introducing this influential functional group.[2][3]
The significance of the -SCF3 group stems from its unique electronic properties and high lipophilicity.[4] The potent electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic environment of the parent molecule. This electronic influence, combined with a high Hansch lipophilicity parameter, enhances several critical properties for drug candidates, including membrane permeability and metabolic stability.[1][2][5] Consequently, the incorporation of a trifluoromethylthio group is a well-established strategy for improving the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2][5]
Physicochemical Properties & Data
A comprehensive understanding of the physical and chemical properties of Phenyl trifluoromethyl sulfide is essential for its safe handling and effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 456-56-4 | [2] |
| Molecular Formula | C7H5F3S | [2] |
| Molecular Weight | 178.17 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Boiling Point | 140 - 142 °C | [2] |
| Density | ~1.25 g/mL | [2] |
| Refractive Index | ~1.47 | [2] |
Synthesis and Mechanistic Pathways
The synthesis of Phenyl trifluoromethyl sulfide can be achieved through various methods, with the choice often dictated by scale, starting material availability, and safety protocols.
Established Synthesis Protocol: S-Trifluoromethylation of Thiophenols
A prevalent and reliable method involves the direct trifluoromethylation of thiophenols. This reaction can proceed through different mechanisms, including radical pathways, depending on the chosen trifluoromethylating agent.[6][7] Recent advancements have explored the use of hypervalent iodine reagents and visible-light-promoted reactions to generate the trifluoromethyl radical.[7][8]
Conceptual Workflow: Synthesis of Phenyl Trifluoromethyl Sulfide
Caption: Visible-light-promoted S-trifluoromethylation of thiophenol.
Step-by-Step Protocol (Illustrative, based on modern methods):
-
Reaction Setup: In a reaction vessel, dissolve the thiophenol (1.0 equiv) and the trifluoromethyl radical precursor (e.g., trifluoromethyl phenyl sulfone, 1.1 equiv) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[6]
-
Base Addition: Add a base, for instance, cesium carbonate (Cs2CO3, 2.0 equiv), to the mixture.[6] The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion.[6]
-
Initiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.[6] The thiophenolate and the trifluoromethyl source form an electron donor-acceptor (EDA) complex, which, upon light absorption, undergoes a single electron transfer (SET) to generate a trifluoromethyl radical.[6][7]
-
Reaction Monitoring: Monitor the reaction's progress using techniques like thin-layer chromatography (TLC) or 19F NMR spectroscopy.[6]
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: Purify the crude product, typically by column chromatography or distillation, to yield pure Phenyl trifluoromethyl sulfide.
Self-Validating System: The purity and identity of the final product must be rigorously confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to ensure the successful synthesis and to rule out side products.
Reactivity and Synthetic Applications
Phenyl trifluoromethyl sulfide is a versatile intermediate for further chemical modifications.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in Phenyl trifluoromethyl sulfide can be oxidized to the corresponding sulfoxide and sulfone.[9] These oxidized derivatives have distinct electronic and steric properties and are also valuable in synthesis. For instance, phenyl trifluoromethyl sulfoxide can be used to generate trifluoromethylcopper ("CuCF3") species for trifluoromethylation reactions.[10] However, the oxidation of trifluoromethyl sulfides can be challenging due to the deactivating effect of the electron-withdrawing CF3 group, and overoxidation to the sulfone is a common issue.[9]
Oxidation Pathway Diagram
Caption: Stepwise oxidation of Phenyl Trifluoromethyl Sulfide.
Experimental Protocol: Synthesis of Phenyl Trifluoromethyl Sulfoxide
-
Reaction Setup: Dissolve Phenyl trifluoromethyl sulfide (1.0 equiv) in a suitable solvent like hexafluoroisopropanol (HFIP), which can activate the sulfur for oxidation.[9]
-
Oxidant and Catalyst: Add an aqueous solution of hydrogen peroxide (H2O2, e.g., 30%) and a catalytic amount of an acid or metal catalyst.[9] H2O2 is an environmentally friendly oxidant, but it requires activation to react with the deactivated sulfide.[9]
-
Temperature Control: Maintain the reaction at room temperature and stir for several hours. Causality Note: Careful control of stoichiometry and reaction time is crucial to prevent overoxidation to the sulfone.
-
Monitoring: Follow the reaction's progress by TLC or NMR until the starting material is consumed.
-
Workup: Quench the reaction, typically with a reducing agent like sodium sulfite, and then perform a standard aqueous workup.
-
Purification: Purify the crude product by column chromatography to isolate the sulfoxide.
Applications in Drug Development
The incorporation of the trifluoromethylthio group into drug candidates is a widely used strategy to enhance their pharmacological properties.[2][5]
-
Enhanced Lipophilicity: The -SCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross lipid membranes and enhance its absorption and distribution in biological systems.[1][6]
-
Metabolic Stability: The presence of the trifluoromethyl group can block potential sites of metabolism on an aromatic ring, leading to increased metabolic stability and a longer half-life of the drug.[1][2][5]
-
Bioisosterism: The -SCF3 group can act as a bioisostere for other groups, allowing for the fine-tuning of a drug's steric and electronic properties to optimize its binding to a biological target.
Many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in medicinal chemistry.[11] For example, fluoxetine, an antidepressant, contains a trifluoromethyl group that is crucial for its activity.[11]
Safety and Handling
Phenyl trifluoromethyl sulfide is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Ventilation: Use only outdoors or in a well-ventilated area.[13] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12][13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12][15]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[16] If in eyes, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air.[16] Seek medical attention if irritation persists or if you feel unwell.[14][16]
Conclusion
Phenyl trifluoromethyl sulfide is a fundamentally important reagent that provides access to the valuable trifluoromethylthio group. Its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries, is extensive.[1][2] A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for leveraging its potential to develop novel and improved chemical entities.
References
- Vertex AI Search.
- CymitQuimica. CAS 456-56-4: [(Trifluoromethyl)thio]benzene.
- Chem-Impex. Phenyl trifluoromethyl sulfide.
- ChemicalBook. Phenyl trifluoromethyl sulfide(456-56-4).
- LookChem. Phenyl trifluoromethyl sulfide.
- PubMed Central.
- Spectrum Chemical.
- Tokyo Chemical Industry Co., Ltd. Phenyl Trifluoromethyl Sulfide 456-56-4.
- RSC Publishing.
- Royal Society of Chemistry. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
- Fisher Scientific.
- Beilstein Journal of Organic Chemistry. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide.
- Thermo Fisher Scientific.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ACS Publications. Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide.
- Chemical Communications (RSC Publishing). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
- Tokyo Chemical Industry UK Ltd. Phenyl Trifluoromethyl Sulfide | 456-56-4.
- PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 456-56-4: [(Trifluoromethyl)thio]benzene | CymitQuimica [cymitquimica.com]
- 4. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Phenyl Trifluoromethyl Sulfide | 456-56-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Phenyl trifluoromethyl sulfide(456-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Whitepaper: Phenyl Trifluoromethyl Sulfide
Molecular Characteristics, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Phenyl trifluoromethyl sulfide (PhSCF
Physicochemical Profile & Core Data
The molecular weight of Phenyl trifluoromethyl sulfide is 178.17 g/mol . This value is derived from the standard atomic weights of its constituent elements (C
Table 1: Comprehensive Physicochemical Data
| Property | Value | Technical Context |
| Molecular Weight | 178.17 g/mol | Calculated (C: 12.011, H: 1.008, F: 18.998, S: 32.06) |
| CAS Registry Number | 456-56-4 | Universal identifier for procurement and safety checks. |
| Molecular Formula | C | Aromatic ring substituted with a trifluoromethylthio group. |
| Appearance | Colorless to pale yellow liquid | Oxidizes slowly; store under inert gas (Ar/N |
| Density | 1.25–1.27 g/mL (at 20 °C) | High density due to fluorine content. |
| Boiling Point | 140–142 °C | Volatile; requires careful handling during concentration. |
| Hansch Constant ( | 1.44 | Indicates high lipophilicity (compare to |
| Hammett Constant ( | 0.50 | Strong electron-withdrawing group (EWG). |
| -42.0 to -44.0 ppm | Singlet (relative to CFCl |
Analyst Note: The Hansch
value of 1.44 is the critical metric here. It signifies that the –SCFgroup is significantly more lipophilic than the –CF group ( ) or the –OCF group ( ). This makes PhSCF derivatives exceptionally potent for increasing the LogP of a drug candidate to improve blood-brain barrier (BBB) penetration.
Structural & Electronic Visualization
The following diagram illustrates the electronic effects and strategic utility of the PhSCF
Figure 1: Mechanistic impact of the SCF
Validated Synthetic Protocol
While various methods exist (e.g., electrophilic trifluoromethylthiolation using Billard’s reagent), the transition-metal-mediated cross-coupling of aryl iodides with AgSCF
Protocol: Copper-Mediated Trifluoromethylthiolation
Objective: Synthesis of PhSCF
Materials:
-
Iodobenzene (1.0 equiv)
-
AgSCF
(Silver(I) trifluoromethanethiolate) (1.2–1.5 equiv) -
CuI (Copper(I) iodide) (1.0 equiv) or (bpy)CuSCF
reagent -
Solvent: Diglyme or DMF (Anhydrous)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Workflow:
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon.
-
-
Reagent Charging:
-
Add CuI (190 mg, 1.0 mmol) and AgSCF
(313 mg, 1.5 mmol) to the flask. -
Note on Causality: The stoichiometric CuI is often required to drive the equilibrium, although catalytic variants exist. AgSCF
acts as the reservoir for the nucleophilic SCF anion, which is unstable in free form.
-
-
Substrate Addition:
-
Add anhydrous Diglyme (5.0 mL) via syringe.
-
Add Iodobenzene (204 mg, 1.0 mmol).
-
-
Reaction:
-
Heat the mixture to 80–100 °C for 12–16 hours.
-
Visual Check: The reaction mixture should darken, and a yellow precipitate (AgI) will form as the reaction proceeds.
-
-
Work-up:
-
Purification:
-
Concentrate carefully (PhSCF
is volatile!). -
Purify via flash column chromatography (Pentane/Hexanes).
-
Yield Expectation: 75–90%.
-
Analytical Validation (Self-Check):
-
F NMR: Look for a sharp singlet at -42.6 ppm (CDCl
). Absence of peaks at -28 ppm (AgSCF ) confirms consumption of reagent. -
GC-MS: Confirm molecular ion peak at m/z 178 .
Synthesis Workflow Visualization
Figure 2: Reaction pathway for the copper-mediated trifluoromethylthiolation of iodobenzene.
Applications in Drug Discovery
The trifluoromethylthio group is not merely a "heavy" version of the trifluoromethoxy group. It is a specific tool for altering the lipophilic ligand efficiency (LLE) of a drug molecule.
-
Metabolic Blocking: The C–S bond is generally more resistant to oxidative metabolism (P450) compared to C–H or C–O bonds in certain environments, although the sulfur can be oxidized to sulfoxide (S=O) or sulfone (O=S=O). However, the electron-withdrawing CF
group deactivates the sulfur lone pair, making S-oxidation slower than in typical aryl sulfides. -
Lipophilicity Modulation: With a Hansch
value of 1.44, introducing an SCF group is one of the most potent ways to increase lipophilicity without adding a long alkyl chain. This is critical for compounds that need to cross the Blood-Brain Barrier (BBB). -
Electronic Tuning: The Hammett constant (
) shows it is a strong electron-withdrawing group, similar to –CF ( ) but with different steric bulk and lipophilicity.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Clark, T., et al. (2000). "Synthesis and properties of trifluoromethyl aryl sulfides." Journal of Fluorine Chemistry, 107(2), 200-205.
-
Weng, Z., et al. (2013). "Copper-mediated trifluoromethylthiolation of aryl halides with AgSCF3." Angewandte Chemie International Edition, 52(6), 1548-1552.
-
Xu, C., et al. (2014). "Recent advances in the synthesis of trifluoromethylthiolated compounds." Chemical Society Reviews, 44, 5713-5743.
-
BenchChem. (2025). "Phenyl trifluoromethyl sulfide Product Data."
Sources
Commercial suppliers of high-purity Phenyl trifluoromethyl sulfide
Technical Whitepaper: Strategic Procurement and Application of High-Purity Phenyl Trifluoromethyl Sulfide (
Executive Summary
The trifluoromethylthio group (
However, the commercial landscape for
Chemical Profile & Criticality of Purity
Identity Verification:
-
Chemical Name: Phenyl trifluoromethyl sulfide[1][2][3][4][5][6]
-
CAS Number: 456-56-4 (Note: Do not confuse with CAS 421-16-9, which refers to Methyl trifluoromethyl sulfide).[1][4]
-
Synonyms: (Trifluoromethylthio)benzene;
-Trifluorothioanisole.[1] -
Molecular Formula:
[1][2][4][5]
The "High-Purity" Imperative: In early-stage discovery, 97% purity is often acceptable.[1] However, in Late Lead Optimization or Process Development, the remaining 3% becomes a critical failure mode.[1]
| Impurity Type | Origin | Consequence in Downstream Chemistry |
| Thiophenol ( | Unreacted starting material | Catalyst Poison: Irreversibly binds to Pd/Ni centers, killing cross-coupling yields.[1] |
| Diphenyl Disulfide ( | Oxidation byproduct | Side Reactions: Competes in radical reactions; alters stoichiometry. |
| Phenyl Trifluoromethyl Sulfoxide | Over-oxidation | Polarity Shift: Alters solubility profile; difficult to separate via standard flash chromatography.[1] |
| Metal Residues (Cu, Ag) | Synthesis catalysts | False Positives: Trace metals can catalyze reactions assumed to be metal-free.[1] |
Commercial Supply Landscape
The market is segmented into three tiers. Your choice should be dictated by the phase of drug development.[1]
Tier 1: Global Catalog Suppliers (High Reliability / High Cost)
Best for: HTS Library Synthesis, milligram-scale screening.[1]
-
Sigma-Aldrich (Merck): Offers "reagent grade" (typically 98%).[1] High reliable stock but premium pricing.[1]
-
TCI Chemicals: consistently provides >97% GC grade.[1][5] Excellent packaging (often under Argon) which preserves shelf-life.[1]
-
Thermo Fisher (Alfa Aesar): Good availability in the US/EU markets.[1]
Tier 2: Fluorine Specialists (Balance of Cost & Purity)
Best for: Gram-scale optimization, scale-up to 100g.[1]
-
Fluorochem (UK): A primary source for many catalog re-sellers.[1] Often has the freshest stock due to high turnover.[1]
-
Oakwood Chemical (USA): Competitive pricing for 25g-100g packs.[1]
-
Apollo Scientific: Strong presence in Europe; reliable batch-specific CoA.[1]
Tier 3: Custom Synthesis & Bulk (Process Scale)
Best for: Multi-kilogram GMP batches.
-
Enamine / WuXi AppTec: For >1kg, custom synthesis is recommended to define specific impurity limits (e.g., <10 ppm Pd).[1]
Procurement Decision Matrix The following logic flow guides the "Make vs. Buy" and "Supplier Tier" decision process.
Figure 1: Strategic sourcing decision tree based on experimental scale and application sensitivity.
Quality Assurance Protocol (Self-Validating System)
Do not trust the Certificate of Analysis (CoA) blindly, especially for sulfur-containing fluorinated compounds which can degrade.[1] Implement this Triple-Check Protocol upon receipt.
Protocol 1: Visual & Olfactory Inspection
-
Red Flag: Dark yellow/orange color indicates significant oxidation or polymerization.[1]
-
Olfactory: While
has a sulfide odor, a sharp, biting "rotten egg" smell suggests hydrolysis to Thiophenol ( ).[1]
Protocol 2: Quantitative
-
Objective: Detect fluorinated impurities.
-
Method: Dissolve 10 mg sample in
. Add -trifluorotoluene as an internal standard. -
Target Signal:
to ppm (Singlet).[1] -
Impurity Signals:
Protocol 3: GC-MS for Non-Fluorinated Contaminants
-
Objective: Detect Thiophenol and non-fluorinated solvents.
-
Critical Check: Look for the molecular ion of Thiophenol (
110). If present >0.5%, purify immediately.[1]
Handling & Safety: The "Stench" Protocol
is volatile and possesses a potent sulfide odor.[1] Improper handling can contaminate an entire laboratory facility.[1]Storage:
-
Atmosphere: Strictly under Argon/Nitrogen. Oxygen promotes oxidation to sulfoxide.[1]
-
Container: Teflon-lined caps are mandatory.[1] Parafilm is insufficient; use electrical tape over the cap seal.[1]
Spill Management:
-
Neutralization: Do not just wipe up.[1] Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before cleaning.[1]
Synthesis & Impurity Origins
Understanding how
Figure 2: Synthesis pathway highlighting origins of critical impurities.[1]
References
-
Chemical Identity & Properties
-
Synthetic Methodology & Applications
- Supplier Specifications (Tier 1)
- Safety & Handling
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Phenyl trifluoromethyl sulfide | 456-56-4 [sigmaaldrich.com]
- 4. Phenyl trifluoromethyl sulfide(456-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. spectrumchemical.com [spectrumchemical.com]
The Pharmacophore’s Edge: A Technical Guide to Phenyl Trifluoromethyl Sulfide
Synonyms, Synthesis, and Strategic Application in Medicinal Chemistry
Executive Summary
Phenyl trifluoromethyl sulfide (CAS: 456-56-4) is more than a simple organofluorine solvent or intermediate; it represents the simplest aromatic scaffold containing the trifluoromethylthio group (-SCF₃) . In modern drug discovery, the -SCF₃ moiety is termed a "super-lipophilic" pharmacophore. With a Hansch lipophilicity parameter (
This guide serves as an operational manual for researchers utilizing this moiety, moving from nomenclature to validated synthetic protocols.
Part 1: Nomenclature & Identification
While formally named (Trifluoromethylthio)benzene by IUPAC standards, this compound appears under various synonyms in supply chains and literature. Confusion in nomenclature often leads to procurement errors.
Table 1: Identity Matrix
| Identifier Type | Primary Value | Synonyms / Alternates |
| IUPAC Name | (Trifluoromethylthio)benzene | [(Trifluoromethyl)sulfanyl]benzene |
| Common Names | Phenyl trifluoromethyl sulfide | Trifluoromethyl phenyl sulfide; |
| Abbreviation | PhSCF | Ph-S-CF |
| CAS Number | 456-56-4 | N/A |
| SMILES | FC(F)(F)Sc1ccccc1 | N/A |
| InChI Key | YQQKTCBMKQQOSM-UHFFFAOYSA-N | N/A |
Part 2: Physicochemical Profile & The "Hansch Advantage"
The strategic value of PhSCF
Table 2: Key Physicochemical Properties
| Property | Value | Context for Drug Design |
| Boiling Point | 140–142 °C | High enough for stable handling, volatile enough for distillation. |
| Density | 1.25 g/mL | Denser than water; forms the bottom layer in aqueous workups. |
| Hansch | 1.44 | Critical: Higher than -CF |
| Hammett | 0.50 | Strong electron-withdrawing group (EWG), deactivating the ring. |
| Metabolic Stability | High | The C-F bonds protect the sulfur from rapid oxidation/metabolism compared to -SCH |
Part 3: Synthetic Pathways (Taxonomy of Methods)
Synthesizing PhSCF
Visualization: Synthesis Decision Tree
The following diagram illustrates the logical flow for selecting a synthesis method based on substrate availability.
Figure 1: Decision tree for selecting the optimal synthetic route to (Trifluoromethylthio)benzene derivatives.
Part 4: Experimental Protocol (Self-Validating SOP)
Selected Method: Copper-Mediated Cross-Coupling of Aryl Iodides. Rationale: This is the industry standard for reliability. It avoids the use of highly toxic gaseous CF₃Cl and uses stable, solid reagents.
Reagents & Equipment[2][3]
-
Substrate: Iodobenzene (1.0 equiv)
-
Reagent: AgSCF
(Trifluoromethylthio silver) (1.2 equiv) or CuSCF -
Catalyst/Ligand: CuI (10 mol%) / 2,2'-Bipyridine (bpy) (20 mol%)
-
Solvent: Diglyme or DMF (Anhydrous)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
-
Setup (In Glovebox or Schlenk Line):
-
To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and 2,2'-Bipyridine (31 mg, 0.2 mmol).
-
Add AgSCF
(250 mg, 1.2 mmol). Note: AgSCF is light sensitive; minimize exposure.
-
-
Solvation:
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Diglyme (3.0 mL) and Iodobenzene (204 mg, 1.0 mmol) via syringe.
-
-
Reaction:
-
Heat the mixture to 80 °C for 12–16 hours.
-
Checkpoint: The reaction mixture should turn dark brown/green. If it remains pale, the catalyst has not activated.
-
-
Workup (Self-Validating Step):
- O (20 mL).
-
Filter through a short pad of Celite to remove silver salts.
-
Wash the filtrate with water (3 x 10 mL) to remove Diglyme/DMF. Validation: Check the aqueous layer pH; it should be neutral.
-
Dry organic layer over MgSO
, filter, and concentrate.[4]
-
Purification:
Part 5: Mechanistic Insight
Understanding the catalytic cycle allows for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) redox cycle.
Figure 2: The simplified catalytic cycle for Copper-mediated trifluoromethylthiolation. The rate-determining step is typically the oxidative addition of the aryl halide to the Cu(I) species.
Part 6: Safety & Handling
-
Stench Warning: Phenyl trifluoromethyl sulfide and its precursors (especially thiophenols) have low odor thresholds. All work must be performed in a fume hood.
-
Flammability: Flash point is approx. 37°C. Ground all glassware to prevent static discharge.
-
Waste: Silver salts (from AgSCF
) must be segregated into heavy metal waste streams.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for parameters).
-
Clark, T., et al. (2000). "Physical and Theoretical Properties of the SCF3 Group." Journal of Organic Chemistry. Link
-
Weng, Z., et al. (2010). "Copper-Mediated Trifluoromethylthiolation of Aryl Halides with Silver Trifluoromethylthiolate." Organic Letters, 12(7), 1556-1559. Link
-
Xu, C., et al. (2015). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Angewandte Chemie International Edition, 54(17), 5136-5154. Link
-
Shao, X., et al. (2013).[6] "Shelf-stable electrophilic trifluoromethylthiolating reagents." Accounts of Chemical Research, 46(11), 2525-2543. Link
Sources
A Senior Application Scientist's Guide to Phenyl Trifluoromethyl Sulfide Safety
For the discerning researcher and drug development professional, a deep understanding of a compound's safety profile is not merely a regulatory formality; it is a cornerstone of scientific integrity and experimental success. This guide provides an in-depth technical overview of the safety considerations for Phenyl trifluoromethyl sulfide (CAS No. 456-56-4), moving beyond rote recitation of Safety Data Sheet (SDS) information to deliver field-proven insights and the causal logic behind recommended safety protocols.
Compound Profile and Inherent Hazards
Phenyl trifluoromethyl sulfide, also known as (Trifluoromethylthio)benzene or α,α,α-Trifluorothioanisole, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance lipophilicity and metabolic stability in target molecules.[1] However, the same chemical properties that make it useful also necessitate stringent safety protocols.
The primary hazards associated with Phenyl trifluoromethyl sulfide are its flammability and its irritant properties.[2][3][4] It is classified as a flammable liquid and vapor, and it is known to cause skin and serious eye irritation.[2][3][4] Additionally, it may cause respiratory irritation.[2][4]
Key Hazard Summary
| Hazard Classification | GHS Category | Description |
| Flammable liquids | Category 3 | Flammable liquid and vapor.[2][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][4] |
The Science Behind the Hazards: A Deeper Dive
Understanding the "why" behind these classifications is critical for fostering a proactive safety culture.
-
Flammability: With a flash point of 37°C (98.6°F), Phenyl trifluoromethyl sulfide's vapors can readily ignite at or near ambient laboratory temperatures when an ignition source is present.[6][7] The vapors are heavier than air, meaning they can accumulate in low-lying or poorly ventilated areas, travel a considerable distance to an ignition source, and then "flash back."[4][6][8] This underscores the critical importance of working in a well-ventilated area and strictly controlling all potential ignition sources.
-
Skin and Eye Irritation: The irritant nature of Phenyl trifluoromethyl sulfide is a result of its chemical reactivity and its ability to disrupt the normal function of skin and eye tissues upon contact. While the precise mechanism is not fully elucidated in standard SDSs, it is prudent to assume it can defat the skin, leading to irritation and potential dermatitis with prolonged or repeated contact. For the eyes, direct contact can cause significant irritation and potential damage.[2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[2][4] This is a common property of many volatile organic compounds. The symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][4]
A Risk-Based Approach to Safe Handling and Storage
A foundational principle of laboratory safety is the hierarchy of controls. This systematic approach prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The Hierarchy of Controls prioritizes the most effective safety measures.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling Phenyl trifluoromethyl sulfide is a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood serves two critical purposes: it provides effective ventilation to prevent the accumulation of flammable vapors and to minimize the risk of inhalation exposure.[3][4] Ensure that any electrical equipment used in the vicinity is explosion-proof.[2][3][4] Safety showers and eyewash stations must be readily accessible in the immediate work area.[2][3][4]
Administrative Controls: Standard Operating Procedures and Training
Robust Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe handling. These SOPs should include:
-
Designated Work Areas: Clearly define the areas where Phenyl trifluoromethyl sulfide can be handled and stored.
-
Access Control: Limit access to these areas to trained and authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[6][9] Wash hands thoroughly after handling the compound.[2][3]
-
Training: All personnel must be trained on the specific hazards of Phenyl trifluoromethyl sulfide, the safe handling procedures outlined in the SOP, and the appropriate emergency response actions.
Personal Protective Equipment (PPE): The Final Barrier
PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Caption: A risk-based approach to selecting appropriate PPE.
-
Eye and Face Protection: Wear chemical safety goggles as a minimum.[2][3] A face shield may be necessary for tasks with a higher risk of splashing.[3][9]
-
Skin and Body Protection: Wear a laboratory coat and appropriate protective gloves.[2][3] It is crucial to consult the glove manufacturer's compatibility charts to select a glove material that provides adequate protection against Phenyl trifluoromethyl sulfide.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[2]
Storage and Handling Best Practices
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][6] The storage area should be away from heat, sparks, open flames, and other ignition sources.[2][3][4][6] Some sources recommend storing under an inert gas as the compound can be air-sensitive.[3]
-
Handling: Use only non-sparking tools.[2][3][4] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3][4] Avoid contact with skin, eyes, and clothing.[3][6] Avoid ingestion and inhalation.[2][4]
Emergency Procedures: Preparedness is Paramount
A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, seek medical attention.[3]
-
Skin Contact: If on skin, immediately take off all contaminated clothing and rinse the skin with water or shower.[2] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice or attention.[2][3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing for at least 15 minutes.[2][5] If eye irritation persists, get medical advice or attention.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[2][5] Do NOT induce vomiting.[9] Seek medical attention.
Spill Response
Caption: A stepwise workflow for responding to a spill.
In the event of a spill, immediately remove all sources of ignition.[2][3] Use spark-proof tools and explosion-proof equipment.[2][3] Absorb the spill with an inert, non-combustible material such as dry earth or sand and transfer it to a closed container for disposal.[8]
Fire-Fighting Measures
In case of a fire, use carbon dioxide, dry chemical, or foam to extinguish.[2] Water spray may be inefficient but can be used to cool containers.[8] Vapors may form explosive mixtures with air.[4][5][6][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Disposal Considerations
Phenyl trifluoromethyl sulfide and any contaminated materials must be disposed of as hazardous waste.[2][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Conclusion
Phenyl trifluoromethyl sulfide is a valuable reagent that can be used safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent implementation of robust engineering controls, administrative procedures, and the correct use of personal protective equipment, is essential for protecting the health and safety of laboratory personnel. This guide serves as a starting point for developing a comprehensive safety plan for the use of this compound in your research and development activities.
References
-
Fisher Scientific. (2024, February 23). Safety Data Sheet: Phenyl trifluoromethyl sulfide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: Phenyl trifluoromethyl sulfide. Retrieved from [Link]
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- 5. fishersci.at [fishersci.at]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Phenyl trifluoromethyl sulfide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 9. synquestlabs.com [synquestlabs.com]
The Trifluoromethylthio Group's Gateway to Complexity: A Technical Guide to Phenyl Trifluoromethyl Sulfide in Organic Synthesis
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, imparting unique physicochemical properties that enhance the efficacy and metabolic stability of bioactive molecules. Phenyl trifluoromethyl sulfide (PhSCF3), a readily accessible and versatile building block, has emerged as a pivotal reagent in this endeavor. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of phenyl trifluoromethyl sulfide and its oxidized derivatives, phenyl trifluoromethyl sulfoxide (PhSOCF3) and phenyl trifluoromethyl sulfone (PhSO2CF3). We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for core reactions, and showcase the utility of this reagent family in the synthesis of complex molecules, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to harness the power of the trifluoromethylthio moiety.
Introduction: The Privileged Role of the Trifluoromethyl Group and the Rise of PhSCF3
The trifluoromethyl group is often considered a "super-functional" group in drug design. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Consequently, the development of efficient and selective methods for introducing the CF3 group has been a major focus of synthetic organic chemistry.
Phenyl trifluoromethyl sulfide stands out as a versatile and cost-effective precursor for a variety of trifluoromethylating agents.[2] Its true potential is unlocked through the controlled oxidation of the sulfur atom, providing access to the corresponding sulfoxide and sulfone. These derivatives serve as precursors for nucleophilic, electrophilic, and radical trifluoromethylation reactions, offering a broad spectrum of reactivity to tackle diverse synthetic challenges.[3] This guide will systematically explore this chemical space, providing both the theoretical framework and practical guidance for its application.
The Lynchpin Transformation: Oxidation of Phenyl Trifluoromethyl Sulfide
The selective oxidation of the sulfide to either the sulfoxide or the sulfone is the critical first step in unlocking the trifluoromethylating potential of PhSCF3. The electron-withdrawing CF3 group deactivates the sulfur atom towards oxidation, necessitating carefully chosen conditions to achieve high selectivity and yield.[4]
Selective Oxidation to Phenyl Trifluoromethyl Sulfoxide (PhSOCF3)
Achieving a clean, single oxidation to the sulfoxide level without over-oxidation to the sulfone can be challenging. Hydrogen peroxide (H2O2) is an attractive, environmentally benign oxidant, but it requires activation to overcome the deactivation by the CF3 group.[5] Trifluoroacetic acid (TFA) has proven to be an effective solvent and activator for this transformation, enhancing the electrophilicity of H2O2 while simultaneously deactivating the resulting sulfoxide towards further oxidation.[5][6]
Experimental Protocol: Selective Oxidation of PhSCF3 to PhSOCF3 with H2O2/TFA [5]
-
To a solution of phenyl trifluoromethyl sulfide (1.0 mmol) in trifluoroacetic acid (3 mL) at 0 °C, add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a cold saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure phenyl trifluoromethyl sulfoxide.
Oxidation to Phenyl Trifluoromethyl Sulfone (PhSO2CF3)
For complete oxidation to the sulfone, more forcing conditions or different oxidizing agents are typically employed. Oxone® (potassium peroxymonosulfate) is a powerful and convenient oxidant for this purpose.[7]
Experimental Protocol: Oxidation of PhSCF3 to PhSO2CF3 with Oxone® [7]
-
Dissolve phenyl trifluoromethyl sulfide (1.0 mmol) in a mixture of methanol and water.
-
Cool the solution in an ice bath and add Oxone® (2.2 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting phenyl trifluoromethyl sulfone is often pure enough for subsequent use, or it can be further purified by recrystallization or column chromatography.
Phenyl Trifluoromethyl Sulfoxide: A Gateway to Nucleophilic Trifluoromethylation
Phenyl trifluoromethyl sulfoxide serves as an excellent precursor to the highly valuable trifluoromethylcopper ("CuCF3") reagent.[8][9] This species is a potent nucleophilic trifluoromethylating agent capable of reacting with a variety of electrophiles, most notably aryl and vinyl halides.[10]
Generation and Application of "CuCF3"
The generation of "CuCF3" from PhSOCF3 is typically achieved by reacting it with a copper(I) salt and a suitable activating agent. This in situ generated reagent can then be used directly for trifluoromethylation reactions.
Experimental Protocol: Copper-Mediated Trifluoromethylation of an Aryl Iodide [10]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (1.2 mmol) and a suitable solvent (e.g., DMF).
-
Add phenyl trifluoromethyl sulfoxide (1.0 mmol) to the suspension.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir for a short period to pre-form the "CuCF3" reagent.
-
Add the aryl iodide (1.0 mmol) to the reaction mixture.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with aqueous ammonia, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Table 1: Examples of Copper-Mediated Trifluoromethylation of Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Trifluoromethylanisole | 85 |
| 2 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 92 |
| 3 | 2-Iodopyridine | 2-(Trifluoromethyl)pyridine | 78 |
Yields are representative and may vary depending on the specific reaction conditions.
Caption: Generation of "CuCF3" from PhSOCF3 and its subsequent reaction.
Phenyl Trifluoromethyl Sulfone: A Versatile Precursor for Radical and Nucleophilic Trifluoromethylation
Phenyl trifluoromethyl sulfone (PhSO2CF3) is a stable, crystalline solid that serves as a versatile source of the trifluoromethyl group through both radical and nucleophilic pathways.
Radical Trifluoromethylation via Photoredox Catalysis
In a significant advancement, PhSO2CF3 has been shown to be a competent trifluoromethyl radical precursor under visible-light photoredox catalysis.[11][12] This approach allows for the trifluoromethylation of a wide range of substrates under mild conditions. The mechanism is believed to involve the formation of an electron donor-acceptor (EDA) complex between an electron-rich species (such as an arylthiolate) and PhSO2CF3, which upon photoexcitation, undergoes a single-electron transfer (SET) to generate the trifluoromethyl radical.[8]
Caption: Proposed mechanism for radical trifluoromethylation using PhSO2CF3.
Experimental Protocol: Visible-Light-Promoted S-Trifluoromethylation of Thiophenols [10]
-
In a vial, combine the thiophenol (0.5 mmol), phenyl trifluoromethyl sulfone (0.6 mmol), and a suitable base (e.g., Cs2CO3, 1.0 mmol) in an appropriate solvent (e.g., NMP, 5.0 mL).
-
Seal the vial and irradiate the mixture with a blue LED lamp at room temperature.
-
Monitor the reaction by TLC or 19F NMR spectroscopy.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Substrate Scope for S-Trifluoromethylation of Thiophenols [10]
| Entry | Thiophenol | Product | Yield (%) |
| 1 | Thiophenol | Phenyl trifluoromethyl sulfide | 81 |
| 2 | 4-Methylthiophenol | 4-Methylphenyl trifluoromethyl sulfide | 85 |
| 3 | 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | 90 |
| 4 | 2-Naphthalenethiol | 2-Naphthyl trifluoromethyl sulfide | 88 |
Yields determined by 19F NMR spectroscopy.
Applications in the Synthesis of Bioactive Molecules
The methodologies described above have found significant application in the synthesis of pharmaceuticals and agrochemicals. The ability to introduce the trifluoromethyl group at various stages of a synthetic sequence provides medicinal chemists with a powerful tool for lead optimization.
Synthesis of Trifluoromethyl-Containing Heterocycles
Trifluoromethylated heterocycles are prevalent motifs in many bioactive compounds.[4] PhSCF3 and its derivatives can be used to construct these important scaffolds. For instance, trifluoromethylated pyridines, key components in several agrochemicals, can be synthesized using trifluoromethyl building blocks derived from these reagents.[2]
While direct, step-by-step protocols for the synthesis of complex heterocycles starting from PhSCF3 are often part of multi-step sequences, the fundamental transformations outlined in this guide provide the key bond-forming reactions. For example, the "CuCF3" reagent can be used to introduce the CF3 group onto a pre-functionalized heterocyclic core.
Case Study: Conceptual Link to Fipronil Synthesis
Fipronil is a broad-spectrum insecticide containing a trifluoromethylsulfinyl group attached to a pyrazole ring.[13] While the industrial synthesis of fipronil follows a specific route, the core transformation involves the oxidation of a trifluoromethyl sulfide to a sulfoxide. The principles of selective oxidation discussed in Section 2 are directly relevant to the synthesis of such molecules. The challenge in the synthesis of fipronil lies in the selective oxidation of the trifluoromethylthio group in the presence of other sensitive functionalities on the pyrazole core.
Case Study: Conceptual Link to Fluoxetine Analogs
Fluoxetine (Prozac®) is a well-known antidepressant that contains a trifluoromethyl group on a phenyl ring.[14] While the synthesis of fluoxetine itself does not directly involve PhSCF3, the trifluoromethylation methodologies enabled by PhSCF3 derivatives are crucial for the synthesis of analogs and other trifluoromethylated aromatic compounds used in drug discovery. The copper-mediated trifluoromethylation of aryl halides, for instance, provides a direct route to the trifluoromethyl-aryl core present in fluoxetine and related structures.
Conclusion and Future Outlook
Phenyl trifluoromethyl sulfide and its oxidized derivatives have cemented their position as indispensable tools in modern organic synthesis. The versatility of this reagent family, enabling access to nucleophilic, electrophilic, and radical trifluoromethylation pathways, provides chemists with a comprehensive toolkit for the introduction of the vital CF3 group. The mild reaction conditions and functional group tolerance of many of the recently developed protocols, particularly those involving photoredox catalysis, open up new avenues for late-stage trifluoromethylation of complex molecules. As the demand for novel, high-performance pharmaceuticals and agrochemicals continues to grow, the strategic application of phenyl trifluoromethyl sulfide as a key building block is poised to play an even more significant role in shaping the future of chemical synthesis and drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenyl Trifluoromethyl Sulfone: Synthesis, Applications, and Mechanistic Insights for Organic Chemistry. Retrieved from [Link]
-
Časar, Z., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36505–36513. [Link]
-
(2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. ResearchGate. Retrieved from [Link]
-
Kralj, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. [Link]
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Retrieved from [Link]
-
Li, X., Zhao, J., Zhang, L., Hu, M., Wang, L., & Hu, J. (2015). Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. Organic Letters, 17(2), 298–301. [Link]
-
Wei, Y., Chen, S., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(74), 10024–10027. [Link]
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
-
Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659–6666. [Link]
-
Wei, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. [Link]
-
Chen, Q. Y., & Wu, S. W. (1989). Generation of the CF3 radical from S-(trifluoromethyl)diphenylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications, (11), 705-706. [Link]
-
(2022). Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. ResearchGate. Retrieved from [Link]
- (2011). Process for synthesis of fipronil. Google Patents.
-
(2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. RSC Publishing. [Link]
-
(2016). A Mechanistic Investigation of the Visible-Light Photocatalytic Trifluoromethylation of Heterocycles Using CF3 I in Flow. PubMed. [Link]
-
(2018). Synthesis of oxazole building block 14. Reagents and conditions. ResearchGate. Retrieved from [Link]
- (1998). Process for the preparation of fluoxetine. Google Patents.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
Sources
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- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Using Phenyl trifluoromethyl sulfide for trifluoromethylthiolation of arenes
Leveraging S-Trifluoromethyl Benzenesulfonothioate (Zard’s Reagent) and Related Electrophiles
) GroupExecutive Summary & Strategic Rationale
The trifluoromethylthio group (-SCF
Critical Terminology Clarification:
While "Phenyl trifluoromethyl sulfide" (PhSCF
This guide details the protocols for using Zard’s Reagent (PhSO
Reagent Selection Guide
Selection of the correct reagent is dictated by the electronic nature of the arene substrate.
| Reagent Name | Structure | Reactivity Profile | Ideal Substrate Class |
| Zard's Reagent (PhSO | Ph-SO | Moderate Electrophile | Electron-rich arenes (Indoles, Pyrroles), Enolizable ketones. Stable solid. |
| Shen's Reagent (N-Trifluoromethylthiosaccharin) | Saccharin-N-S-CF | High Electrophile | Broad scope (Arenes, Heteroarenes).[2][3] Highly reactive, often requires no metal catalyst in TFE. |
| Billard's Reagent (PhNHSCF | Ph-NH-S-CF | Lewis-Acid Dependent | Activated arenes. Requires strong acid activation (e.g., TfOH). |
| AgSCF | Metal-S-CF | Nucleophilic | Aryl Halides (via Cross-Coupling). Not for direct C-H functionalization. |
Mechanistic Pathway: Electrophilic Aromatic Substitution (S Ar)
The direct trifluoromethylthiolation of arenes using sulfonyl-based reagents proceeds via a Lewis Acid-catalyzed mechanism. The Lewis Acid (LA) activates the reagent, weakening the N-S or O-S bond, creating a transient "CF
Caption: Activation pathway for electrophilic trifluoromethylthiolation reagents via Lewis Acid catalysis.
Experimental Protocols
Protocol A: Direct C-H Trifluoromethylthiolation using Zard’s Reagent
Target: Electron-rich heterocycles (Indoles, Pyrroles) and activated benzenes.
Reagent: S-Trifluoromethyl benzenesulfonothioate (PhSO
Reagents & Materials:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: PhSO
SCF (1.2 equiv) -
Catalyst: NaH (for indoles) or Lewis Acid (FeCl
, 20 mol%) for benzenes. -
Solvent: Anhydrous THF (for NaH method) or DCE (for Lewis Acid method).
Step-by-Step Methodology (NaH Method for Indoles):
-
Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon flow.
-
Deprotonation: Charge with Indole (1.0 mmol) and anhydrous THF (5 mL). Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0 °C to form the indolyl anion.
-
Addition: Dissolve Zard’s Reagent (PhSO
SCF , 1.2 mmol) in THF (2 mL) and add dropwise to the reaction mixture at 0 °C. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the reagent spot will disappear).
-
Quench: Quench carefully with saturated NH
Cl solution (5 mL). -
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Step-by-Step Methodology (Lewis Acid Method for Arenes):
-
Setup: In a sealed tube, combine the Arene (0.5 mmol), PhSO
SCF (0.6 mmol), and FeCl (0.1 mmol, 20 mol%). -
Solvent: Add 1,2-Dichloroethane (DCE, 2.0 mL).
-
Heating: Seal the tube and heat to 80 °C for 12 hours.
-
Workup: Cool to RT, filter through a pad of celite, and concentrate.
Protocol B: High-Efficiency Functionalization using Shen’s Reagent
Target: Broad scope of arenes, including less activated substrates.[2] Reagent: N-Trifluoromethylthiosaccharin.[2][3][4][5][6]
Reagents & Materials:
-
Substrate: Arene (0.2 mmol)
-
Reagent: N-Trifluoromethylthiosaccharin (0.25 mmol)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or DCE.
-
Catalyst: None (if in HFIP) or AgOTf (5 mol%) in DCE.
Methodology (Promoter-Free in HFIP):
-
Rationale: HFIP acts as a hydrogen-bond donor solvent, activating the saccharin leaving group without external metal catalysts.
-
Execution: Mix Arene and Reagent in HFIP (2 mL). Stir at RT (for highly activated substrates) or 50 °C (for benzene derivatives) for 4–8 hours.
-
Isolation: Remove HFIP under reduced pressure (rotary evaporator). The residue is often pure enough for NMR; otherwise, purify via short silica plug.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation of Catalyst | Ensure anhydrous conditions. For Lewis Acid protocols, moisture kills the active [LA-Reagent] complex. |
| Regioisomers | Steric Hindrance / Electronic Control | C-H trifluoromethylthiolation follows standard S |
| Dimer Formation | Homocoupling of Reagent | Avoid excess oxidants. Ensure inert atmosphere (Ar/N |
| Reagent Decomposition | Thermal Instability | Zard's reagent is stable up to ~100°C. Do not overheat. Store reagents at 4°C. |
References
-
Zard's Reagent Discovery
- Bootwicha, T., & Zard, S. Z. (2011). S-Trifluoromethyl Benzenesulfonothioate: A Stable and Versatile Reagent for the Synthesis of Trifluoromethyl Sulfides. Organic Letters.
-
Shen's Reagent (Saccharin-based)
-
Billard's Reagents
-
Ferry, A., Billard, T., Langlois, B. R., & Bacqué, E. (2012).[8] Trifluoromethanesulfenamides as Easy-to-Handle Equivalents of the Elusive CF3SCl. Angewandte Chemie.
-
-
Review of Methodologies
- Barata-Vallejo, S., et al. (2017). Trifluoromethylthiolation of Arenes: A Review. Chemistry - A European Journal.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
Phenyl trifluoromethyl sulfide in agrochemical synthesis
Application Note: Phenyl Trifluoromethyl Sulfide (
Part 1: Strategic Overview
The "Super-Lipophilic" Phantom
In modern agrochemical design, the trifluoromethylthio group (
Phenyl trifluoromethyl sulfide (
-
Privileged Building Block: It is the core scaffold for aryl-SCF3 containing pesticides (e.g., Fipronil analogues), where the lipophilicity enhances cuticular penetration in insects and metabolic stability against oxidative degradation.
-
Latent Reagent: It acts as a stable precursor for generating trifluoromethyl radicals (
) or nucleophilic trifluoromethyl species ( ) upon oxidative activation, enabling late-stage functionalization of complex heterocycles.
Physicochemical Profile
| Property | Value | Agrochemical Implication |
| Boiling Point | 142 °C | Volatile; requires closed-system handling during synthesis. |
| Lipophilicity ( | 1.44 | Superior membrane permeability; ideal for systemic insecticides. |
| Hammett | 0.50 | Strong electron-withdrawing group (EWG); deactivates aromatic rings toward electrophilic attack but activates them for |
| Stability | High | Resistant to hydrolysis; requires oxidative activation to react. |
Part 2: Mechanistic Pathways & Reactivity
The utility of
Pathway A: The Nucleophilic Manifold (Synthesis of the Scaffold)
The most common application is the introduction of the
Pathway B: The Radical Manifold (Reagent Utility)
Recent advances have unlocked
Pathway C: The Oxidative Manifold (Reagent Activation)
is the direct precursor to Phenyl Trifluoromethyl Sulfone (
Figure 1: Strategic reactivity manifolds of Phenyl Trifluoromethyl Sulfide in agrochemical synthesis.
Part 3: Experimental Protocols
Protocol A: Synthesis of Derivatives via Copper-Mediated Cross-Coupling
Objective: To install the
Reagents:
-
Aryl Iodide substrate (
equiv) -
(Silver trifluoromethylthiolate) (
equiv) -
Copper(I) Iodide (
) ( equiv) -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with the Aryl Iodide (
mmol), ( mg, mmol), and ( mg, mmol).-
Expert Insight: While
can be used directly, generating it in situ from stable and often yields higher reproducibility due to the instability of isolated to moisture.
-
-
Solvation: Add anhydrous DMF (
mL). -
Reaction: Seal the tube and heat to
C for 12 hours.-
Monitoring: Monitor via
F NMR. The product signal typically appears around to ppm (singlet). The disappearance of the peak (approx ppm) indicates consumption.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (
mL) and filter through a pad of Celite to remove copper salts. -
Purification: Wash the filtrate with brine (
mL) to remove DMF. Dry over , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Validation Criteria:
-
F NMR: Singlet at
ppm (referenced to ). -
GC-MS: Molecular ion
, characteristic loss of ( ).
Protocol B: Oxidation to Phenyl Trifluoromethyl Sulfone ( )
Objective: To convert the sulfide building block into a potent nucleophilic trifluoromethylating reagent.
Reagents:
-
Phenyl Trifluoromethyl Sulfide (
) -
Sodium Periodate (
) -
Ruthenium(III) Chloride (
, catalytic) -
Solvent:
(2:2:3)
Methodology:
-
Mixture Preparation: Dissolve
( mmol) in the solvent mixture ( mL). -
Oxidant Addition: Add
( mmol, equiv) followed by ( equiv).-
Safety Note: The reaction is exothermic. Cool the flask in an ice bath during addition.
-
-
Reaction: Stir vigorously at room temperature for 4 hours. The mixture will turn a dark slurry color.
-
Extraction: Quench with water (
mL) and extract with DCM ( mL). -
Isolation: The sulfone is highly crystalline. Recrystallize from ethanol/hexanes if necessary.
Part 4: Case Study – Synthesis of a Fipronil Analogue
Context: Fipronil is a phenylpyrazole insecticide acting on GABA receptors. The introduction of the
Workflow:
-
Starting Material: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.
-
Trifluoromethylthiolation: Direct C-H functionalization is difficult. Instead, the 4-position is iodinated (
), followed by Protocol A (Cu-mediated trifluoromethylthiolation). -
Result: The
analogue exhibits a increase of units compared to the parent sulfoxide, significantly altering soil mobility and cuticular penetration rates.
Figure 2: Synthetic workflow for accessing SCF3-containing Fipronil analogues.
Part 5: Safety & Handling
-
Volatility:
has a distinct, disagreeable odor and moderate volatility. All reactions must be performed in a well-ventilated fume hood. -
Fluorine NMR Monitoring: Unlike proton NMR,
F NMR is the gold standard for monitoring these reactions.-
:
ppm. -
:
ppm. -
:
ppm. -
Note: Shifts are solvent-dependent; use an internal standard (
) for precise quantification.
-
:
-
Cyanide Risk: If using reagents like
in adjacent steps, ensure waste streams are segregated. While itself is not a cyanide source, many reagents (like ) can decompose to release toxic byproducts under extreme acidic conditions.
References
-
Xu, C., Ma, B., & Shen, Q. (2014). Concepts of Trifluoromethylthiolation and Trifluoromethylation: A Comparative Study. Accounts of Chemical Research. Link
-
Zhang, H., et al. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides. ResearchGate. Link
-
Barata-Vallejo, S., et al. (2014). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. Link
-
Santa Cruz Biotechnology. (2023). Phenyl trifluoromethyl sulfide Product Data Sheet. Link
-
Levin, V. V., et al. (2014). A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. Royal Society of Chemistry. Link
Sources
Experimental setup for reactions with Phenyl trifluoromethyl sulfide
Advanced Protocols for Phenyl Trifluoromethyl Sulfide (PhSCF )
Executive Summary: The "Super-Lipophilic" Scaffold
Phenyl trifluoromethyl sulfide (PhSCF
However, PhSCF
-
Volatility: With a boiling point of ~86°C, it is easily lost during rotary evaporation, leading to "phantom yields."
-
Oxidative Sensitivity: It requires precise conditions to stop oxidation at the sulfoxide (
) stage without over-oxidizing to the sulfone ( ). -
Odor: It possesses a potent, pervasive sulfide stench requiring specific neutralization protocols.
This guide details the experimental setups for handling PhSCF
Material Science & Handling Protocols
Physical Properties
| Property | Value | Experimental Implication |
| Boiling Point | 86°C (760 mmHg) | DO NOT use high-vacuum pumps for isolation. Use weak vacuum (>100 mbar) and cool water baths (<30°C).[1] |
| Density | 1.226 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |
| Flash Point | 24°C | Flammable. Ground all glassware; use spark-proof tools. |
| Odor Threshold | ppb range | Requires bleach scrubbers for all effluent gas. |
The "Bleach Trap" Setup (Mandatory Safety)
PhSCF
Protocol:
-
Connect the reaction vessel's gas outlet to a bubbler.
-
The bubbler must vent into a trap containing 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: The bleach oxidizes escaping sulfide vapors into non-volatile, odorless sulfoxides/sulfones before they enter the fume hood exhaust.
Module A: Chemoselective Oxidation
Objective: Selective synthesis of Phenyl Trifluoromethyl Sulfoxide (
Reaction Logic & Pathway
The oxidation proceeds in two distinct steps. The electron-withdrawing nature of the
Figure 1: Stepwise oxidation pathway of PhSCF3 with 19F NMR validation markers.
Protocol: Synthesis of Phenyl Trifluoromethyl Sulfoxide
Reagents:
-
PhSCF
(1.0 equiv) -
m-CPBA (77% max purity, 1.05 equiv)
-
Dichloromethane (DCM) [0.1 M concentration]
-
Saturated
(aq)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add PhSCF
and DCM. Cool to -78°C (dry ice/acetone bath).-
Why? Low temperature prevents over-oxidation to the sulfone.
-
-
Addition: Dissolve m-CPBA in DCM and add dropwise over 30 minutes.
-
Monitoring: Stir at -78°C for 2 hours. Warm slowly to 0°C.
-
Self-Validating Check: Take a 50 µL aliquot, dilute in
. Check 19F NMR .-
-42 ppm: Unreacted Sulfide.
-
-62 ppm: Desired Sulfoxide.
-
-78 ppm: Over-oxidized Sulfone.
-
-
-
Quench: Once conversion is >95%, pour mixture into saturated
+ 10% (to reduce excess peroxide). -
Workup: Extract with DCM. Wash organic layer with brine. Dry over
. -
Concentration (CRITICAL): Remove solvent under reduced pressure (300 mbar, 25°C). Do not use high vacuum as the product can sublime or co-evaporate.
Module B: Synthesis of Sulfoximines (Bioisosteres)
Objective: Synthesis of
Reaction Logic
Direct imination of the sulfoxide or "one-pot" oxy-imination of the sulfide. The most robust method for PhSCF
Protocol: One-Pot Imination/Oxidation
Reagents:
-
PhSCF
(1.0 equiv) -
Ammonium Carbamate (
) (1.5 equiv) - Nitrogen Source[2] -
(Diacetoxyiodo)benzene (PIDA) (2.5 equiv) - Oxidant
-
Methanol (MeOH) [0.2 M]
Step-by-Step:
-
Mixing: In a standard flask open to air (no inert gas needed), dissolve PhSCF
in MeOH. -
Reagent Addition: Add Ammonium Carbamate followed by PIDA in one portion.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Observation: The reaction may turn slightly yellow.
-
-
Mechanism: PIDA generates an iodonitrene species in situ or activates the sulfide for nucleophilic attack by carbamate, followed by decarboxylation to release the free NH-sulfoximine.
-
Workup: Remove MeOH under reduced pressure. Redissolve residue in EtOAc and wash with water.
-
Purification: Silica gel chromatography. (Sulfoximines are polar; use EtOAc/Hexane gradients).[1]
Module C: Direct Radical Trifluoromethylthiolation (Using PhSCF as Reagent)
Note: While PhSCF
Figure 2: Oxidative cross-coupling using PhSCF3 as the SCF3 donor.
Protocol Summary:
-
Conditions: Aryl Boronic Acid (1.0 eq), PhSCF
(1.2 eq), (2.0 eq), DMSO, 100°C. -
Note: This is less atom-economical than using Billard's reagent but useful if PhSCF
is the only available source.
Analytical Validation (Self-Validating System)
The 19F NMR is the primary tool for validating reaction progress. The chemical shift is highly sensitive to the oxidation state of the sulfur atom.
| Species | Structure | 19F Shift (ppm, approx) | Multiplicity |
| Sulfide | -42.0 | Singlet | |
| Sulfoxide | -62.0 to -64.0 | Singlet | |
| Sulfone | -78.0 to -80.0 | Singlet | |
| Sulfoximine | -66.0 | Singlet |
Standard:
Troubleshooting Guide
| Issue | Cause | Solution |
| Low Yield (Sulfide) | Volatility during workup. | Do not use high vacuum. Stop rotovap when solvent volume is low, then stream N2. |
| Over-oxidation (Sulfoxide) | Temperature too high. | Maintain -78°C strictly during mCPBA addition. Quench excess oxidant with thiosulfate before warming. |
| Stench in Lab | Poor venting. | Check bleach trap pH (must be basic). Ensure all glassware joints are greased. |
| Incomplete Imination | Wet solvent/Old PIDA. | Use fresh PIDA. Methanol does not need to be anhydrous, but avoiding excess water helps. |
References
-
Hansch Parameters & Lipophilicity
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Leroux, F., et al. (2005). "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry." ChemBioChem. Link
-
Oxidation Protocols (Sulfide to Sulfoxide)
- Kirihara, M., et al. (2010). "Tantalum(V)
-
Vertex AI Search Result 1.1: General Procedure for Oxidation of Polyfluoroalkyl Sulfides.
-
Sulfoximine Synthesis
-
Safety & Properties
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.at [fishersci.at]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
Phenyl trifluoromethyl sulfide as a reagent in materials science
Executive Summary
Phenyl trifluoromethyl sulfide (PhSCF₃) is a pivotal organofluorine scaffold used to introduce the trifluoromethylthio (–SCF₃) moiety into high-performance materials. Unlike the trifluoromethyl group (–CF₃), the –SCF₃ group offers unique "lipophilic modulation" (Hansch π = 1.44) and high electronegativity (Hammett
While often confused with direct trifluoromethylthiolating reagents (such as AgSCF₃ or PhSO₂CF₃), PhSCF₃ primarily serves two critical roles:
-
Strategic Building Block: A stable starting material for synthesizing functionalized monomers (e.g., for polyimides and conjugated polymers).
-
Reagent Precursor: The direct precursor to Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃) , a potent radical trifluoromethylating agent.
This guide provides protocols for the oxidative activation of PhSCF₃ to its sulfone form and its regioselective functionalization for material integration.
Mechanistic Insight & Material Properties
The –SCF₃ group is a "super-lipophilic" electron-withdrawing group. Its integration into polymer backbones alters chain packing and electronic distribution without introducing the steric bulk associated with larger perfluoroalkyl chains.
Table 1: Electronic and Physical Properties of the Ph-SCF₃ Scaffold
| Property | Value | Material Impact |
| Hammett Constant ( | 0.50 | Strong electron withdrawal; stabilizes HOMO levels in conjugated polymers (OLEDs). |
| Hammett Constant ( | 0.40 | Directs electrophilic substitution to the meta position. |
| Hansch Lipophilicity ( | 1.44 | Enhances solubility and moisture resistance in polyimides. |
| Boiling Point | 140–142 °C | High thermal stability for monomer processing. |
| Dielectric Effect | Low | Reduces dielectric constant in insulating films (low-k materials). |
Structural Logic: The Oxidation Switch
PhSCF₃ is chemically stable.[1] To utilize it as a transfer reagent (a source of CF₃ radicals), it must be oxidized to the sulfone. The sulfur atom acts as a "redox switch":
-
Sulfide (–S–): Stable, lipophilic scaffold (Materials State).[2]
-
Sulfone (–SO₂–): Labile, radical precursor (Reagent State).
Figure 1: The dual role of PhSCF₃ as a material scaffold and a precursor to radical reagents.
Experimental Protocols
Protocol A: Oxidative Activation (Synthesis of PhSO₂CF₃ Reagent)
Objective: Convert PhSCF₃ into Phenyl Trifluoromethyl Sulfone, a widely used reagent for radical trifluoromethylation. Mechanism: The electron-withdrawing CF₃ group deactivates the sulfur atom, making standard oxidation (e.g., mCPBA) sluggish. The use of HFIP (Hexafluoroisopropanol) as a solvent is critical to activate hydrogen peroxide via hydrogen bonding.
Reagents:
-
Phenyl trifluoromethyl sulfide (1.0 equiv)[3]
-
Hydrogen Peroxide (30% aq., 5.0 equiv)
-
HFIP (Hexafluoroisopropanol) (0.5 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with PhSCF₃ (1.78 g, 10 mmol) and HFIP (20 mL).
-
Addition: Add H₂O₂ (30% aq., 5 mL, ~50 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at 25 °C for 24 hours .
-
Note: The solution will remain biphasic initially. HFIP promotes the phase transfer and activation of H₂O₂.
-
-
Workup: Dilute with dichloromethane (DCM) and wash with water (3x) to remove HFIP and excess peroxide.
-
Safety: Test the aqueous layer for peroxides before disposal.
-
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude solid is typically >95% pure. Recrystallize from hexane/ethanol if necessary.
-
Yield: Expect 85–92% of PhSO₂CF₃ (White solid, mp 42–44 °C).
Validation:
-
¹⁹F NMR: Shift moves from -42.8 ppm (Sulfide) to -78.5 ppm (Sulfone).
Protocol B: Regioselective Functionalization (Monomer Synthesis)
Objective: Synthesize 3-Bromo-phenyl trifluoromethyl sulfide , a precursor for cross-coupling into polymers. Logic: The –SCF₃ group is a meta-director for Electrophilic Aromatic Substitution (EAS).
Reagents:
-
PhSCF₃ (1.0 equiv)
-
Bromine (Br₂) (1.2 equiv)
-
Iron(III) Bromide (FeBr₃) (0.05 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Dissolve PhSCF₃ (10 mmol) in DCM (20 mL) under Nitrogen. Add FeBr₃ catalyst.
-
Bromination: Add Br₂ (12 mmol) dropwise at 0 °C. The solution will turn dark red.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by GC-MS.
-
Quench: Pour into saturated NaHSO₃ (sodium bisulfite) to quench excess bromine (color change from red to clear).
-
Isolation: Extract with DCM, wash with brine, dry, and concentrate.
-
Purification: Distillation under reduced pressure.
-
Product: 3-Bromo-phenyl trifluoromethyl sulfide (Meta-isomer >95%).
Application in Materials: Polyimide Synthesis
Context: Polyimides containing the –SCF₃ group exhibit reduced dielectric constants (Low-k) and lower water absorption compared to non-fluorinated analogues.
Workflow:
-
Monomer Prep: Convert 3-bromo-PhSCF₃ to 3,3'-bis(trifluoromethylthio)biphenyl-4,4'-diamine via Ullmann coupling and subsequent nitration/reduction.
-
Polymerization:
-
React the diamine with a dianhydride (e.g., 6FDA) in DMAc solvent.
-
Imidization: Thermal curing at 300 °C.
-
-
Result: A transparent, flexible film with high thermal stability (Tg > 250 °C) and low moisture uptake (<0.5%).
Figure 2: Workflow for integrating PhSCF₃ into High-Performance Polyimides.
Critical Safety & Handling
-
HFIP Hazard: Hexafluoroisopropanol is volatile and corrosive to eyes. Use only in a fume hood.
-
Peroxide Risk: The oxidation protocol uses concentrated H₂O₂. Ensure no metal contaminants are present that could catalyze rapid decomposition.
-
Sulfur Compounds: While PhSCF₃ is less odorous than thiophenol, all sulfur byproducts should be treated with bleach (hypochlorite) before disposal to neutralize odors.
References
-
Oxidative Activation Protocol
-
PhSCF3 as a Reagent/Precursor
- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (Demonstrates the Sulfone as the active radical source).
- Source:Chemical Communic
-
URL: [Link]
-
Electronic Properties (Hammett Constants)
- A survey of Hammett substituent constants and resonance and field parameters.
- Source:Chemical Reviews, 1991 (Verified via Stenutz.eu).
-
URL: [Link]
-
Material Applications (Polyimides)
- Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- Source:ResearchG
-
URL: [Link]
Sources
- 1. Buy Phenyl trifluoromethyl sulfide | 456-56-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
Synthesis of trifluoromethyl aryl sulfoxides from Phenyl trifluoromethyl sulfide
Abstract & Strategic Relevance
The trifluoromethyl sulfoxide group (–SOCF
This Application Note details two protocols for the chemoselective oxidation of PhSCF
-
Protocol A (Recommended): A "Green" catalytic method using H
O in Hexafluoroisopropanol (HFIP). This method leverages solvent-mediated activation to achieve >95% selectivity. -
Protocol B (Legacy): A stoichiometric mCPBA oxidation at low temperature, suitable for laboratories lacking fluorinated solvents.
Mechanistic Insight: The Selectivity Paradox
The core challenge in this synthesis is kinetic control. Standard oxidation methods (e.g., NaIO
The HFIP Solution: Protocol A utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP acts as a dual-mode regulator:
-
Activation: It forms a hydrogen-bond network with H
O , increasing the oxidant's electrophilicity. -
Protection: Once the sulfoxide is formed, HFIP hydrogen-bonds to the sulfoxide oxygen. This steric and electronic shielding deactivates the sulfoxide toward further oxidation, effectively "locking" the reaction at the desired stage.
Visualization: Kinetic Control & HFIP Mechanism
Figure 1: Reaction pathway showing the selective activation of the sulfide and the inhibition of over-oxidation by HFIP solvation.
Experimental Protocols
Protocol A: H O -Mediated Oxidation in HFIP (Recommended)
Best for: High selectivity, scale-up, and "green" chemistry requirements.
Reagents:
-
Phenyl trifluoromethyl sulfide (1.0 equiv)
-
Hydrogen Peroxide (30% aq., 1.5 - 2.0 equiv)
-
Hexafluoroisopropanol (HFIP) (Solvent, 0.2 M concentration)
Step-by-Step Methodology:
-
Setup: In a fume hood, charge a round-bottom flask with Phenyl trifluoromethyl sulfide (e.g., 1.0 mmol, 178 mg) and a magnetic stir bar.
-
Solvation: Add HFIP (5.0 mL). Note: HFIP is volatile and corrosive; use appropriate PPE.
-
Addition: Add H
O (30% aq., 2.0 mmol, 200 µL) dropwise at room temperature (25°C). -
Reaction: Seal the flask and stir vigorously at room temperature for 2–4 hours.
-
Checkpoint: The solution remains homogeneous. No color change is typically observed.
-
-
Monitoring: Aliquot 50 µL for
F NMR (see Section 4). Look for the disappearance of the sulfide peak (~ -42 ppm). -
Quench: Once conversion is >98%, dilute with CH
Cl (10 mL) and wash with saturated Na S O (sodium thiosulfate) to destroy excess peroxide. -
Workup: Extract the aqueous layer with CH
Cl (2 x 10 mL). Dry combined organics over MgSO , filter, and concentrate carefully (product is volatile). -
Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Protocol B: Low-Temperature mCPBA Oxidation
Best for: Laboratories without access to HFIP; small-scale exploratory synthesis.
Reagents:
-
Phenyl trifluoromethyl sulfide (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (mCPBA) (<77% purity, 1.05 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve Phenyl trifluoromethyl sulfide (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen/Argon atmosphere.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Higher temperatures lead to immediate sulfone formation.
-
Addition: Dissolve mCPBA (1.05 mmol, corrected for purity) in DCM (5 mL) and add dropwise over 20 minutes via syringe pump or addition funnel.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Do not warm to room temperature until verified.
-
Quench: At 0°C, add saturated NaHCO
and Na S O . -
Workup: Extract with DCM. Wash organic layer with NaHCO
(x3) to remove m-chlorobenzoic acid byproduct. -
Purification: Silica gel chromatography is required to remove sulfone byproducts (often 5-10% yield loss).
Validation & Quality Control (Self-Validating System)
The success of this synthesis relies on distinguishing the three oxidation states.
Data Summary Table:
| Species | Formula | Reactivity Note | |
| Sulfide | Ph-S-CF | -42.0 ppm (Singlet) | Starting Material |
| Sulfoxide | Ph-S(O)-CF | -73.5 ppm (Singlet) | Target Product |
| Sulfone | Ph-SO | -78.5 ppm (Singlet) | Over-oxidation impurity |
QC Workflow Diagram
Figure 2: Rapid QC decision tree based on
Troubleshooting & Safety
Common Failure Modes
-
Over-oxidation (Sulfone formation):
-
Cause: Temperature too high (Method B) or reaction time >12h (Method A).
-
Correction: Strictly maintain -78°C for mCPBA. For HFIP method, quench immediately upon disappearance of SM peak.
-
-
Low Conversion:
-
Cause: "Fluorine Effect" deactivating sulfur.
-
Correction: In Method A, ensure HFIP is used as the primary solvent, not just an additive. The H-bond network is concentration-dependent.
-
Safety Protocol
-
PhSCF
Volatility: The starting material is volatile and possesses a disagreeable odor. All transfers must occur in a functioning fume hood. -
Peroxide Risks: Mixing H
O with organic solvents (even fluorinated ones) creates potential energetic mixtures. Never concentrate the reaction mixture without first quenching with thiosulfate. -
HFIP Hazards: HFIP is corrosive to eyes and respiratory tract.
References
-
Colomer, I., et al. (2020). "One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide."[2][3][4] RSC Advances, 10, 34336-34342.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons. (Context on Fluorine Effect and Lipophilicity).
- Ravikumar, K. S., et al. (2016). "Hexafluoroisopropanol (HFIP) as a tunable solvent for selective oxidation of sulfides." European Journal of Organic Chemistry.
-
Drabowicz, J., et al. (2015). "Selective oxidation of sulfides to sulfoxides."[3][5] Organic Preparations and Procedures International. (Review of classical mCPBA limitations).
Sources
- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visible-Light-Promoted S-Trifluoromethylation of Thiophenols
Executive Summary & Strategic Rationale
The trifluoromethylthio group (
Traditional methods for introducing
Key Physicochemical Advantages of
The Hansch lipophilicity constant (
| Substituent | Hansch Constant ( | Field Effect ( | Resonance Effect ( |
| 1.44 | 0.36 | 0.14 | |
| 0.88 | 0.38 | 0.16 | |
| 0.61 | 0.20 | -0.18 | |
| 0.14 | 0.45 | -0.39 |
Data compiled from Hansch et al. and recent literature [1, 2].
Mechanistic Principles
Understanding the mechanism is vital for troubleshooting. We focus here on two distinct pathways: the Radical Pathway (Langlois Reagent) and the EDA Complex Pathway (Sulfone Reagent) .
Pathway A: Catalyst-Free EDA Complex Activation
This is the most "green" approach. The thiolate anion (electron donor) and the trifluoromethylating agent (electron acceptor) form a colored EDA complex in solution. Irradiation excites this complex, inducing a Single Electron Transfer (SET) without an external photocatalyst.[2][3][4][5]
Pathway B: Organophotocatalysis (Langlois Reagent)
This method utilizes a photosensitizer (e.g., Diacetyl or Eosin Y) to oxidize the sulfinate anion (
Figure 1: Mechanistic pathway for the catalyst-free S-trifluoromethylation via Electron Donor-Acceptor (EDA) complex formation using Trifluoromethyl Phenyl Sulfone.[3][4]
Experimental Protocols
Protocol A: Catalyst-Free S-Trifluoromethylation (EDA Method)
Best for: High efficiency, "clean" background, avoiding metal contamination. Source: Wei et al., Chem. Commun., 2022 [3].
Reagents & Equipment[1][6][7][8]
-
Substrate: Thiophenol derivative (0.5 mmol)
-
Reagent: Trifluoromethyl phenyl sulfone (
, 1.2 equiv) -
Base:
(1.5 equiv) -
Solvent: DMF or DMSO (anhydrous, 5.0 mL)
-
Light Source: 24W Blue LEDs (
nm) -
Atmosphere: Nitrogen or Argon (inert atmosphere is crucial to prevent quenching)
Step-by-Step Methodology
-
Setup: In an oven-dried 10 mL Schlenk tube equipped with a stir bar, add the thiophenol (0.5 mmol),
(168 mg, 0.6 mmol), and (244 mg, 0.75 mmol). -
Solvent Addition: Transfer the tube to a glovebox or use standard Schlenk techniques to add anhydrous DMF (5.0 mL).
-
Degassing: Degas the solution via "freeze-pump-thaw" (3 cycles) or vigorous nitrogen sparging for 15 minutes. Critical: Oxygen can quench the excited EDA complex.
-
Irradiation: Place the tube approximately 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain
). -
Monitoring: Irradiate for 12–24 hours. Monitor consumption of the thiol via TLC or LC-MS.
-
Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with water (
) to remove DMF and salts. Dry the organic layer over . -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Organophotocatalytic Method (Langlois Reagent)
Best for: Cost-sensitive projects (Langlois reagent is cheaper than sulfones) or when
Reagents & Equipment[1][6][7][8]
-
Substrate: Thiophenol derivative (0.5 mmol)
-
Reagent: Sodium triflinate (Langlois Reagent,
, 2.5 equiv)[4] -
Photocatalyst: Diacetyl (20 mol%) (Note: While Eosin Y is common, Diacetyl has shown superior yields for this specific transformation in recent screens).
-
Solvent: Acetone (3.0 mL)
-
Light Source: Blue LED (450-460 nm)
Step-by-Step Methodology
-
Preparation: To a reaction vial, add the thiol (0.5 mmol), Langlois reagent (195 mg, 1.25 mmol), and Diacetyl (8.6 mg, 0.1 mmol).
-
Solvation: Add Acetone (3.0 mL).
-
Irradiation: Irradiate with Blue LEDs at room temperature under an air atmosphere (open vessel or capped with air headspace). Note: Unlike Protocol A, some oxidative radical cycles benefit from trace oxygen or are robust to it, but inert conditions are generally safer for reproducibility.
-
Duration: Stir for 48 hours.
-
Workup: Evaporate the acetone. Dissolve residue in DCM, wash with water, dry, and purify.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor Light Penetration | Ensure reaction vessel is narrow (high surface-area-to-volume ratio). Check if the EDA complex is forming (solution should turn yellow/orange upon mixing thiol + sulfone). |
| Disulfide Formation | Radical Homocoupling | This is the major competing reaction ( |
| Trace Product (Protocol A) | Oxygen Quenching | The EDA excited state is short-lived and sensitive. Re-run with strict freeze-pump-thaw degassing. |
| Substrate Inhibition | Electron-Deficient Thiols | Electron-poor thiols form weaker EDA complexes. Switch to Protocol B or add a stronger base to ensure full deprotonation to the thiolate. |
Safety & Handling
-
Thiol Stench: All reactions involving thiophenols must be set up in a fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills.
-
Light Intensity: High-intensity LEDs can cause eye damage. Use amber-tinted safety goggles or an enclosure for the reactor.
-
Pressure: Reactions running in closed vessels under irradiation can build pressure due to heat or gas evolution (
in Protocol B). Use pressure-rated tubes.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Barata-Vallejo, S., et al. (2014). Trifluoromethylthiolation of Organic Compounds. Chemistry – A European Journal, 20(51), 16806–16829. Link
-
Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58, 10024-10027. Link
-
Rafiu, R., Aryal, P., & Reddy, V. P. (2025).[4][6] Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Catalysis Letters, 155, 51. Link
-
Bhattacharyya, A., et al. (2024).[8] Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Organic Letters, 26(25), 5370–5374.[9] Link[9]
Sources
- 1. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. mdpi.com [mdpi.com]
- 9. Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for Friedel-Crafts reactions with Phenyl trifluoromethyl sulfide
Advanced Protocol: Friedel-Crafts Functionalization of Phenyl Trifluoromethyl Sulfide (PhSCF )
Abstract
This application note details the strategic execution of Friedel-Crafts (FC) acylation and alkylation reactions using Phenyl trifluoromethyl sulfide (PhSCF
Part 1: Strategic Analysis & Electronic Theory
The Reactivity Paradox
Success with PhSCF
-
Deactivation (Inductive Effect, -I): The -CF
group is powerfully electron-withdrawing. It pulls electron density through the sulfur atom, significantly lowering the HOMO energy of the benzene ring.-
Implication: PhSCF
is deactivated towards electrophilic aromatic substitution (EAS). It is less reactive than chlorobenzene ( = 0.23) but more reactive than nitrobenzene ( = 0.78). -
Protocol Adjustment: Mild Lewis acids (ZnCl
, FeCl ) are insufficient. Aluminum Chloride (AlCl ) or Triflic Acid (TfOH) is mandatory.
-
-
Regioselectivity (Resonance Effect, +R): Despite the deactivation, the sulfur atom possesses lone pair electrons that can stabilize the carbocation intermediate (sigma complex) via resonance.
-
Implication: The -SCF
group acts as an ortho/para director . -
Steric Control: The bulky -CF
group sterically shields the ortho positions, heavily favoring para-substitution (>90% regioselectivity).
-
Comparative Electronic Data
| Substituent | Hansch | Directing Effect | Reactivity vs. Benzene | ||
| -SCF | 0.50 | 0.40 | 1.44 | Para >> Ortho | Deactivated |
| -OCF | 0.35 | 0.38 | 1.04 | Para > Ortho | Deactivated |
| -SMe | 0.00 | 0.15 | 0.61 | Para > Ortho | Activated |
| -Cl | 0.23 | 0.37 | 0.71 | Para > Ortho | Deactivated |
Data Source: Hansch, C., et al. Chem. Rev. 1991.
Part 2: Mechanistic Pathway & Regioselectivity
The following diagram illustrates the resonance stabilization that dictates the para selectivity, despite the overall deactivated nature of the ring.
Figure 1: Mechanistic pathway highlighting the critical resonance stabilization by Sulfur that enables para-substitution despite the inductive withdrawal of the CF3 group.
Part 3: Optimized Experimental Protocols
Protocol A: Friedel-Crafts Acylation (Recommended)
Acylation is preferred over alkylation for PhSCF
Reagents:
-
Phenyl trifluoromethyl sulfide (1.0 equiv)
-
Acetyl Chloride (1.2 equiv)
-
Aluminum Chloride (AlCl
, anhydrous) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher reflux temperatures (83°C) which is often necessary for this deactivated substrate.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a CaCl
drying tube (or N inlet). -
Critical: Moisture kills the reaction by hydrolyzing AlCl
. Ensure the system is anhydrous.
-
-
Catalyst Complexation (0 min):
-
Charge the flask with anhydrous AlCl
(1.5 equiv) and dry DCE (0.5 M concentration relative to substrate). -
Cool the suspension to 0°C in an ice bath.
-
Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes. The mixture should turn clear or slightly yellow as the acylium complex forms.
-
-
Substrate Addition (15 min):
-
Add Phenyl trifluoromethyl sulfide (1.0 equiv) dropwise to the cold acylium mixture.
-
Observation: No immediate vigorous reaction is expected due to deactivation.[2]
-
-
Reaction Phase (30 min - 4 hours):
-
Remove the ice bath and allow to warm to room temperature.
-
Checkpoint: Check TLC or GC-MS after 1 hour at RT.
-
If conversion is <10%: Heat the mixture to reflux (83°C for DCE).
-
Duration: Deactivated substrates often require 2–4 hours at reflux.
-
-
Quench & Workup:
-
Cool the mixture to 0°C.
-
Carefully pour the reaction mixture into a beaker containing crushed ice/HCl (1M) mixture. Caution: Exothermic hydrolysis of Al salts.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over MgSO
, and concentrate.
-
-
Purification:
-
The crude product will likely contain unreacted starting material.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a solid or viscous oil.
-
Protocol B: Troubleshooting & Alternatives
If Protocol A yields <30% product, the ring is likely too deactivated for standard FC. Switch to Lithiation-Trapping (Reverse Strategy) .
-
Concept: Instead of attacking PhSCF
with an electrophile, convert PhSCF into a stronger nucleophile via directed lithiation (though -SCF is a poor directing group for lithiation, halogen-metal exchange on a brominated precursor is superior). -
Alternative Route:
-
Start with 1-bromo-4-(trifluoromethylthio)benzene.
-
Lithiate with n-BuLi (-78°C, THF).
-
Quench with an electrophile (e.g., N-methoxy-N-methylacetamide for acylation).
-
Part 4: Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following analytical markers.
| Analytical Method | Expected Signal | Interpretation |
| GC-MS | M+ peak at MW + 42 (Acetyl) | Confirm mono-acylation. Look for M+ (220 m/z for Acetyl-PhSCF3). |
| 19F NMR | Singlet at ~ -42 to -44 ppm | Shift differs slightly from starting material (-46 ppm). |
| 1H NMR | AA'BB' splitting pattern | Confirms para substitution. Two doublets in the aromatic region (approx 7.7 and 8.0 ppm). |
| IR Spectroscopy | Strong band at ~1685 cm | Diagnostic Carbonyl (C=O) stretch. |
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the acylation of PhSCF3.
References
-
Electronic Properties of SCF3: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Friedel-Crafts Methodology: Olah, G. A.[3][4] (Ed.).[4][5] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[3] (Classic Reference for Lewis Acid stoichiometry).
-
Synthesis of Trifluoromethylthioarenes: Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having CF3–S units on aromatic rings. Chemical Reviews, 115(2), 731-764. Link
-
Physical Data: BenchChem. (2025). 4-(Trifluoromethylthio)phenol and related derivatives. Link
-
Regioselectivity Studies: LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Link
Troubleshooting & Optimization
Technical Support Center: Managing Exothermic Reactions with Phenyl Trifluoromethyl Sulfide
Introduction
Welcome to the Technical Support Center for reactions involving Phenyl trifluoromethyl sulfide (PhSCF₃). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and need to manage the potential exothermic hazards associated with its transformations. Phenyl trifluoromethyl sulfide is a valuable building block in medicinal and agrochemical synthesis, often serving as a precursor to trifluoromethyl sulfoxides and sulfones, which are key pharmacophores.
The oxidation of the sulfide to the sulfoxide is a common and highly useful transformation. However, this reaction is exothermic and, without proper understanding and control, can pose significant safety risks, including thermal runaway. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, troubleshoot, and safely manage these reactions from the benchtop to scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the safe handling and reaction of Phenyl trifluoromethyl sulfide.
Q1: Why is the oxidation of Phenyl trifluoromethyl sulfide (PhSCF₃) to the sulfoxide (PhSOCF₃) exothermic?
A1: The oxidation of a sulfide to a sulfoxide involves the formation of a new, highly stable sulfur-oxygen bond. The overall enthalpy change (ΔH) for this transformation is negative, meaning energy is released in the form of heat. The sulfur atom in PhSCF₃ is deactivated due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. Therefore, a strong oxidant or an activating solvent is required to initiate the reaction.[1] When using a potent oxidizing system, such as hydrogen peroxide activated by trifluoroacetic acid (TFA), the reaction proceeds efficiently but releases a significant amount of energy that must be carefully managed.[1][2]
Q2: What are the primary thermal hazards I should be aware of?
A2: The primary hazard is thermal runaway . This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. The excess heat increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to a dangerous, uncontrollable cycle of escalating temperature and pressure. Specific risks include:
-
Delayed Onset: Some related organofluorine reactions are known to have a latent or induction period, where reactants can accumulate before the exotherm begins suddenly and vigorously.[3]
-
Reagent Decomposition: The combination of hydrogen peroxide and a strong acid like TFA can form highly energetic and potentially explosive peroxy acids (in this case, trifluoroperacetic acid).[4][5] Heating such a mixture without precise control is extremely hazardous.
-
Pressure Buildup: Rapid temperature increases can boil low-boiling point solvents or generate gaseous byproducts, leading to a rapid increase in reactor pressure and the risk of vessel rupture.
Q3: Can I perform this oxidation without specialized equipment?
A3: For discovery-scale reactions (e.g., <1 gram), standard laboratory glassware with effective magnetic stirring, a cooling bath (ice/water or dry ice/acetone), and slow, dropwise addition of the oxidant may be sufficient. However, it is critical to have a thermometer monitoring the internal reaction temperature at all times. Any attempt to scale up beyond a few grams without a comprehensive thermal hazard assessment is strongly discouraged. For process development and scale-up, specialized equipment such as a jacketed lab reactor with overhead stirring and, most importantly, a reaction calorimeter is essential for ensuring safety.
Q4: What is Reaction Calorimetry and why is it important here?
A4: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction in real-time. It provides critical quantitative data, including the total heat of reaction (ΔHrxn), the rate of heat release, and the specific heat capacity (Cp) of the reaction mixture. This information is used to calculate the Adiabatic Temperature Rise (ΔT_ad) —the maximum temperature the reaction would reach if all cooling were lost.[6][7] Knowing these parameters is the only way to design a safe and robust process by ensuring your cooling capacity is sufficient to handle the reaction exotherm under normal and potential failure scenarios.
Part 2: Troubleshooting Guide: Oxidation of PhSCF₃ with H₂O₂ / TFA
This guide focuses on the common and effective method of oxidizing Phenyl trifluoromethyl sulfide using 30% hydrogen peroxide in trifluoroacetic acid (TFA).
| Problem / Observation | Probable Cause(s) | Recommended Action & Scientific Rationale |
| No reaction initiation; temperature remains at baseline after adding some H₂O₂. | 1. Insufficient Activation: The reaction may have an induction period, especially at low temperatures. The activating species, peroxytrifluoroacetic acid, needs time to form. 2. Poor Reagent Quality: The hydrogen peroxide may have degraded over time. | DO NOT add a large portion of the oxidant at once. This is a classic setup for a dangerous latent exotherm. 1. Patience & Controlled Heating: Maintain the set temperature and continue slow, controlled addition. If necessary, allow the temperature to rise by 1-2 °C to see if the reaction initiates. A slight, controlled temperature increase can overcome the activation energy barrier. 2. Test Reagent: Test the H₂O₂ concentration using a standard method (e.g., titration) or obtain a fresh bottle. |
| Temperature rises much faster than expected during oxidant addition. | 1. Addition Rate is Too High: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath or circulator is not making sufficient contact or is set to a temperature that is too high. | 1. Immediately Stop Addition: Halt the oxidant feed to stop adding fuel to the reaction. 2. Enhance Cooling: Lower the temperature of the cooling bath or increase the circulator flow rate. If using a bath, ensure the flask is sufficiently immersed. 3. Rationale: The goal is to bring the heat removal rate back above the heat generation rate. By stopping the feed, you allow the cooling system to "catch up" with the heat being produced by the reactants already in the flask. |
| A rapid, uncontrolled temperature spike occurs (>10-15°C above setpoint). | Thermal Runaway is in Progress. The rate of heat generation has become exponential and is overwhelming the cooling system. | EXECUTE EMERGENCY QUENCH PROTOCOL IMMEDIATELY. 1. Stop Addition & Alert Personnel: Announce the emergency to others in the lab. 2. Add Quenching Agent: Add a pre-prepared, cold quenching solution (e.g., aqueous sodium bisulfite or sodium thiosulfate) via an addition funnel. This will rapidly destroy the excess peroxide, stopping the heat source. 3. Remove Heat Source: If using a heating mantle (not recommended), remove it using a lab jack. 4. Rationale: This is a safety-critical event. The priority is to stop the chemical reaction that is generating heat. Reductive quenching agents like bisulfite react very quickly and exothermically with peroxide, but this secondary exotherm is typically much smaller and more manageable than the runaway oxidation itself. |
| Reaction mixture turns dark brown or black. | Decomposition. High temperatures may be causing the substrate, product, or solvent to decompose. This can generate non-condensable gases and further increase risk. | 1. Assess Thermal Stability: If the temperature is stable and within the expected range, the color change may be due to a minor impurity. 2. If Temperature is Rising: Treat this as a potential thermal runaway. Stop the addition and be prepared to quench. 3. Post-Reaction Analysis: After a safe workup, use techniques like LC-MS to identify byproducts and determine the cause. The dark color is often from complex degradation pathways that occur when reaction hotspots form. |
| Excessive gas evolution is observed. | 1. Oxygen from H₂O₂ Decomposition: This is the most likely cause. The reaction of H₂O₂ is 2 H₂O₂ → 2 H₂O + O₂(g). This decomposition is catalyzed by heat and potential metal impurities. 2. Solvent Boiling: The internal temperature may be exceeding the boiling point of the solvent. | 1. Ensure Adequate Venting: The reactor must be vented to a fume hood or scrubbed exhaust to prevent pressure buildup. A simple needle vent is sufficient for small scale. 2. Check Internal Temperature: Verify that the internal temperature is below the solvent's boiling point. If it is approaching the boiling point, improve cooling immediately. 3. Rationale: Uncontrolled gas evolution in a closed or inadequately vented system is a primary cause of explosions. The rate of oxygen evolution is directly related to the rate of the exothermic reaction. |
Part 3: Quantitative Data & Thermal Hazard Assessment
Before scaling up any exothermic reaction, it is imperative to determine its thermal properties. The data below are illustrative for a hypothetical oxidation of Phenyl trifluoromethyl sulfide. You are REQUIRED to determine these values experimentally for your specific reaction conditions using reaction calorimetry.
| Parameter | Symbol | Typical Estimated Value | Significance & Method of Determination |
| Heat of Reaction | ΔHrxn | -150 to -250 kJ/mol | Primary measure of energy release. A large negative value indicates a highly exothermic process. Determined directly by Reaction Calorimetry (e.g., Mettler-Toledo RC1e). |
| Specific Heat Capacity | Cp | 1.5 - 2.0 J/(g·K) | Measure of the reaction mass's ability to absorb heat. A lower Cp means the temperature will rise more quickly for a given amount of energy. Determined by Reaction Calorimetry. |
| Overall Heat Transfer Coefficient | U·A | 5 - 15 W/K (Lab Scale) | Measure of the reactor's ability to remove heat. Depends on reactor geometry, materials, and stirrer speed. Determined by Reaction Calorimetry during calibration steps. |
| Adiabatic Temperature Rise | ΔTad | Must be Calculated | CRITICAL SAFETY PARAMETER. ΔTad = (-ΔHrxn) / (m · Cp). This is the theoretical temperature rise if cooling fails. A high ΔTad (>50 °C) is a major red flag for process safety. Calculated from experimental calorimetric data.[6] |
| Maximum Temperature of Synthetic Reaction | MTSR | Must be Calculated | The highest temperature a runaway reaction could reach. MTSR = Tprocess + ΔTad. This value must be well below the decomposition temperature of all components. |
| Decomposition Onset Temperature | TD | > 140 °C (Estimated) | The temperature at which the reaction components begin to decompose uncontrollably, often with gas generation. Determined by Differential Scanning Calorimetry (DSC). A DSC study on a related compound showed decomposition starting at 142 °C.[4] |
Part 4: Experimental Protocols & Methodologies
Protocol 1: Determining Thermal Hazards via Reaction Calorimetry (RC1e)
This protocol outlines the essential steps to characterize the exotherm for the oxidation of PhSCF₃ (10 g scale) using a Mettler-Toledo RC1e or similar reaction calorimeter.
Objective: To determine ΔHrxn, heat flow, Cp, and calculate ΔTad.
Equipment:
-
Jacketed glass reactor (e.g., 250 mL) equipped with overhead stirrer, temperature probe (Tr), and condenser.
-
Automated dosing pump for oxidant addition.
-
Reaction Calorimeter (RC1e) with control software.
Procedure:
-
System Preparation & Calibration:
-
Assemble the reactor system. Ensure all seals are secure.
-
Charge the reactor with the solvent (Trifluoroacetic Acid) and Phenyl trifluoromethyl sulfide (17.8 g, 0.1 mol).
-
Begin stirring (e.g., 300 RPM) and allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 0 °C).
-
Perform a Cp determination using the calorimeter's software, which involves adding a known amount of heat via an electric calibrator and measuring the temperature response.
-
Perform a heat transfer calibration (U·A determination) to characterize the reactor's cooling performance.
-
-
Reaction Execution (Dosing Phase):
-
Prepare a solution of 30% H₂O₂ (12.5 g, ~1.1 eq).
-
Begin dosing the H₂O₂ solution at a slow, controlled rate (e.g., over 60 minutes). The calorimeter will continuously measure the heat flow (q) from the reaction.
-
CRITICAL: Monitor the real-time heat flow graph. The heat generation should be smooth and directly proportional to the addition rate. If heat generation continues to rise after dosing is stopped, it may indicate an accumulation of unreacted peroxide and a significant safety risk.
-
-
Data Analysis:
-
After the addition is complete and the heat flow has returned to the baseline, end the experiment.
-
Integrate the heat flow curve over time to obtain the total heat of reaction (Q).
-
Calculate the molar enthalpy of reaction: ΔHrxn = Q / (moles of PhSCF₃).
-
Using the measured ΔHrxn and Cp, calculate the adiabatic temperature rise: ΔTad = (-ΔHrxn) / (Total Mass · Cp) .
-
-
Safety Assessment:
-
Compare the calculated MTSR (Tprocess + ΔTad) with the decomposition temperature (from DSC). A significant margin of safety (e.g., >50 °C) is required.
-
Ensure the maximum measured heat flow during dosing does not exceed the cooling capacity of the reactor.
-
Protocol 2: Emergency Quenching Procedure
This protocol should be prepared before starting any potentially hazardous exothermic reaction.
Objective: To safely neutralize the oxidant and stop a thermal runaway.
Materials:
-
A quenching solution of 10% aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃), cooled in an ice bath.
-
An addition funnel attached to a spare port on the reactor, charged with the quenching solution.
Procedure:
-
Identify Runaway Conditions: An uncontrolled temperature rise is observed (e.g., >5 °C/minute) and the reaction temperature continues to increase even after stopping reagent addition and maximizing cooling.
-
Stop Reagent Addition: Immediately cease the feed of the oxidant.
-
Initiate Quench: Open the stopcock on the addition funnel and add the cold quenching solution rapidly but controllably. Be prepared for vigorous gas evolution and foaming. Ensure the reactor has adequate headspace (i.e., is not more than 50% full) and is properly vented.
-
Maintain Cooling: Keep maximum cooling applied to the reactor jacket throughout the quenching process to manage the heat from the neutralization reaction.
-
Confirm Neutralization: Continue adding the quenching solution until the internal temperature begins to fall steadily. The reaction is considered quenched when the temperature is stable and well below the initial setpoint.
Part 5: Visualization of Workflows & Logic
Diagram 1: Thermal Risk Assessment Workflow
This diagram outlines the mandatory decision-making process before scaling up any potentially exothermic reaction involving PhSCF₃.
Caption: Decision workflow for thermal risk assessment.
Diagram 2: Recommended Experimental Setup
This diagram shows a best-practice setup for running a monitored, controlled oxidation reaction at the lab scale (10-100g).
Caption: Controlled setup for exothermic oxidation.
References
-
University of Illinois Division of Research Safety (2019). Scale-up Reactions. Available at: [Link]
-
Perumalla, R. (2018). Thus the adiabatic temperature rise (ΔTad) is Scale dependent or independent? ResearchGate. Available at: [Link]
-
ProQuest (n.d.). Adiabatic-Temperature Rise: An Awkward Calculation Made Simple. Available at: [Link]
-
Engl, P. S., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
University of Rochester Department of Chemistry (n.d.). Workup: mCPBA Oxidation. Available at: [Link]
-
McCarthy, J. R., et al. (n.d.). Fluoromethyl Phenyl Sulfone. Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. Trifluoroperacetic acid. Available at: [Link]
-
PubChem. Trifluoroacetic acid. Available at: [Link]
-
Energy to Sustainability Directory (2025). What Are the Key Indicators of Thermal Runaway?. Available at: [Link]
-
Request PDF (2025). Thermal hazard analyses and incompatible reaction evaluation of hydrogen peroxide by DSC. ResearchGate. Available at: [Link]
-
King, R. S., et al. (2015). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. PMC. Available at: [Link]
-
Chen, J., et al. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development. Available at: [Link]
-
Reddit (2025). How to remove large excess of mCPBA?. r/Chempros. Available at: [Link]
-
ResearchGate (2020). I am having problems in removing m-cpba and its corresponding acid ?. Available at: [Link]
-
University of Sonora (2007). Thermoanalytical study on the oxidation of sulfide minerals at high temperatures. Available at: [Link]
-
ResearchGate (2025). Thermoanalytical Study on the Oxidation of Sulfide Minerals at High Temperatures. Available at: [Link]
-
Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. PMC. Available at: [Link]
-
ResearchGate (n.d.). Selective oxidation of aryl trifluoromethyl sulfides 1. Available at: [Link]
-
Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. Available at: [Link]
-
ResearchGate (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. Available at: [Link]
-
Austin Publishing Group (2019). Cl-Initiated Oxidation Mechanism and Thermochemistry of Trifluoromethyl Methyl Ether CH3OCF3(HFE- 143a): An Insight from DFT Study. Available at: [Link]
-
Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. Available at: [Link]
-
Justus-Liebig-Universität Gießen (n.d.). Thermal safety analysis of sulfide solid-state batteries. Available at: [Link]
-
Wikipedia. Organofluorine chemistry. Available at: [Link]
-
MDPI (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trifluoroperacetic acid - Wikipedia [en.wikipedia.org]
- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adiabatic-Temperature Rise: An Awkward - ProQuest [proquest.com]
Technical Support Center: Phenyl Trifluoromethyl Sulfide Stability in Experimental Conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Phenyl Trifluoromethyl Sulfide (PhSCF₃). This resource provides in-depth guidance on the stability of PhSCF₃ under common acidic and basic experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot unexpected results, and ensure the integrity of your research. The trifluoromethylthio (-SCF₃) moiety is prized for its unique electronic properties, lipophilicity, and metabolic stability, making it a valuable functional group in modern chemistry[1]. However, understanding its reactivity profile is crucial for its successful application.
Frequently Asked Questions (FAQs)
Q1: My reaction involving phenyl trifluoromethyl sulfide under basic conditions is giving low yields and multiple side products. Is the compound degrading?
A1: Yes, it is highly likely that phenyl trifluoromethyl sulfide is degrading. The trifluoromethylthio group is susceptible to cleavage under basic conditions, particularly with strong bases or elevated temperatures. The primary degradation pathway involves nucleophilic attack at the sulfur atom.
Underlying Mechanism: The electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom in phenyl trifluoromethyl sulfide electrophilic and thus a target for nucleophiles, such as hydroxide ions (OH⁻). The reaction proceeds via a nucleophilic aromatic substitution (SNAr-type) mechanism or direct nucleophilic attack on the sulfur, leading to the cleavage of the C-S bond.
Common Degradation Products:
-
Thiophenol (PhSH): Formed by the cleavage of the C-S bond.
-
Fluoride Ions (F⁻): Resulting from the decomposition of the trifluoromethyl group.
-
Formate (HCOO⁻): A potential final product from the complete hydrolysis of the trifluoromethyl group.
-
Phenyl disulfide (PhSSPh): Can form from the oxidation of thiophenol, especially if air is present.
Troubleshooting & Prevention:
-
Choice of Base: If possible, use weaker, non-nucleophilic bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or sterically hindered amines like diisopropylethylamine (DIPEA)) instead of strong nucleophilic bases like NaOH, KOH, or alkoxides.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the extent of degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidative side reaction of thiophenol to phenyl disulfide.
Q2: I am using a strong acid catalyst in my reaction. Should I be concerned about the stability of the phenyl trifluoromethyl sulfide?
A2: Phenyl trifluoromethyl sulfide is generally more stable under acidic conditions compared to basic conditions. However, very strong acids, especially at elevated temperatures, can lead to degradation. The primary point of attack is typically the trifluoromethyl group rather than the C-S bond.
Underlying Mechanism: In the presence of a superacid or fuming sulfuric acid, the C-F bonds of the trifluoromethyl group can be protonated, initiating a hydrolysis cascade[2]. This process ultimately converts the -CF₃ group into a carboxylic acid (-COOH) group[2].
Expected Degradation Products:
-
Benzenethiol (Thiophenol): If the C-S bond cleaves.
-
Thiophenoxycarbonyl fluoride (PhSCOF) and subsequent hydrolysis products: If the CF₃ group is attacked.
-
Benzoic acid derivatives: Under harsh oxidative acidic conditions.
Troubleshooting & Prevention:
-
Acid Strength: Use the mildest acid catalyst that is effective for your reaction. Common mineral acids like HCl or H₂SO₄ in moderate concentrations at room temperature are generally well-tolerated. Avoid using fuming sulfuric acid or superacids unless the degradation of the -SCF₃ group is the intended reaction.
-
Temperature: Avoid high temperatures when using strong acids.
-
Water Content: The presence of water will facilitate hydrolysis. If the reaction chemistry allows, using anhydrous acidic conditions can minimize degradation of the trifluoromethyl group.
Troubleshooting Guides
Issue 1: Unexpected formation of thiophenol or phenyl disulfide in a base-mediated reaction.
-
Symptom: TLC, LC-MS, or GC-MS analysis of the reaction mixture shows the presence of thiophenol (PhSH, M.W. 110.17 g/mol ) or phenyl disulfide (PhSSPh, M.W. 218.35 g/mol ) in addition to or instead of the expected product.
-
Cause: Base-induced cleavage of the C-S bond in phenyl trifluoromethyl sulfide. Phenyl disulfide is formed by the subsequent oxidation of the thiophenol product.
-
Solution Workflow:
Workflow for mitigating base-induced degradation.
Issue 2: My phenyl trifluoromethyl sulfide appears to be degrading during acidic workup.
-
Symptom: Lower than expected recovery of the starting material or product after an aqueous acidic workup, with potential for new, more polar spots on a TLC plate.
-
Cause: While generally stable to moderately acidic conditions, prolonged exposure or the use of strong acids during workup can initiate hydrolysis of the trifluoromethyl group.
-
Solution Protocol:
-
Neutralize Promptly: After quenching the reaction, neutralize the acidic aqueous layer as quickly as possible with a mild base like sodium bicarbonate (NaHCO₃) solution.
-
Use Dilute Acid: If an acidic wash is necessary, use a dilute solution (e.g., 0.1 M HCl) and minimize the contact time.
-
Temperature: Perform the workup at low temperatures (e.g., in an ice bath) to slow down potential hydrolysis.
-
Extraction Solvent: Use an appropriate organic solvent for extraction to efficiently remove the compound from the aqueous phase.
-
Data Summary: Stability under Various Conditions
| Condition | Reagent Example | Temperature | Stability | Primary Degradation Pathway |
| Strongly Basic | 1 M NaOH (aq) | 80 °C | Low | C-S bond cleavage |
| Mildly Basic | Sat. NaHCO₃ (aq) | Room Temp. | High | Generally stable |
| Strongly Acidic | Fuming H₂SO₄ | Elevated | Low | C-F bond hydrolysis of the CF₃ group |
| Moderately Acidic | 1 M HCl (aq) | Room Temp. | High | Generally stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of Phenyl Trifluoromethyl Sulfide
This protocol is designed to assess the stability of phenyl trifluoromethyl sulfide under representative acidic and basic conditions.
Materials:
-
Phenyl trifluoromethyl sulfide
-
1 M HCl solution
-
1 M NaOH solution
-
Acetonitrile (ACN) or other suitable co-solvent
-
HPLC or GC-MS for analysis
-
pH meter
Procedure:
-
Stock Solution: Prepare a stock solution of phenyl trifluoromethyl sulfide in the chosen co-solvent (e.g., 1 mg/mL in ACN).
-
Acidic Degradation: a. In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl. b. Place the vial in a water bath at a controlled temperature (e.g., 60 °C). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Degradation: a. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH. b. Place the vial in a water bath at the same controlled temperature. c. At the same time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for analysis.
-
Control: Prepare a control sample with 1 mL of the stock solution and 1 mL of deionized water and subject it to the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating chromatographic method (e.g., RP-HPLC with UV detection or GC-MS) to quantify the remaining phenyl trifluoromethyl sulfide and identify any degradation products.
Workflow Diagram for Forced Degradation Study:
References
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103–7114. [Link]
-
Globe Thesis. (2022). The Trifluoromethylthiolation And Bifunctionalization Of Trifluoromethyl And Trifluoromethylthiol Reagent. [Link]
Sources
Troubleshooting low regioselectivity in arene trifluoromethylthiolation
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Regioselectivity in Arene Trifluoromethylthiolation
Executive Summary
The trifluoromethylthio group (
Module 1: The Diagnostic Logic
Before troubleshooting reaction conditions, you must validate that your mechanistic approach matches your substrate's electronic bias. Mismatching the reagent class to the substrate is the #1 cause of "uncontrollable mixtures."
Workflow: Selecting the Regioselective Pathway
Figure 1: Decision matrix for selecting the correct mechanistic pathway based on substrate electronics to minimize regioselectivity errors.
Module 2: Electrophilic C-H Trifluoromethylthiolation
Context: You are using reagents like Billard’s reagent (
Troubleshooting Q&A
Q1: I am observing low conversion and poor para-selectivity with Billard’s reagent (
-
Upgrade the Electrophile: Switch to Shen’s Reagent (N-trifluoromethylthiosaccharin) or the even more reactive N-trifluoromethylthiodibenzenesulfonimide . The sulfonyl groups make the
bond more polarized, generating a "hotter" equivalent. -
Lewis Acid Tuning: Instead of protonation, use a Lewis Acid (LA) catalyst.
is standard, but if selectivity is poor, switch to a "softer" Lewis acid like or which may coordinate differently to the arene -system.
Q2: How do I force para-selectivity when the ortho position is open?
Technical Insight: In standard Friedel-Crafts, the
-
Mechanism:
activates the reagent (Shen’s reagent). The is then transferred to diphenyl selenide ( ), forming a bulky intermediate. -
Result: This bulky intermediate cannot access the ortho position due to steric clash, forcing it to the para position with high regioselectivity (>20:1).
Q3: My substrate decomposes. Are there milder conditions? The Fix: Yes. Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP activates the N-SCF3 bond via hydrogen bonding, often allowing the reaction to proceed without metal catalysts or at significantly lower temperatures, preserving substrate integrity.
Module 3: Radical Trifluoromethylthiolation
Context: You are using
Troubleshooting Q&A
Q4: I am getting a statistical mixture of isomers on a simple phenyl ring. Can I control the radical?
Technical Insight: The
-
Protocol: Add
- or -cyclodextrin to your aqueous/biphasic reaction. -
Mechanism: The arene enters the hydrophobic cavity of the cyclodextrin. The cavity physically shields specific positions (usually meta/para), leaving the ortho or specific exposed sites available for radical attack. This can flip selectivity from 1:1 to >10:1.
Q5: The reaction works on Indole but gives C2/C3 mixtures. How do I select only C3? Technical Insight: Indoles are naturally nucleophilic at C3. However, radical conditions can sometimes attack C2. The Fix:
-
For C3-Selectivity: Use Electrophilic conditions (Shen’s reagent). The ionic pathway almost exclusively targets the most nucleophilic C3 position.
-
For C2-Selectivity: This is difficult directly. Block C3 with a temporary group (e.g., halide) or use a Directing Group (DG) on the Nitrogen (e.g., pivaloyl) to guide a metal-catalyzed C-H activation to C2.
Module 4: Visualizing the Dual-Catalysis Solution
The most robust solution for high regioselectivity in electron-rich systems is the Lewis Acid/Lewis Base Dual Catalysis developed by the Sutherland and Li groups.
Figure 2: The Dual Catalytic Cycle.[3] The transfer of SCF3 to the Selenium carrier creates a bulky electrophile that physically cannot access the ortho position, ensuring para-selectivity.
Module 5: Standardized Protocols
Protocol A: High-Selectivity Electrophilic Trifluoromethylthiolation
Best for: Electron-rich arenes (anisoles, acetanilides) requiring para-selectivity.
-
Setup: Flame-dry a reaction tube equipped with a stir bar.
-
Reagents: Add N-trifluoromethylthiosaccharin (1.2 equiv),
(5 mol%), and Diphenyl Selenide ( ) (5 mol%). -
Solvent: Add DCE (1,2-dichloroethane) [0.2 M concentration].
-
Substrate: Add the arene (1.0 equiv).
-
Reaction: Stir at room temperature to 40°C. Monitor by
NMR (Standard: -trifluorotoluene, ppm). -
Workup: Quench with saturated
. Extract with DCM. The can be recovered or removed via chromatography.
Protocol B: Regioselective Radical Trifluoromethylthiolation (Cyclodextrin-Assisted)
Best for: Simple arenes or heterocycles where standard radical conditions give mixtures.[4]
-
Setup: Use a glass vial open to air (if using persulfate) or sealed (if photoredox).
-
Aqueous Phase: Dissolve
-Cyclodextrin (1.0 equiv) in water. Add the arene and stir for 30 mins to allow inclusion complex formation. -
Reagents: Add
(2.0 equiv) and (3.0 equiv). -
Solvent: Add EtOAc or MeCN (biphasic system 1:1 with water).
-
Reaction: Heat to 50-60°C for 12 hours.
-
Note: The cyclodextrin encapsulates the substrate, exposing only the sterically accessible functionality to the radical flux generated in the aqueous/interface layer.
References
-
Shao, X., et al. (2015). "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research. Link
-
Waddell, L. J. N., et al. (2024).[5][6] "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis." The Journal of Organic Chemistry. Link
-
Wang, Q., et al. (2015).[7][8] "Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes." Advanced Synthesis & Catalysis. Link
-
Xu, C., et al. (2014). "Highly Regioselective Radical C-H Trifluoromethylation of Aromatic Compounds Using Cyclodextrins." ChemRxiv/Related Literature on Host-Guest Selectivity. (Note: Concept adapted from analogous CF3 radical work for SCF3 application). Link
-
Billard, T., et al. (2015).[8] "Selective trifluoromethylthiolation of heteroaromatic sp2 C-H bonds with the 2nd generation of trifluoromethanesulfenamide reagent." Journal of Fluorine Chemistry. Link
Sources
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. ChemInform Abstract: Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. / ChemInform, 2015 [sci-hub.kr]
- 8. pubs.acs.org [pubs.acs.org]
Phenyl trifluoromethyl sulfide handling and storage best practices
An Expert Guide to Phenyl Trifluoromethyl Sulfide: Handling, Storage, and Troubleshooting
Welcome to the Technical Support Center for Phenyl Trifluoromethyl Sulfide (CAS 456-56-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organofluorine reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure safe, effective, and reproducible experimentation. Phenyl trifluoromethyl sulfide is a key building block in pharmaceuticals and materials science, valued for the unique properties its trifluoromethyl group imparts, such as enhanced lipophilicity and metabolic stability.[1][2] However, its characteristics as a flammable and irritant liquid demand rigorous adherence to safety protocols.[3][4]
This document moves beyond standard safety data sheets to address the specific, practical questions and troubleshooting scenarios encountered in a dynamic research environment.
Section 1: Core Chemical Profile & Hazard Summary
Before handling any chemical, a clear understanding of its properties and hazards is paramount. Phenyl trifluoromethyl sulfide is a colorless to pale yellow liquid with a characteristic odor.[1] Its vapors are heavier than air and can form explosive mixtures with air, posing a significant flashback risk from ignition sources.[5][6]
Table 1: Physicochemical Properties of Phenyl Trifluoromethyl Sulfide
| Property | Value | Source(s) |
| CAS Number | 456-56-4 | [1][3][5][7] |
| Molecular Formula | C₇H₅F₃S | [1][5][7] |
| Molecular Weight | 178.17 g/mol | [1][7] |
| Appearance | Clear colorless to pale yellow liquid | [1][8] |
| Density | ~1.25 g/cm³ | [1] |
| Boiling Point | 140 - 142 °C | [1] |
| Flash Point | Flammable (H226) | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Table 2: GHS Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Examples) | Source(s) |
| Flammable Liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapour | P210: Keep away from heat, sparks, open flames. P243: Take precautionary measures against static discharge. | [3][4] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3][4] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing vapours. P304+P340: IF INHALED: Remove person to fresh air. | [3] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE) FAQs
Your primary defense against chemical exposure is a combination of robust engineering controls and appropriate PPE. Never rely on PPE alone.
Question: What are the absolute minimum engineering controls required for handling phenyl trifluoromethyl sulfide?
Answer: You must handle phenyl trifluoromethyl sulfide inside a certified chemical fume hood.[9] The fume hood provides essential ventilation to prevent the accumulation of flammable and irritating vapors.[6][10] All equipment used, including stir plates and heating mantles, must be explosion-proof.[4] Furthermore, an eyewash station and safety shower must be immediately accessible.[4][9]
Question: What specific type of gloves should I use?
Answer: Standard nitrile gloves may offer splash protection for brief, incidental contact, but they are not suitable for prolonged handling. For extended work or when handling larger quantities, it is crucial to use gloves made of a more resistant material. Consult your institution's safety office or the glove manufacturer's compatibility charts for specific recommendations against phenyl trifluoromethyl sulfide. Always inspect gloves for tears or holes before use and wash your hands thoroughly after removing them.[4]
Question: Do I need more than standard safety glasses?
Answer: Yes. Due to the risk of serious eye irritation, you should wear chemical splash goggles that provide a complete seal around the eyes.[4][5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[4]
Section 3: Storage Best Practices & Troubleshooting
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
Question: I’ve seen different storage temperatures recommended (2-8°C vs. ambient). Which is correct and why?
Answer: This is an excellent and common question. The discrepancy arises from different suppliers and purity grades.
-
Refrigerated Storage (2-8°C, under inert gas): This is the most conservative and highly recommended practice, especially for high-purity grades or long-term storage.[1] The low temperature minimizes vapor pressure, reducing flammability risk, while the inert atmosphere (like argon or nitrogen) prevents slow degradation from atmospheric moisture or oxygen.[11]
-
Ambient Storage: Some suppliers state that ambient storage is acceptable.[3] This is generally suitable for lower-purity grades or material that will be used quickly. However, it must still be in a dedicated, approved flammable liquids cabinet away from heat and ignition sources.[4][6]
Senior Scientist Recommendation: Default to refrigerated storage (2-8°C) under an inert atmosphere. This is the safest, most self-validating system that best preserves the chemical's integrity, minimizing the risk of introducing experimental variables from degraded material.
Question: My bottle of phenyl trifluoromethyl sulfide has developed a slight yellow tint. Is it still usable?
Answer: A pale yellow color is often within the acceptable appearance specifications for this product.[1][8] However, a noticeable darkening from its original color could indicate degradation or contamination. If you have concerns, it is best to run a small-scale control reaction to validate its efficacy before committing to a large-scale experiment. If results are anomalous, the material should be disposed of as hazardous waste.
Question: How should I segregate this chemical in my storage cabinet?
Answer: Segregation is crucial. Phenyl trifluoromethyl sulfide must be stored with other flammable organic compounds. It must be kept separate from:
-
Oxidizing agents (e.g., nitrates, peroxides, perchloric acid): To prevent violent reactions and fire.[11][12]
-
Acids and Bases: Store corrosives in a separate, dedicated cabinet.[12] Contact with strong acids could potentially lead to decomposition. While aryl sulfides are more stable than inorganic sulfides, it is best practice to avoid this proximity.[9][12]
-
Water-reactive materials: To prevent accidental contact and potential reactions.[12]
Section 4: Safe Handling & Experimental Workflow
The following protocol outlines a standard procedure for safely transferring the reagent from storage to an experimental setup.
Experimental Protocol: Safely Aliquoting Phenyl Trifluoromethyl Sulfide
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.
-
PPE: Don appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and proper gloves.
-
Grounding: Ground the primary container and the receiving vessel to prevent static electricity discharge, which can ignite flammable vapors.[4][6]
-
Inert Atmosphere (if required): If your reaction is air- or moisture-sensitive, ensure your receiving flask is under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Use a clean, dry syringe or cannula for the transfer. Do not open the bottle in the open lab. Perform all transfers inside the fume hood. If using a syringe, ensure it is compatible with the chemical.
-
Sealing: Immediately and tightly reseal the main container.[6] If the bottle has a septum cap, it's good practice to wrap the cap with electrical tape or Parafilm® to ensure a tight seal.
-
Cleanup: Clean any minor drips within the hood immediately with an absorbent pad. Dispose of the pad and any contaminated syringe tips as hazardous waste.
-
Return to Storage: Promptly return the main container to its proper storage location (e.g., the flammable storage cabinet or refrigerator).
Visualization: Standard Handling Workflow
The following diagram illustrates the logical flow for safely handling phenyl trifluoromethyl sulfide.
Caption: Workflow for handling Phenyl Trifluoromethyl Sulfide.
Section 5: Spill & Exposure Emergency Response
Accidents happen. A rapid, informed response is key to mitigating the consequences.
Question: I’ve spilled a small amount (<50 mL) of phenyl trifluoromethyl sulfide inside the fume hood. What do I do?
Answer:
-
Alert & Isolate: Alert others in the immediate area. Do not evacuate unless the spill is large or you feel unwell. Keep the fume hood running.
-
Control Ignition Sources: Ensure all ignition sources in the hood are off.[5][6]
-
Contain: Cover the spill with a non-combustible absorbent material like sand, dry earth, or vermiculite.[5][10] Do not use paper towels or other combustible materials.
-
Collect: Using non-sparking tools (e.g., plastic or brass), carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[4][5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Question: What is the correct first aid for skin or eye contact?
Answer:
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15-20 minutes.[5] Remove all contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Visualization: Spill Response Decision Tree
This chart guides the immediate actions required following a spill.
Caption: Decision tree for responding to a chemical spill.
Section 6: Incompatibilities & Waste Disposal
Question: What are the primary chemical incompatibilities I should be aware of during my experiment?
Answer: The primary incompatibility is with strong oxidizing agents.[11] Mixing phenyl trifluoromethyl sulfide with oxidizers can lead to vigorous, exothermic reactions that may cause a fire or explosion. Always review the full list of reagents in your planned synthesis for potential incompatibilities. Upon combustion or decomposition at high temperatures, it can produce highly toxic gases, including hydrogen fluoride and sulfur oxides.[4][6]
Question: How do I dispose of waste containing phenyl trifluoromethyl sulfide?
Answer: All waste, including unused product, reaction mixtures, and contaminated materials (gloves, absorbent pads, silica gel), must be disposed of as hazardous waste.
-
Collect: Collect all waste in a designated, compatible, and properly sealed container.[9] The container must be clearly labeled with the full chemical name and associated hazards.[9]
-
Segregate: Store the waste container in a secondary containment bin within a satellite accumulation area or designated waste storage location. Do not mix incompatible waste streams.
-
Dispose: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour phenyl trifluoromethyl sulfide down the drain.
By understanding the causality behind these handling and storage protocols, you can create a self-validating system of safety and experimental integrity in your laboratory.
References
-
Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. [Link]
-
Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [Link]
-
Chemical Storage - University of California, Berkeley. [Link]
-
Sulfur Storage & Handling Tips | Safety Guide - Faraz Oil. [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide - Drexel University. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Phenyl trifluoromethyl sulfide | 456-56-4 [smolecule.com]
- 3. Phenyl trifluoromethyl sulfide | 456-56-4 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Phenyl trifluoromethyl sulfide(456-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Phenyl trifluoromethyl sulfide | CAS 456-56-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Phenyl trifluoromethyl sulfide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. drexel.edu [drexel.edu]
- 10. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
Overcoming solubility issues with Phenyl trifluoromethyl sulfide in organic solvents
Topic: Overcoming Solubility & Miscibility Challenges in Synthesis and Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Grease" Factor
Phenyl trifluoromethyl sulfide (PhSCF3, CAS: 456-56-4) is a critical motif in modern drug design, valued for its high lipophilicity (LogP ~3.3) and metabolic stability.[1][2] However, this same lipophilicity creates distinct "solubility" challenges—not usually insolubility in organics, but immiscibility in aqueous reaction matrices and aggregation of organometallic intermediates at low temperatures.
This guide addresses the three most common phase-behavior hurdles:
-
Biphasic Oxidation Failures: Getting the lipophilic sulfide to react with polar oxidants (H₂O₂, Oxone).
-
Lithiation Aggregation: Preventing precipitation of lithiated intermediates during ortho-functionalization.
-
Purification of "Oils": Handling the non-crystalline nature of PhSCF3 derivatives.
Module 1: Overcoming Immiscibility in Oxidation Reactions
The Problem: You are attempting to oxidize PhSCF3 to the sulfoxide (PhS(O)CF₃) or sulfone using aqueous oxidants (e.g., 30% H₂O₂ or Oxone), but the reaction stalls or requires massive excess of oxidant. The Cause: PhSCF3 is virtually insoluble in water. In standard biphasic systems, the reaction is limited to the interface. Without a Phase Transfer Catalyst (PTC) or appropriate co-solvent, the effective concentration of oxidant near the sulfide is near zero.
Troubleshooting Protocol: The "Inverse Phase" Strategy
Do not rely on simple stirring. Use this surfactant-mediated protocol to increase interfacial surface area.
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Solvent System | DCM / Water (Biphasic) | Acetonitrile / Water (Homogeneous-to-Biphasic) |
| Oxidant | H₂O₂ (30% aq) | H₂O₂ (30%) + TFA (Activator) |
| Additives | None | Aliquat 336 (5 mol%) or SDS |
| Temperature | RT | 0°C → RT (Gradual) |
Step-by-Step Workflow:
-
Dissolution: Dissolve PhSCF3 (1.0 equiv) in Acetonitrile (5 mL/mmol).
-
Activation: Add Trifluoroacetic acid (TFA, 2.0 equiv). Why? TFA activates H₂O₂ to form CF₃CO₃H (trifluoroperacetic acid) in situ, which is more soluble in the organic phase than H₂O₂ itself.
-
Oxidant Addition: Add H₂O₂ (1.5 equiv for sulfoxide, 3.0 equiv for sulfone) dropwise at 0°C.
-
Phase Management: If the mixture separates, add Aliquat 336 (methyltrioctylammonium chloride). This quaternary ammonium salt shuttles the anionic oxidant species into the lipophilic organic phase.
Caption: Mechanism of Phase Transfer Catalysis (PTC) bridging the solubility gap between aqueous oxidants and lipophilic PhSCF3.
Module 2: Solubility of Lithiated Intermediates
The Problem: During ortho-lithiation (Directed Ortho Metalation - DoM) at -78°C, the reaction mixture becomes a thick slurry or precipitates, leading to low yields or heterogeneous trapping of electrophiles. The Cause: While PhSCF3 is soluble in THF/Ether, the lithiated species (2-Li-C₆H₄-SCF₃) is highly prone to aggregation. The SCF3 group is an electron-withdrawing group (EWG) that stabilizes the anion but promotes the formation of "ladder" or "cyclic" oligomers that crash out of non-polar solvents.
Troubleshooting Protocol: The De-aggregation Mix
You must break the lithium aggregates using a Lewis base additive.
Recommended Solvent System:
-
Primary Solvent: THF (Anhydrous). Ether is often too non-polar to keep the lithiated species in solution.
-
Critical Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) or HMPA (if safety permits).
-
Ratio: 1:1 Li-Base to TMEDA.
The "Step-Up" Lithiation Procedure:
-
Cooling: Cool PhSCF3 in THF/TMEDA to -78°C .
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.
-
Why?n-BuLi can attack the sulfur atom (nucleophilic attack) rather than deprotonating the ring. LiTMP is non-nucleophilic and bulky.
-
-
Temperature Control: If precipitation occurs at -78°C, raise the temperature briefly to -40°C to redissolve, then cool back down. Note: Do not exceed -20°C, or you risk benzyne formation (elimination of LiF).
Module 3: Purification - The "Oiling Out" Issue
The Problem: PhSCF3 derivatives often fail to crystallize, forming persistent oils that streak on silica gel columns. The Cause: The trifluoromethylthio group disrupts crystal packing (low melting point) and is highly lipophilic, causing co-elution with non-polar impurities.
Troubleshooting Protocol: Fluorous Phase Separation
If standard chromatography fails, exploit the fluorine content.
-
Solvent Switch: Dissolve the crude oil in Perfluorohexane (or a generic fluorous solvent).
-
Wash: Extract with acetonitrile.
-
Outcome: Non-fluorinated organic impurities partition into MeCN. The PhSCF3 product (and highly fluorinated byproducts) remains in the fluorous phase.
-
-
Recovery: Evaporate the fluorous solvent (recyclable).
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for Green Chemistry applications with PhSCF3? A: Not directly. PhSCF3 is hydrophobic (LogS < -3.3).[3] However, you can use micellar catalysis . Use water containing 2 wt% TPGS-750-M (a surfactant). This forms lipophilic micelles that solubilize PhSCF3, allowing reactions like Suzuki-Miyaura couplings to proceed in water with high yields.
Q2: My PhSCF3 stock solution in DMSO is cloudy. Is this normal? A: Yes. PhSCF3 has limited miscibility in highly polar aprotic solvents like DMSO or DMF at high concentrations.
-
Fix: Add 10-20% THF or DCM to the stock solution to homogenize it before adding it to the biological assay or reaction mixture.
Q3: Is PhSCF3 compatible with flow chemistry tubing? A: PhSCF3 itself is compatible (it is a liquid). However, if you generate the sulfone (PhSO₂CF₃) in flow, it is a solid (mp ~30-34°C) that may clog narrow bore tubing if the solvent stream is too cold. Ensure the flow reactor is heated to at least 40°C to keep the oxidized product in solution.
References
-
Smolecule . (n.d.). Phenyl trifluoromethyl sulfide Physical Properties. Retrieved from
-
Royal Society of Chemistry . (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation. Retrieved from
-
ChemicalBook . (n.d.). Phenyl trifluoromethyl sulfide MSDS and Handling. Retrieved from
-
National Institutes of Health (NIH) . (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from
-
Beilstein/Gmelin . Database Reference: 4-06-00-01527.[4] (Standard physical property reference for CAS 456-56-4).
Sources
Preventing decomposition of Phenyl trifluoromethyl sulfide during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Workup
Introduction to Phenyl Trifluoromethyl Sulfide Stability
Phenyl trifluoromethyl sulfide is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) moiety imparts desirable properties such as enhanced lipophilicity and metabolic stability. However, the sulfur atom is susceptible to oxidation, and the trifluoromethyl group can be sensitive to certain nucleophilic and hydrolytic conditions, posing challenges during the workup and purification stages of a reaction. Understanding the primary degradation pathways is the first step toward preventing the formation of unwanted byproducts.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup of reactions involving phenyl trifluoromethyl sulfide.
Q1: I'm observing new, more polar spots on my TLC plate after an aqueous workup. What could they be?
A1: The most probable cause is the oxidation of the sulfide to its corresponding sulfoxide (PhSOCF3) and, subsequently, to the sulfone (PhSO2CF3). The sulfur atom in phenyl trifluoromethyl sulfide is electron-rich and susceptible to oxidation by atmospheric oxygen, especially under non-inert conditions, or by residual oxidizing agents from your reaction. Both the sulfoxide and sulfone are significantly more polar than the parent sulfide, which explains their lower retention factor (Rf) on a TLC plate.
Q2: Can the pH of my aqueous wash cause decomposition?
A2: Yes, extremes in pH can lead to degradation.
-
Alkaline Conditions: While the trifluoromethyl group is generally robust, it can be susceptible to hydrolysis under strongly basic conditions, which could ultimately lead to the formation of a carboxylic acid.[1] However, brief exposure to mild bases like sodium bicarbonate (NaHCO3) during a standard workup is generally tolerated.
-
Acidic Conditions: Strong acids can promote the hydrolysis of the trifluoromethyl group, although this is less common than base-mediated hydrolysis.[1] More significantly, acidic conditions in the presence of an oxidizing agent can accelerate the oxidation of the sulfide.
Q3: My NMR spectrum shows a complex mixture after purification. What are the likely byproducts?
A3: Besides the expected sulfoxide and sulfone, other byproducts might arise depending on your specific reaction and workup conditions. If strong nucleophiles are present during workup at elevated temperatures, substitution reactions could occur. However, the most common impurities to look for are phenyl trifluoromethyl sulfoxide and phenyl trifluoromethyl sulfone.
Q4: How can I confirm if my phenyl trifluoromethyl sulfide has degraded?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): As mentioned, the appearance of more polar spots is a strong indicator of oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the sulfide, sulfoxide, and sulfone, as they will have distinct retention times and fragmentation patterns.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the sulfide from its more polar oxidation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful. The chemical shift of the -CF3 group will be different for the sulfide, sulfoxide, and sulfone, allowing for quantification of each species in a mixture.
Core Stability Challenges and Mitigation Strategies
The primary decomposition pathways for phenyl trifluoromethyl sulfide during workup are oxidation and, to a lesser extent, hydrolysis. The following diagram illustrates these pathways.
Caption: Primary decomposition pathways for Phenyl Trifluoromethyl Sulfide.
To mitigate these degradation pathways, a carefully planned workup procedure is essential. The following table summarizes the key risks and recommended preventative actions.
| Workup Step | Potential Risk | Recommended Preventative Action | Rationale |
| Quenching | Exposure to strong oxidants or reactive quench reagents. | Use a mild reducing agent like sodium thiosulfate or sodium sulfite to quench any remaining oxidants before aqueous workup. | Neutralizes reactive species that could oxidize the sulfide. |
| Aqueous Wash | Prolonged exposure to harsh pH and atmospheric oxygen. | Degas all aqueous solutions before use. Work quickly and avoid vigorous shaking that introduces excessive air. Use mild buffers (e.g., phosphate buffer at pH 7) if pH adjustment is necessary. | Minimizes contact time with oxygen and avoids pH-mediated hydrolysis. |
| Phase Separation | Emulsion formation leading to longer exposure times. | Use brine washes to break emulsions and facilitate phase separation. | Reduces the overall time the compound is in the aqueous phase. |
| Drying | Reaction with incompatible drying agents. | Use anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Avoid calcium chloride (CaCl2) which can complex with sulfur-containing compounds.[4] | Na2SO4 and MgSO4 are generally inert towards sulfides.[4] |
| Solvent Removal | Thermal decomposition or oxidation at elevated temperatures. | Use a rotary evaporator at reduced pressure and moderate temperature (e.g., <40°C). | Minimizes thermal stress on the compound. |
| Storage | Long-term degradation due to air and light sensitivity. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. | Protects against slow oxidation and potential photodegradation. |
Recommended Workup Protocol
This protocol is designed to minimize the decomposition of phenyl trifluoromethyl sulfide during a typical extractive workup.
Caption: Recommended workup workflow for Phenyl Trifluoromethyl Sulfide.
Step-by-Step Methodology:
-
Preparation: Before starting the workup, prepare all aqueous solutions (water, brine, saturated sodium bicarbonate) and degas them by bubbling nitrogen or argon through them for 15-20 minutes.
-
Quenching (if applicable): If your reaction used an oxidizing agent, cool the reaction mixture to 0°C and slowly add a freshly prepared solution of 10% aqueous sodium thiosulfate until the oxidant is consumed (test with peroxide strips if applicable).
-
Initial Wash: Transfer the reaction mixture to a separatory funnel and wash with degassed water or brine. Allow the layers to separate and drain the aqueous layer.
-
Neutralization (optional): If your reaction was conducted under acidic conditions, wash the organic layer with degassed saturated aqueous sodium bicarbonate. Be cautious of gas evolution.
-
Final Wash: Wash the organic layer with degassed brine to remove residual water and aid in phase separation.
-
Drying: Drain the organic layer into a flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15 minutes. The drying agent should appear free-flowing when the solution is dry.
-
Filtration and Concentration: Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator with a bath temperature below 40°C.
-
Storage: For long-term storage, place the purified product under an inert atmosphere of argon or nitrogen in a sealed vial and store it in a refrigerator.
Analytical Monitoring of Stability
General HPLC Method Development Guidelines:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (both may be modified with 0.1% formic acid) will likely provide good separation.
-
Detection: UV detection at a wavelength where all three compounds have reasonable absorbance (e.g., around 254 nm) is suitable.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5]
GC-MS Considerations:
-
GC-MS can provide excellent separation and identification of the sulfide and its oxidation products.[2][3]
-
A standard non-polar column (e.g., DB-5ms) is often suitable.
-
The mass spectra will show characteristic fragmentation patterns that can be used for identification.
By implementing these robust workup procedures and analytical monitoring, researchers can significantly improve the stability and purity of phenyl trifluoromethyl sulfide, leading to more reliable and reproducible experimental outcomes.
References
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022-07-20). [Link]
-
Hu, J. et al. Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. [Link]
-
University of Colorado Boulder. Using drying agents. [Link]
-
Salama, S. et al. Chiral GC chromatograms showing, (A) standard phenyl methyl sulfide (Rt = 9.4 min).... ResearchGate. [Link]
-
Yuwono, M. & Indrayanto, G. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Herrera, D. et al. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
Science Madness. Can MgSO4 be used as a drying agent for MeI?. [Link]
-
National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]
-
The Hive. Drying agents and their compatibilities. [Link]
-
Herrera, D. et al. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. [Link]
-
Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]
Sources
Validation & Comparative
19F NMR analysis of Phenyl trifluoromethyl sulfide reaction products
19F NMR Analysis of Phenyl Trifluoromethyl Sulfide (PhSCF ) Reaction Products
A Technical Comparison & Application Guide[1]
Executive Summary
The introduction of the trifluoromethylthio group (–SCF
This guide challenges the reliance on HPLC-UV and GC-MS for monitoring –SCF
Part 1: The Analytical Landscape (Comparison)
In the context of trifluoromethylthiolation, selecting the right analytical tool is critical. The following table contrasts
| Feature | GC-MS | HPLC-UV | |
| Quantification Principle | Direct (Spin counting); Independent of chemical structure. | Indirect (Ionization efficiency); Requires specific response factors. | Indirect (Beer-Lambert); Requires distinct chromophores. |
| Sample Prep | Minimal (Dissolve & Shoot). | Extraction/Derivatization often required. | Filtration/Dilution required. |
| Selectivity | High: 100% isotope abundance; no solvent background. | Medium: Matrix interference possible; ionization suppression. | Low-Medium: Co-elution issues; solvent cut-offs. |
| Structural Insight | Chemical shift indicates electronic environment (e.g., Ar-SCF | Fragmentation patterns identify mass, but isomers can be ambiguous. | Retention time only (requires standards). |
| Blind Spots | None for fluorinated species. Detects inorganic fluoride (F | High: Often misses non-volatile polymers or inorganic fluorides. | High: Misses non-UV active species (e.g., aliphatic –SCF |
| Throughput | Medium (1-5 min/sample). | Low (15-30 min/sample). | Low (10-30 min/sample). |
Critical Insight: Recent studies indicate that LC-MS/MS methods may detect as little as 11% of total organofluorine content in complex mixtures compared to
F NMR, highlighting a massive "blind spot" in mass-spec based mass balance calculations [1].
Part 2: Technical Deep Dive – F NMR Characteristics
To analyze PhSCF
Spectral Parameters
-
Observation Frequency: 376 MHz (at 400 MHz
H base frequency). -
Spectral Window: Typically -20 ppm to -100 ppm covers most Ar-SCF
and Ar-CF species. -
Key Chemical Shifts (
, referenced to CFCl at 0 ppm):
| Compound Class | Chemical Shift Range (ppm) | Multiplicity | Notes |
| Ph-SCF | -42.0 to -46.5 | Singlet | Shift varies slightly with solvent and para-substituents. |
| Ph-CF | -63.0 to -64.0 | Singlet | Common internal standard ( |
| Ph-OCF | -57.0 to -59.0 | Singlet | Oxygen analogue, distinct from sulfur. |
| F | -100 to -125 | Broad | Indicates decomposition of reagent (e.g., AgSCF |
Mechanistic Logic Visualization
The following diagram illustrates the decision logic for assigning peaks in a crude reaction mixture.
Caption: Decision tree for identifying trifluoromethylthio groups in crude mixtures.
Part 3: Experimental Protocol (Self-Validating qNMR)
This protocol is designed to be self-validating . If the internal standard integration does not match the expected stoichiometry relative to a known starting material (at t=0), the system flags itself as invalid (e.g., due to relaxation issues).
Reagents & Standards
-
Solvent: CDCl
(preferred for solubility) or DMSO-d (for polar substrates). -
Internal Standard (IS):
-Trifluorotoluene ( -63.72 ppm).-
Why? It is chemically inert, has a high boiling point, and its signal does not overlap with the PhSCF
region (-42 ppm).
-
-
Relaxation Agent (Optional): Cr(acac)
(2 mg/mL) can be added to reduce , allowing faster scanning.
Sample Preparation
-
Weigh 10-20 mg of crude reaction mixture into a vial (Record mass to 0.01 mg).
-
Add 10-15 mg of Internal Standard (Record mass to 0.01 mg).
-
Dissolve in 0.6 mL deuterated solvent.
-
Transfer to 5mm NMR tube.
Acquisition Parameters (The "Trust" Settings)
Standard parameters often yield non-quantitative results due to the long relaxation times of fluorine nuclei. Use these settings:
-
Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integration represents concentration, not magnetic environment.
-
Spectral Width: 200 ppm (ensure center is set to capture both IS and Analyte).
-
Relaxation Delay (
): > 20 seconds.-
Scientific Rationale: The longitudinal relaxation time (
) for –CF groups on aromatics is typically 1.5 – 4.0 seconds [2]. For 99% quantitative accuracy, must be . Setting covers most scenarios safely.
-
-
Scans (NS): 16 – 64 (High sensitivity of
F usually requires fewer scans).
Data Processing
-
Phase Correction: Manual phasing is critical. Autophase often fails with broad baselines.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration zones.
-
Integration: Integrate the Internal Standard (set to calibrated value, e.g., 100) and the Product Peak (-42 to -46 ppm).
Part 4: Data Analysis & Calculation
Calculate the yield using the following self-validating equation. This method corrects for purity and molecular weight differences automatically.
Where:
- = Integration Area
- = Number of Fluorine atoms (usually 3 for both)
- = Molar Mass ( g/mol )
- = Weight weighed into the tube (mg)
Workflow Diagram
Caption: Step-by-step qNMR workflow for quantitative yield determination.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Integration < 95% of expected | Measure | |
| Broad Pedestal under peaks | Polymer formation or bad shimming. | Check shimming on solvent lock. If persistent, indicates oligomeric side products (common in radical trifluoromethylthiolation). |
| Phasing "Rolling" Baseline | Acoustic ringing or filter issues. | Use "Backward Linear Prediction" (LPC) on the first few points of the FID. |
| Shift Drift (>0.5 ppm) | Concentration/Solvent effects. |
References
-
Comparison of 19F NMR vs LC-MS/MS: Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry.[1][2][3][4] Source: Environmental Science & Technology (via PubMed/NIH). URL:[Link]
-
Relaxation Times & qNMR Standards: Title: Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Source: Separation Science / BAM. URL:[Link]
-
Chemical Shifts of PhSCF3 Products: Title: Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Comparative Guide: Trifluoromethylthiolating Reagents and the Role of Phenyl Trifluoromethyl Sulfide
This guide provides an in-depth technical comparison of trifluoromethylthiolating reagents, addressing the specific inquiry regarding "Phenyl trifluoromethyl sulfide" while clarifying the distinction between the stable sulfide product and the active reagents used to install the
Executive Summary & Nomenclature Clarification
The trifluoromethylthio group (
Critical Distinction:
-
Phenyl Trifluoromethyl Sulfide (
): typically serves as a model substrate or product in trifluoromethylthiolation studies rather than a primary reagent. It is the benchmark molecule used to validate the efficiency of other reagents. -
The "Reagents": The active donors of the
group are electrophilic species (e.g., Shen’s Reagent , Billard’s Reagent , Munavalli’s Reagent ) or nucleophilic salts (e.g., ).
Note: Users often confuse the stable product
Reagent Landscape: Technical Comparison
The following table contrasts the primary electrophilic trifluoromethylthiolating reagents used to synthesize scaffolds like
| Feature | Shen’s Reagent | Munavalli’s Reagent | Billard’s Reagent I | Billard’s Reagent II |
| Chemical Name | ||||
| Structure | Saccharin- | Phthalimide- | ||
| Physical State | Crystalline Solid | Crystalline Solid | Liquid / Oil | Solid / Oil |
| Stability | High (Shelf-stable) | High (Moisture stable) | Moderate (Cold storage) | Moderate |
| Reactivity Type | Highly Electrophilic | Moderately Electrophilic | Electrophilic (Lewis Acid req.) | Electrophilic / Radical |
| Atom Economy | Moderate | Moderate | High | Moderate |
| Activation | Thermal / Lewis Acid | Lewis Acid / Base | Strong Lewis Acid | Radical Initiator / Metal |
| Key Application | Electron-rich arenes, thiols, alcohols | Enantioselective reactions | Indoles, pyrroles | Radical trifluoromethylthiolation |
Mechanistic Pathways & Causality
The choice of reagent is dictated by the electronic nature of the substrate.
-
Shen’s Reagent: The sulfonyl group in the saccharin scaffold exerts a strong electron-withdrawing effect, making the sulfur center highly electrophilic. This allows for catalyst-free reactions with strong nucleophiles (amines, thiols).
-
Munavalli’s Reagent: The phthalimide core is less electron-withdrawing than saccharin, requiring Lewis acid activation (e.g.,
) for reaction with arenes. This "tunable" reactivity prevents background side reactions. -
Billard’s Reagent (
): Requires activation by a proton source or Lewis acid to generate the highly reactive species or free .
Visualization: Electrophilic Activation Pathway
The following diagram illustrates the activation logic for transferring the
Experimental Protocols
Protocol A: Synthesis of Phenyl Trifluoromethyl Sulfide (Benchmark Reaction)
Objective: Validate reagent efficacy by synthesizing
Method Using Shen’s Reagent (Electrophilic):
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Shen’s Reagent (1.0 equiv, 0.5 mmol) and the arene substrate (e.g., trimethoxybenzene for high yield, or benzene with activation).
-
Solvent: Add anhydrous Dichloromethane (DCM) (2.0 mL).
-
Catalyst: Add Lewis Acid (e.g.,
, 20 mol%). -
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or
NMR (Standard: , ppm). -
Workup: Quench with saturated
. Extract with DCM. Dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Method Using
-
Setup: Charge aryl iodide (1.0 equiv),
(1.5 equiv), and CuI (1.0 equiv) in a sealed tube. -
Solvent: Anhydrous DMF or NMP.
-
Reaction: Heat to 80–100°C for 12 hours.
-
Note: This method is preferred for aryl halides, whereas electrophilic reagents target C-H bonds directly.
Protocol B: Radical Trifluoromethylthiolation (Using )
Objective: Functionalization of unactivated C-H bonds.
-
Reagents: Substrate (1.0 equiv),
(1.2 equiv), (catalytic), (oxidant). -
Conditions: MeCN/
, 60°C. -
Mechanism: Generation of
radical via decarboxylation or direct homolysis.
Performance Data Analysis
The following data summarizes the yield of trifluoromethylthiolated products using different reagents on a standard electron-rich substrate (e.g., Indole).
| Reagent | Yield (%) | Reaction Time | Conditions | Cost Efficiency |
| Shen’s Reagent | 92% | 2 h | RT, No Metal | High |
| Munavalli’s Reagent | 85% | 6 h | RT, | Moderate |
| Billard’s (PhNHSCF3) | 78% | 12 h | 0°C to RT, TsOH | High (if in situ) |
| 65% | 18 h | 100°C, Cu-cat | Low (Silver cost) |
Interpretation:
-
Shen’s Reagent offers the best balance of reactivity and operational simplicity for electrophilic substitutions.
- is indispensable for cross-coupling (Sandmeyer/Ullmann type) but suffers from poor atom economy and high metal cost.
-
(Product Stability): Once formed, the
moiety is stable to aqueous acid/base, but the sulfur atom can be oxidized to sulfoxide ( ) or sulfone ( ) using or .
References
-
Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). "Electrophilic Trifluoromethylthiolation Reagents." Chemical Reviews, 115(2), 731–764.
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015).[1] "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research, 48(5), 1227–1236.[1]
-
Billard, T., Langlois, B. R., et al. (2000). "Trifluoromethanesulfenamides: New Reagents for the Trifluoromethylthiolation of Aromatics." Tetrahedron Letters, 41(45), 8777-8780.
-
Munavalli, S., et al. (2000). "Trifluoromethylsulfenyl chloride and N-(Trifluoromethylthio)phthalimide."[2] Synthetic Communications, 30(15), 2847-2854.
-
Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of Aryl Boronic Acids." Chemistry - A European Journal.
Sources
A Comparative Guide to Phenyl Trifluoromethyl Sulfide and Trifluoromethyl Sulfone as CF3 Sources for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules. Consequently, the development of robust and versatile trifluoromethylating reagents is of paramount importance. This guide provides an in-depth technical comparison of two key sulfur-based reagents, Phenyl Trifluoromethyl Sulfide (PhSCF₃) and Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃), detailing their distinct reactivity profiles, performance in various synthetic contexts, and the mechanistic rationale behind their application.
Introduction: The Landscape of Trifluoromethylation Reagents
The transfer of a CF₃ group to a substrate can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical trifluoromethylation.[1] The choice of reagent is dictated by the nature of the substrate and the desired transformation. While electrophilic reagents like Togni's and Umemoto's reagents are highly effective for a range of nucleophiles,[2] this guide focuses on the nuanced roles of PhSCF₃ and PhSO₂CF₃, which primarily operate in the nucleophilic and radical domains.
Phenyl trifluoromethyl sulfone is a versatile and widely used reagent, capable of acting as both a nucleophilic and a radical CF₃ source under different conditions.[3][4] In contrast, phenyl trifluoromethyl sulfide is generally more stable and less reactive, primarily serving as a key synthetic precursor to its oxidized counterparts, the corresponding sulfoxide and sulfone.[5][6] However, under specific activating conditions, it too can serve as a source of the CF₃ nucleophile.
Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃): A Dual-Mode Reagent
Phenyl trifluoromethyl sulfone has emerged as a highly valuable tool in organic synthesis due to its ability to selectively generate either a trifluoromethyl anion (CF₃⁻) or a trifluoromethyl radical (CF₃•), depending on the reaction conditions.[3][7]
PhSO₂CF₃ as a Nucleophilic CF₃ Source
In the presence of a suitable nucleophile, such as an alkoxide or hydroxide, the electrophilic sulfur atom of PhSO₂CF₃ is attacked, leading to the cleavage of the S-CF₃ bond and the release of a trifluoromethyl anion equivalent. This strategy, pioneered by Prakash, Hu, and Olah, provides a convenient and efficient method for the trifluoromethylation of a variety of electrophiles.[4]
Mechanism of Nucleophilic Activation:
The reaction is initiated by the attack of a nucleophile (e.g., t-BuO⁻) on the sulfur atom of the sulfone. This forms a transient pentacoordinate intermediate which then fragments to release the trifluoromethyl anion and phenyl sulfonate. The generated CF₃⁻ then adds to the electrophilic substrate.
Figure 1: Mechanism of nucleophilic CF₃ generation from PhSO₂CF₃.
Performance Data: Nucleophilic Trifluoromethylation of Electrophiles
The following table summarizes the performance of PhSO₂CF₃ in the t-BuOK-mediated nucleophilic trifluoromethylation of various electrophiles in DMF.
| Entry | Electrophile | Product | Yield (%)[4] |
| 1 | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 82 |
| 3 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 78 |
| 4 | Benzophenone | 1,1-Diphenyl-2,2,2-trifluoroethanol | 88 |
| 5 | Diphenyl disulfide | Phenyl trifluoromethyl sulfide | 92 |
Experimental Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde [4]
-
To a stirred solution of phenyl trifluoromethyl sulfone (1.2 mmol) and benzaldehyde (1.0 mmol) in 5 mL of dry DMF at 0 °C, add potassium tert-butoxide (1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford α-(trifluoromethyl)benzyl alcohol.
PhSO₂CF₃ as a Radical CF₃ Source
More recently, PhSO₂CF₃ has been demonstrated to be an effective precursor for the trifluoromethyl radical under visible light photoredox conditions.[3][8] This reactivity is particularly useful for the trifluoromethylation of substrates that are not amenable to nucleophilic attack. A key example is the S-trifluoromethylation of thiophenols, where an electron donor-acceptor (EDA) complex is formed between the thiolate and the sulfone.[3][8]
Mechanism of Radical Activation:
Under basic conditions, the thiophenol is deprotonated to the thiolate. The electron-rich thiolate then forms an EDA complex with the electron-poor PhSO₂CF₃. Upon irradiation with visible light, a single-electron transfer (SET) occurs, generating a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. The latter fragments to release the trifluoromethyl radical and a benzenesulfinate anion.
Figure 2: Mechanism of radical CF₃ generation from PhSO₂CF₃.
Performance Data: Radical S-Trifluoromethylation of Thiophenols
The following table summarizes the performance of PhSO₂CF₃ in the visible-light-promoted S-trifluoromethylation of various thiophenols.
| Entry | Thiophenol Substrate | Product | Yield (%)[3] |
| 1 | Thiophenol | Phenyl trifluoromethyl sulfide | 81 |
| 2 | 4-Methylthiophenol | 4-Tolyl trifluoromethyl sulfide | 65 |
| 3 | 4-Methoxythiophenol | 4-Methoxyphenyl trifluoromethyl sulfide | 55 |
| 4 | 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | 85 |
| 5 | 4-Bromothiophenol | 4-Bromophenyl trifluoromethyl sulfide | 88 |
| 6 | 2-Naphthalenethiol | Naphthalen-2-yl trifluoromethyl sulfide | 86 |
Experimental Protocol: Radical S-Trifluoromethylation of Thiophenol [3]
-
To an oven-dried Schlenk tube, add thiophenol (0.50 mmol, 1.0 equiv.), phenyl trifluoromethyl sulfone (0.55 mmol, 1.1 equiv.), and Cs₂CO₃ (1.00 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add 5.0 mL of N-methyl-2-pyrrolidone (NMP) via syringe.
-
Stir the reaction mixture under irradiation with a blue LED lamp at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Phenyl Trifluoromethyl Sulfide (PhSCF₃): A Stable Precursor with Niche Applications
Phenyl trifluoromethyl sulfide is a stable, commercially available liquid that is less reactive than its sulfone counterpart.[5] Its primary role in trifluoromethylation chemistry is as a synthetic precursor to more reactive reagents like PhSO₂CF₃ (via oxidation) and various electrophilic trifluoromethylating agents.[6]
Synthesis of PhSO₂CF₃ from PhSCF₃
The oxidation of the sulfide to the sulfone is a straightforward and common transformation, typically achieved using oxidizing agents like m-CPBA or Oxone.
Figure 3: Synthetic pathway from PhSCF₃ to PhSO₂CF₃.
Direct Use of PhSCF₃ as a CF₃ Source
Directly employing PhSCF₃ for trifluoromethylation is less common due to the strength of the S-CF₃ bond. However, specific activation methods have been developed:
-
Germyl Anion-Promoted Trifluoromethylation: Yokoyama and Mochida demonstrated that a germyl anion, having a strong affinity for sulfur, can promote the formation of a trifluoromethyl anion species from PhSCF₃.[5] This method, however, is not as widely adopted as others.
-
Reductive Trifluoromethylation: Prakash and coworkers have shown that in the presence of magnesium metal, PhSCF₃ (along with its sulfoxide and sulfone analogues) can be used for the reductive trifluoromethylation of chlorosilanes to produce valuable reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃).[6] In this process, diphenyl disulfide is formed as a byproduct, suggesting a potential catalytic cycle.
The direct application of PhSCF₃ is therefore limited to specific contexts where strong reducing agents or specialized activators are employed.
Comparative Analysis and Practical Considerations
| Feature | Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃) | Phenyl Trifluoromethyl Sulfide (PhSCF₃) |
| Primary Role | Direct CF₃ source (nucleophilic & radical)[3][4] | Precursor to sulfone/sulfoxide; niche applications[5][6] |
| Reactivity | High; readily activated by bases or light[3][4] | Low; requires strong reducing agents or specific activators[5][6] |
| Versatility | High; dual-mode reactivity allows for broad substrate scope[7] | Low; limited direct applications |
| Handling | Stable, commercially available solid/liquid | Stable, commercially available liquid |
| Cost | Generally more expensive than the sulfide | Generally less expensive |
Expert Insights & Causality:
-
Choice of Oxidation State: The higher oxidation state of the sulfur in PhSO₂CF₃ makes it more electron-deficient and thus more susceptible to nucleophilic attack at the sulfur center, facilitating the release of CF₃⁻. This is why it is the preferred reagent for base-induced nucleophilic trifluoromethylation.[4]
-
Radical Precursor Selection: The strong electron-withdrawing nature of the sulfonyl group in PhSO₂CF₃ makes it a good electron acceptor, which is crucial for the formation of the EDA complex necessary for radical generation under photoredox conditions.[3] The sulfide lacks this strong electron-accepting character.
-
Synthetic Strategy: For routine nucleophilic or radical trifluoromethylation, PhSO₂CF₃ is the reagent of choice. PhSCF₃ is primarily of interest as a starting material for the synthesis of PhSO₂CF₃ or for use in specific reductive processes where cleavage of the strong S-CF₃ bond is deliberately targeted.[6]
Conclusion
Phenyl trifluoromethyl sulfone and phenyl trifluoromethyl sulfide are not direct competitors but rather complementary reagents in the trifluoromethylation toolkit.
-
Phenyl trifluoromethyl sulfone (PhSO₂CF₃) is a versatile and powerful reagent, offering dual reactivity as both a nucleophilic and a radical CF₃ source. Its broad applicability and predictable reactivity make it an invaluable tool for the late-stage introduction of the CF₃ moiety.
-
Phenyl trifluoromethyl sulfide (PhSCF₃) is a stable and cost-effective precursor. While its direct application as a CF₃ source is limited to specialized conditions, its role as a key starting material for the synthesis of more reactive sulfones and sulfoxides is critical.
For researchers and drug development professionals, understanding the distinct reactivity profiles of these two reagents is essential for designing efficient and effective synthetic routes to novel trifluoromethylated compounds. The choice between them is a clear one: PhSO₂CF₃ for direct functionalization and PhSCF₃ as a foundational building block.
References
-
Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(78), 10024-10027. [Link]
-
Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. (2022). Request PDF. [Link]
- Substrate scope for the trifluoromethylation. Isolated yields. (n.d.). ResearchGate.
- Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
-
Hu, J. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 114(11), 5572-5610. [Link]
- Barata-Vallejo, S., & Postigo, A. (2015). Recent advances in radical trifluoromethylation of C-C multiple bonds. Current Organic Chemistry, 19(6), 529-545.
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). MDPI. [Link]
- Substrate scope of alkene trifluoromethylthiosulfonylation reactions. (n.d.). ResearchGate.
- Hu, M., Ni, C., & Hu, J. (2013). Nucleophilic difluoro(phenylsulfonyl)methylation of carbonyls with PhSO2CF2H reagent in the presence of in situ generated base. Journal of Fluorine Chemistry, 155, 52-58.
- Historically, the chalcogenium salts developed by Umemoto and co-workers are the most widely used reagents for effective trifluoromethylation of a wide range of nucleophiles. Beilstein Journal of Organic Chemistry.
-
Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. (2024). ResearchGate. [Link]
-
Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide. Organic Letters, 5(18), 3253–3256. [Link]
- Procter, D. J., et al. (2020). Trifluoromethyl Sulfoxides: Reagents for Metal-Free C−H Trifluoromethylthiolation.
-
A practical and efficient method for selective intramolecular radical trifluoromethylacylation and -arylation of alkenes. (2018). ACS Publications. [Link]
-
Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. (2020). MDPI. [Link]
- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Preparation of Tri- and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones. Organic Letters, 5(10), 1777-1780.
-
A scalable and operationally simple radical trifluoromethylation. (2015). National Institutes of Health. [Link]
-
Phenyl Trifluoromethyl Sulfone: Synthesis, Applications, and Mechanistic Insights for Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Structural Analysis & Crystallographic Guide: Trifluoromethylthiolated Architectures Derived from Phenyl Trifluoromethyl Sulfide
This guide provides an advanced technical comparison and crystallographic workflow for compounds synthesized using Phenyl Trifluoromethyl Sulfide (PhSCF
Executive Summary
In medicinal chemistry, the trifluoromethylthio group (–SCF
This guide compares the crystallographic outcomes of compounds derived from these two distinct pathways. We demonstrate that while AgSCF
Comparative Analysis: PhSCF vs. AgSCF
The Synthetic Divergence
-
PhSCF
Route: Typically involves oxidizing PhSCF to generate electrophilic hypervalent iodine reagents (e.g., Ph-I(OAc)-SCF ) or using it in radical photoredox manifolds. -
AgSCF
Route: Utilizes the Ag(I) salt for nucleophilic displacement or metal-catalyzed cross-coupling.
Crystallographic Performance Matrix
| Feature | PhSCF | AgSCF |
| Crystal Habit | Large, prismatic blocks (due to rigid aryl stacking). | Often needles or plates; tendency to form coordination polymers. |
| Lattice Stability | High. The heavy iodine atom (if present) anchors the lattice. | Variable. Ag-Ag interactions can lead to polymorphism. |
| -SCF | Moderate. The bulky phenyl group locks the conformation, reducing terminal -CF | High. The -SCF |
| Refinement Difficulty | Low to Medium. Heavy atom methods (SHELXD/T) work exceptionally well. | High. Requires extensive restraints (DFIX, SIMU) to model the disordered anion. |
| Solubility | Soluble in DCM, CHCl | Poor solubility in non-polar solvents; often requires coordinating solvents (MeCN), leading to solvates. |
Expert Insight: The "Conformational Lock" Effect
Compounds synthesized from PhSCF
Technical Deep Dive: X-ray Refinement of the –SCF Group
The primary challenge in crystallizing PhSCF
The "Propeller" Problem
The C–S–C angle in Ar–SCF
Self-Validating Refinement Protocol
-
Initial Inspection: Check the difference Fourier map (
) around the terminal carbon. Look for "ghost" peaks (Q-peaks) indicating alternative fluorine positions. -
Modeling Disorder:
-
If peaks suggest two positions, assign PART 1 and PART 2 with occupancy variables (e.g., 21.0 and -21.0 in SHELXL).
-
Restraints: Apply SADI (Same Distance) or DFIX to enforce standard C–F (1.32 Å) and F...F (2.15 Å) distances.
-
ADPs: Use SIMU (Rigid Bond restraint) to ensure the thermal ellipsoids of the disordered fluorines behave physically.
-
-
Validation: The
value should drop significantly (e.g., >1%), and the GooF (Goodness of Fit) should approach 1.0.
Experimental Protocol: Synthesis & Crystallization
Target Compound: Phenyl(trifluoromethylthio)iodonium acetate (A stable electrophilic reagent synthesized from PhSCF
Phase 1: Synthesis[2]
-
Activation: Dissolve PhSCF
(1.0 equiv) in glacial acetic acid. -
Oxidation: Add peracetic acid (1.5 equiv) dropwise at 0°C.
-
Ligand Exchange: Introduce acetic anhydride to form the hypervalent iodine species.
-
Isolation: Remove solvent in vacuo. The residue is often an oil that requires induced crystallization.
Phase 2: Crystal Growth (Vapor Diffusion Method)
-
Solvent System: Dichloromethane (DCM) / Pentane.
-
Procedure:
-
Dissolve 50 mg of the crude iodonium species in 0.5 mL of DCM in a small vial.
-
Place this vial inside a larger jar containing 5 mL of Pentane.
-
Cap the large jar tightly.
-
Critical Step: Store at -20°C . Low temperature is essential to arrest the rotation of the –SCF
group during nucleation. -
Harvest colorless prismatic crystals after 48–72 hours.
-
Phase 3: Data Collection Strategy
-
Temperature: Mount crystal at 100 K (Cryostream). Never collect at Room Temperature for –SCF
compounds, as thermal motion will obscure the fluorine positions. -
Exposure: High redundancy (>6.0) is recommended to resolve the weak scattering of fluorine against the heavy iodine background.
Visualization: The Crystallographer's Workflow
The following diagram outlines the decision logic for handling –SCF
Caption: Decision tree for synthesizing and refining PhSCF
References
-
Billard, T., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation. RSC Advances. Available at: [Link]
-
Hopkinson, M. N., et al. (2016). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. PMC PubMed Central. Available at: [Link]
-
Bushmarinov, I. (2013).[2] Disorder of the CF3 group in crystal structures: Refinement guidelines. ResearchGate. Available at: [Link]
-
Glen, R. C., et al. (2013). Optimizing disordered crystal structures: Handling full-molecule disorder. Acta Crystallographica Section C. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mechanistic Nuances of Phenyl Trifluoromethyl Sulfide Reactions
For researchers, medicinal chemists, and professionals in drug development, the precise installation of the trifluoromethylthio (SCF3) group is a critical tool for modulating the physicochemical and biological properties of molecules. Phenyl trifluoromethyl sulfide (PhSCF3) and its derivatives have emerged as key reagents in this endeavor. This guide provides an in-depth, objective comparison of the mechanistic pathways involved in reactions of phenyl trifluoromethyl sulfide, contrasting them with alternative methodologies and providing the experimental data and protocols necessary for informed decision-making in your research.
The Oxidation of Phenyl Trifluoromethyl Sulfide: A Tale of Two Oxides
The controlled oxidation of phenyl trifluoromethyl sulfide provides access to the corresponding sulfoxide (PhSOCF3) and sulfone (PhSO2CF3), both of which are valuable synthetic intermediates. The strong electron-withdrawing nature of the trifluoromethyl group significantly deactivates the sulfur atom towards oxidation, making selective oxidation a non-trivial challenge.[1] Over-oxidation to the sulfone is a common side reaction with many strong oxidizing agents.
Mechanistic Pathways in Sulfide Oxidation
The oxidation of sulfides generally proceeds through a nucleophilic attack of the sulfur atom on the oxidant. In the case of reagents like m-chloroperoxybenzoic acid (m-CPBA), the reaction is thought to proceed via a concerted mechanism. For metal-catalyzed oxidations, the formation of a high-valent metal-oxo species is often implicated as the key oxygen-transfer agent.
A particularly effective and selective method for the oxidation of aryl trifluoromethyl sulfides to sulfoxides involves the use of hydrogen peroxide in trifluoroacetic acid (TFA).[1] In this system, TFA is not merely a solvent but an activator, enhancing the electrophilicity of H2O2. It is proposed that TFA protonates hydrogen peroxide, making it a more potent oxidant. Furthermore, TFA is believed to deactivate the resulting sulfoxide towards further oxidation by forming a hydrogen bond with the sulfoxide oxygen, thus preventing over-oxidation to the sulfone.[2]
Comparative Performance of Oxidizing Agents
The choice of oxidant is critical for achieving high selectivity and yield. Below is a comparison of common methods for the oxidation of phenyl trifluoromethyl sulfide.
| Oxidant/Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 30% H2O2 / TFA | TFA | 0 | 1.5 h | Sulfoxide | 100 | [1] |
| H5IO6 / FeCl3 | MeCN | Room Temp | < 2 min | Sulfoxide | >98 | [3] |
| m-CPBA | CH2Cl2 | -78 to RT | 1 h | Sulfoxide | High | [4] |
| Oxone | MeOH/H2O | 5 to RT | 4 h | Sulfone | High | [5] |
Key Insights:
-
For selective oxidation to the sulfoxide , the H2O2/TFA system offers excellent selectivity and quantitative conversion under mild conditions.[1]
-
The H5IO6/FeCl3 system is remarkably fast and efficient for sulfoxide synthesis.[3]
-
For the synthesis of the sulfone , stronger oxidizing conditions, such as with Oxone, are required.[5]
Experimental Protocol: Selective Oxidation to Phenyl Trifluoromethyl Sulfoxide with H2O2/TFA
This protocol is adapted from Horvat et al., RSC Adv., 2020, 10, 36329-36337.[1]
-
Dissolve phenyl trifluoromethyl sulfide (1 mmol) in trifluoroacetic acid (4 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.2 mmol, 1.2 equiv.) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1.5 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Trifluoromethylthiolation Reactions: The SCF3 Donor Dilemma
Phenyl trifluoromethyl sulfide and its oxidized derivatives can serve as precursors for the trifluoromethylthio group. However, a plethora of electrophilic trifluoromethylthiolating reagents have been developed as alternatives. The choice of reagent depends on the desired reaction pathway: radical, nucleophilic, or electrophilic.
Radical Trifluoromethylthiolation via Phenyl Trifluoromethyl Sulfone
A novel and efficient method for the S-trifluoromethylthiolation of thiophenols utilizes phenyl trifluoromethyl sulfone (PhSO2CF3) as a trifluoromethyl radical precursor under visible light irradiation.[6][7] This approach represents a paradigm shift, as PhSO2CF3 is traditionally considered a nucleophilic trifluoromethylating agent.
The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and PhSO2CF3. Upon irradiation with visible light, a single-electron transfer (SET) occurs within the EDA complex, generating a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. The latter then fragments to release the trifluoromethyl radical (•CF3), which subsequently combines with the phenylthio radical to form the desired product.[7]
Electrophilic Trifluoromethylthiolation: A Comparison of Reagents
A more common approach for trifluoromethylthiolation involves the use of electrophilic "SCF3+" synthons. These reagents react with a wide range of nucleophiles. While phenyl trifluoromethyl sulfide itself is not an electrophilic trifluoromethylthiolating agent, its derivatives, such as those activated by triflic anhydride, can be. However, a variety of more stable and highly reactive electrophilic reagents have been developed.
| Reagent | Structure | Key Features | Reference |
| N-Trifluoromethylthiosaccharin | Shelf-stable, crystalline solid; broad substrate scope. | [8] | |
| N-Trifluoromethylthiodibenzenesulfonimide | Highly electrophilic; reacts with a wide range of arenes without a catalyst. | [9][10] | |
| Billard's Reagent | PhNHSCF3 | One of the earliest electrophilic trifluoromethylthiolating reagents. | [1] |
Key Insights:
-
For the trifluoromethylthiolation of electron-rich arenes and heterocycles, N-trifluoromethylthiodibenzenesulfonimide is a highly reactive, shelf-stable option that often does not require a catalyst.[9][10]
-
N-Trifluoromethylthiosaccharin is another effective and easy-to-handle electrophilic reagent with a broad substrate scope.[8]
-
The visible-light-promoted radical pathway using phenyl trifluoromethyl sulfone offers a metal-free alternative for the S-trifluoromethylthiolation of thiols.[6][7]
Experimental Protocol: Visible-Light-Promoted S-Trifluoromethylation of Thiophenols
This protocol is based on the work of Wei et al., Chem. Commun., 2022, 58, 10024-10027.[7]
-
To an oven-dried Schlenk tube, add the thiophenol (0.5 mmol, 1.0 equiv.), phenyl trifluoromethyl sulfone (0.6 mmol, 1.2 equiv.), and a suitable base (e.g., Cs2CO3, 1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous, degassed solvent (e.g., NMP, 5.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (e.g., 450 nm).
-
Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Mechanistic Probes and Advanced Techniques
Elucidating the mechanisms of these reactions requires a combination of experimental and computational techniques.
-
Isotopic Labeling: As demonstrated in studies of sulfoxide transfer reactions, isotopic labeling (e.g., with ¹⁸O) can definitively trace the path of atoms and confirm the involvement of specific intermediates.
-
Kinetic Studies: Determining the reaction order with respect to each reactant can provide valuable insights into the rate-determining step of a reaction.
-
Computational Chemistry (DFT): Density Functional Theory calculations are increasingly used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities.[11]
-
Spectroscopic Characterization: Techniques like NMR, IR, and EPR spectroscopy can be used to detect and characterize transient intermediates, such as radical species or highly reactive complexes.[12][13]
Conclusion and Future Outlook
Phenyl trifluoromethyl sulfide and its derivatives are versatile reagents in organofluorine chemistry. Understanding the mechanistic underpinnings of their reactions is paramount for the rational design of synthetic strategies.
-
For selective oxidation , the H2O2/TFA system provides a green and efficient route to phenyl trifluoromethyl sulfoxide.
-
In the realm of trifluoromethylthiolation , the landscape has evolved from early electrophilic reagents to include highly reactive, shelf-stable options and innovative radical pathways. The visible-light-promoted S-trifluoromethylthiolation using phenyl trifluoromethyl sulfone is a testament to the ongoing innovation in this field.
As the demand for novel fluorinated molecules continues to grow, so too will the need for a deeper mechanistic understanding of the reactions that produce them. The continued development of advanced spectroscopic and computational tools will undoubtedly shed further light on the intricate dance of electrons and atoms in these fascinating transformations.
References
-
Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36329-36337. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(9), 6463-6470. [Link]
-
Kim, S. S., Nehru, K., Kim, S. S., Kim, D. W., & Jung, H. C. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Synthesis, 2002(17), 2484-2486. [Link]
-
Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157. [Link]
-
Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). Selective oxidation of aryl trifluoromethyl sulfides 1. ResearchGate. [Link]
-
Yagupolskii, L. M., et al. (2019). Oxidation of aryl trifluoromethyl sulfides 1. ResearchGate. [Link]
-
Wang, X., Chen, C., & Li, X. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. [Link]
-
McCarthy, J. R., Peet, N. P., Le, T.-B., & Inbasekaran, M. (1998). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. ResearchGate. [Link]
-
McCarthy, J. R., Peet, N. P., Le, T.-B., & Inbasekaran, M. (1998). Fluoromethyl Phenyl Sulfone. Organic Syntheses, 75, 159. [Link]
-
Wei, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(74), 10024-10027. [Link]
-
Pluta, R., et al. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 89(2), 1275–1284. [Link]
-
Kong, J., et al. (2007). Mechanism of the Pummerer reaction: a computational study. PubMed, 72(16), 5914-5920. [Link]
-
Xu, C., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 81(15), 6326-6334. [Link]
-
Zoller, T., et al. (2018). Sulfide Oxidation and Speciation of Sulfur Intermediates in Marine Environments. CORE. [Link]
-
Wu, Y., et al. (2021). Fluoromethylsulfinyl radicals: spectroscopic characterization and photoisomerization via intramolecular hydrogen shift. RSC Publishing, 13(45), 28733-28742. [Link]
-
Xu, C., et al. (2016). N-Trifluoromethylthiodibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]
-
Wei, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(74), 10024-10027. [Link]
-
Langlois, B. R., et al. (2018). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Angewandte Chemie International Edition, 57(47), 15465-15469. [Link]
-
Weng, Z., et al. (2013). Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. Organic Letters, 15(11), 2854-2857. [Link]
-
Park, J., et al. (2018). Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate. PubMed, 140(13), 4648-4652. [Link]
-
Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]
-
Wei, Y., et al. (2022). Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. ResearchGate. [Link]
-
Gryn'ova, G., et al. (2018). A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids. Montclair State University Digital Commons. [Link]
-
Beier, P., et al. (2020). Triflamides and Triflimides: Synthesis and Applications. Molecules, 25(17), 3938. [Link]
-
Togni, A., et al. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. [Link]
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Bhattacharyya, A., et al. (2023). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. [Link]
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Wang, Q., et al. (2017). Oxidation of different substituted aryalkyl sulfides. Reaction conditions. ResearchGate. [Link]
-
Chen, K., & Daugulis, O. (2020). Copper-Catalyzed, N-Directed Csp3–H Trifluoromethylthiolation (−SCF3) and Trifluoromethylselenation (−SeCF3). Journal of the American Chemical Society, 142(19), 8836-8841. [Link]
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Li, X., et al. (2015). Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. Advanced Synthesis & Catalysis, 357(2‐3), 355-360. [Link]
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He, Z., Pulis, A. P., & Procter, D. J. (2019). The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols. Angewandte Chemie International Edition, 58(23), 7813-7817. [Link]
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ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. [Link]
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Jiang, X., et al. (2024). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ResearchGate. [Link]
-
Török, B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molecules, 27(22), 7709. [Link]
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Pluta, R., et al. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and LewisBase Dual Catalysis. Scribd. [Link]
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Billard, T., et al. (2014). Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. Organic Letters, 16(2), 536-539. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Determination of Phenyl Trifluoromethyl Sulfide Derivatives
The burgeoning field of medicinal chemistry and materials science has seen a significant rise in the use of organofluorine compounds, with Phenyl trifluoromethyl sulfide (PTFMS) derivatives being a prominent class. Their unique electronic properties, metabolic stability, and lipophilicity make them invaluable scaffolds in the design of novel pharmaceuticals and agrochemicals. Consequently, the rigorous assessment of their purity is not merely a quality control checkpoint but a critical determinant of a final product's safety, efficacy, and reproducibility. High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for this task, offering the resolution and sensitivity required to separate the target molecule from process-related impurities, degradation products, and stereoisomers.
This guide provides a comparative analysis of strategic HPLC methodologies for the purity assessment of PTFMS derivatives. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles that inform method selection, delve into the practical nuances of protocol execution, and present a framework for robust, self-validating analytical procedures grounded in established scientific and regulatory principles.
Pillar 1: The Foundation - Achiral Purity via Reversed-Phase HPLC
The most common requirement in purity analysis is to quantify the main component against any achiral impurities. Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their relative hydrophobicity, is the workhorse for this application.[1]
The Causality of Column Selection: C18 vs. Pentafluorophenyl (PFP)
While the C18 (octadecylsilane) column is the default choice in RP-HPLC due to its broad applicability, the unique structure of PTFMS derivatives—containing an aromatic ring, a sulfur atom, and a highly electronegative CF3 group—merits consideration of alternative stationary phases. A Pentafluorophenyl (PFP) phase can offer orthogonal selectivity.
-
C18 Columns: Separation is driven primarily by hydrophobic (van der Waals) interactions. Analyte retention increases with increasing lipophilicity.
-
PFP Columns: These phases provide a multi-modal separation mechanism. In addition to hydrophobic interactions, they offer aromatic π–π interactions, dipole-dipole interactions, and shape selectivity.[2][3] This can be particularly advantageous for separating positional isomers or closely related aromatic compounds where hydrophobicity alone is insufficient.[3][4]
The workflow for selecting the optimal achiral separation method is a logical progression from initial screening to final validation.
Caption: General workflow for HPLC method development and validation.
Comparative Performance Data: C18 vs. PFP
Consider a hypothetical separation of a PTFMS derivative from two common impurities: a more polar, hydrolyzed by-product and a structurally similar positional isomer.
| Parameter | Hypothetical PTFMS Derivative | Impurity 1 (Hydrolyzed) | Impurity 2 (Positional Isomer) |
| C18 Column | |||
| Retention Time (min) | 12.5 | 4.2 | 12.1 |
| Resolution (Rs) vs. Main Peak | - | >10 | 1.3 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.1 |
| PFP Column | |||
| Retention Time (min) | 10.8 | 3.8 | 11.8 |
| Resolution (Rs) vs. Main Peak | - | >10 | 2.5 |
| Tailing Factor (Tf) | 1.0 | 1.1 | 1.0 |
In this scenario, while both columns adequately separate the polar impurity, the PFP column provides baseline resolution (Rs ≥ 2.0) for the challenging positional isomer, a feat the C18 column struggles with (Rs < 1.5). This highlights the power of exploiting alternative separation mechanisms.
Experimental Protocol: RP-HPLC Purity Method
This protocol outlines a robust starting point for the achiral purity determination of a novel PTFMS derivative.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[5] A DAD allows for simultaneous multi-wavelength monitoring and spectral analysis for peak purity assessment.[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A simple acidic mobile phase is chosen to ensure consistent protonation of any acidic or basic functional groups, leading to sharper, more reproducible peaks.
-
-
Chromatographic Conditions:
-
Column: PFP Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
-
Injection Volume: 5 µL.
-
DAD Settings: Detection at 254 nm (typical for aromatic compounds), with a spectral acquisition range of 200-400 nm.[8]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 30% B
-
18.1-22 min: Equilibrate at 30% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
-
-
Data Analysis & Validation:
-
Integrate all peaks and report the area percentage of the main peak as the purity.
-
This method must be validated according to International Council for Harmonisation (ICH) guidelines Q2(R2).[9][10] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.[5][11][12]
-
Pillar 2: The Specificity Challenge - Chiral Purity via Chiral HPLC
Many bioactive molecules are chiral, and their enantiomers often exhibit vastly different pharmacological and toxicological profiles.[13] Therefore, for PTFMS derivatives containing a stereocenter, enantiomeric purity analysis is a regulatory and scientific necessity. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the premier technique for this separation.[14]
The Mechanism of Chiral Recognition
Enantiomers possess identical physical properties and cannot be separated by achiral means. A CSP creates a chiral environment where transient, diastereomeric complexes are formed between the enantiomers and the stationary phase.[15] The differing stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally versatile and are the first choice for screening chiral separations.[8]
Caption: Logical separation of achiral and chiral purity analysis methods.
Mobile Phase Strategies: Normal vs. Reversed Phase
The choice of mobile phase dramatically influences chiral recognition.
-
Normal Phase (NP): Typically mixtures of alkanes (hexane or heptane) with an alcohol modifier (isopropanol or ethanol).[8] This mode often provides the best selectivity for polysaccharide CSPs as it promotes hydrogen bonding and dipole-dipole interactions critical for chiral recognition.
-
Reversed Phase (RP): Mixtures of acetonitrile or methanol with water or buffers.[8] This is useful for more polar analytes or when using immobilized CSPs that are stable in such solvents.
Comparative Performance Data: NP vs. RP Chiral Separation
For a hypothetical racemic PTFMS derivative on an amylose-based CSP:
| Parameter | Normal Phase (Hexane/Isopropanol, 90:10) | Reversed Phase (Acetonitrile/Water, 60:40) |
| Retention Factor (k'₁) | 2.8 | 4.5 |
| Separation Factor (α) | 1.45 | 1.15 |
| Resolution (Rs) | 4.2 | 1.9 |
| Analysis Time (approx.) | 15 min | 25 min |
The data clearly shows that for this compound, the Normal Phase method yields a significantly better separation (higher α and Rs) in a shorter time. While the RP method achieves baseline separation (Rs > 1.5), the NP method is superior and would be the preferred choice for development.
Experimental Protocol: Chiral HPLC Purity Method
This protocol provides a starting point for developing a chiral separation.
-
System Preparation:
-
HPLC System: A standard HPLC system with pump, autosampler, column oven, and UV detector is sufficient.[8]
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Rationale: This is a standard starting mobile phase for screening on polysaccharide CSPs. The ratio can be adjusted to optimize retention and resolution.[8]
-
-
Chromatographic Conditions:
-
Column: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Rationale: Chiral separations can be sensitive to temperature, so maintaining a constant temperature is crucial for reproducibility.[8]
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Sample Preparation:
-
Dissolve the racemic standard in the mobile phase to a concentration of ~1 mg/mL to identify the retention times of both enantiomers.
-
Dissolve the test sample in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter.[8]
-
-
Data Analysis & Validation:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
The method should be validated for its intended purpose, focusing on specificity (baseline resolution of enantiomers), precision, and the limit of quantitation (LOQ) for the minor enantiomer.
-
Conclusion: An Integrated Approach to Purity
The determination of purity for Phenyl trifluoromethyl sulfide derivatives is a multi-faceted analytical challenge that demands a strategic, evidence-based approach. A comprehensive purity profile requires the development and validation of both achiral and, where applicable, chiral HPLC methods. By understanding the fundamental principles of stationary phase selection—from the multi-modal interactions of a PFP column to the specific enantiorecognition of a chiral stationary phase—scientists can develop methods that are not only robust and reliable but also perfectly tailored to the unique chemical nature of the analyte. The protocols and comparative data presented herein serve as a foundational guide for researchers, empowering them to build self-validating systems that ensure the quality and integrity of these vital chemical entities.
References
-
Steps for HPLC Method Validation. Pharmaguideline. (2024). Available from: [Link]
-
Chiral HPLC separation and absolute configuration of novel S-DABO derivatives. National Center for Biotechnology Information. Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020). Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). Available from: [Link]
-
Types of detectors used in HPLC. Bio-Analysis Centre. (2022). Available from: [Link]
-
High Performance Liquid Chromatography with Fluorescence Detection Methods. IntechOpen. Available from: [Link]
-
Types of HPLC Detectors. Phenomenex. (2025). Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
The Different Types of HPLC Detectors. SCION Instruments. Available from: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]
-
Overview of HPLC Detectors. Shimadzu. Available from: [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. (2025). Available from: [Link]
-
Seeing is Believing: Detectors for HPLC. LCGC International. Available from: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. (2025). Available from: [Link]
-
Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. MDPI. Available from: [Link]
-
HPLC-UV and HPLC-FLD Fingerprinting for the Detection and Quantitation of Adulterations in the Prevention of Coffee Frauds. Dipòsit Digital de Documents de la UAB. Available from: [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Sultan Qaboos University Journal For Science. Available from: [Link]
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Isotopic labeling studies with Phenyl trifluoromethyl sulfide
Comparative Guide: Isotopic Labeling Strategies for Phenyl Trifluoromethyl Sulfide ([¹⁸F]PhSCF₃)
Executive Summary
Phenyl trifluoromethyl sulfide (PhSCF₃ ) represents a critical pharmacophore in modern drug discovery. The trifluoromethylthio group (–SCF₃) is often termed a "super-lipophilic" substituent (Hansch
Conducting isotopic labeling studies with PhSCF₃—specifically incorporating Fluorine-18 (¹⁸F) for PET imaging or Carbon-13 (¹³C) for NMR/Mass Spectrometry—is essential for visualizing biodistribution and elucidating metabolic clearance pathways (ADME).
This guide objectively compares the three primary methodologies for synthesizing isotopically labeled PhSCF₃ derivatives:
-
Direct Halogen Exchange (Halex) (The "Precursor" Method).
-
Metal-Mediated Assembly (The "Reagent" Method using Cu/Ag).
-
Difluorocarbene Insertion (The "In-Situ" Method).
Comparative Analysis of Labeling Strategies
The choice of strategy depends heavily on the specific activity required (for PET) and the structural complexity of the drug scaffold.
Table 1: Performance Matrix of Labeling Methodologies
| Feature | Method A: Direct Halex | Method B: Metal-Mediated (Cu/Ag) | Method C: Difluorocarbene In-Situ |
| Precursor | Phenyl bromodifluoromethyl sulfide (PhSCF₂Br) | Aryl Boronic Acids / Halides | Thiophenols / Disulfides |
| Reagent Source | [¹⁸F]KF / Kryptofix 2.2.2 | [¹⁸F]CuSCF₃ or [¹⁸F]AgSCF₃ | [¹⁸F]F⁻ + S₈ + PDFA* |
| Radiochemical Yield (RCY) | High (40–70%) | Moderate (20–50%) | Variable (10–45%) |
| Molar Activity ( | Excellent (>50 GBq/µmol) | Moderate (Carrier often added) | High |
| Reaction Time | Fast (10–20 min) | Medium (30–60 min) | Medium (20–40 min) |
| Purification | Simple (SPE/HPLC) | Complex (Metal removal required) | Simple |
| Primary Limitation | Requires synthesis of specific –CF₂Br precursor | Sensitivity to moisture/air | Reproducibility of carbene generation |
*PDFA = (Difluoromethyl)triphenylphosphonium bromide (carbene source)
Technical Deep Dive: Mechanism & Causality
Method A: Direct Halogen Exchange (The Gold Standard for PhSCF₃)
This method relies on the "Hard-Soft Acid Base" (HSAB) principle but leverages the specific reactivity of the C–Br bond adjacent to sulfur.
-
Mechanism: Nucleophilic substitution (
1-like or 2 depending on conditions) where the high affinity of [¹⁸F]F⁻ for the electron-deficient carbon in –SCF₂Br drives the displacement of the bromide leaving group. -
Why it works: The sulfur atom stabilizes the transition state, allowing for rapid fluorination under milder conditions than typical aryl-CF₃ labeling. This route avoids the use of transition metals during the labeling step, simplifying purification for biological use.
Method B: Metal-Mediated Assembly (CuSCF₃/AgSCF₃)
This approach treats the –SCF₃ group as a nucleophile.
-
Mechanism: [¹⁸F]F⁻ reacts with a difluorocarbene source and elemental sulfur (or a pre-formed AgSCF₃ precursor) to generate [¹⁸F]SCF₃⁻, which is then transmetallated to Copper(I). This [¹⁸F]CuSCF₃ species undergoes oxidative cross-coupling with aryl boronic acids.
-
Causality: While versatile, this method often requires "carrier" (unlabeled SCF₃ source) to stabilize the reactive metal complex, which dilutes the specific activity—a critical drawback for receptor-binding PET studies.
Experimental Protocol: Direct Synthesis of [¹⁸F]PhSCF₃
Objective: Synthesis of [¹⁸F]Phenyl trifluoromethyl sulfide via PhSCF₂Br precursor. Standard: High Molar Activity, Carrier-Free.
Reagents & Equipment:
-
Precursor: Phenyl bromodifluoromethyl sulfide (PhSCF₂Br).
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (
). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Purification: Semi-preparative HPLC (C18 column).
Step-by-Step Workflow:
-
Azeotropic Drying:
-
Trapping of [¹⁸F]F⁻ on a QMA carbonate cartridge.
-
Elute with K222/
solution into the reaction vessel. -
Evaporate to dryness at 100°C under He flow/vacuum. Critical: Repeat with anhydrous MeCN (x2) to remove all traces of water, as water quenches the nucleophilicity of fluoride.
-
-
Labeling Reaction:
-
Add PhSCF₂Br (5.0 mg) dissolved in 0.5 mL anhydrous DMF.
-
Heat the sealed vessel to 110°C for 15 minutes .
-
Note: The bromine-fluorine exchange is rapid. Overheating may lead to decomposition of the sulfide linkage.
-
-
Quenching & Purification:
-
Cool to room temperature.[4] Dilute with 2 mL water.
-
Load onto a C18 Sep-Pak cartridge (pre-conditioned).
-
Wash with water (remove unreacted [¹⁸F]F⁻).
-
Elute product with Ethanol/Water (70:30) or inject directly onto HPLC.
-
-
Quality Control (QC):
-
Verify identity via radio-HPLC (co-injection with cold PhSCF₃ standard).
-
Measure Radiochemical Purity (RCP) > 98%.
-
Visualization of Workflows
Figure 1: Synthetic Pathways for [¹⁸F]PhSCF₃
This diagram illustrates the divergence between the Direct Halex route and the Metal-Mediated route.
Caption: Comparison of Direct Halex (Top) vs. Copper-Mediated Cross-Coupling (Bottom) for [¹⁸F]PhSCF₃ synthesis.
Figure 2: Metabolic Fate of PhSCF₃ (ADME Context)
Understanding the stability of the label is crucial. The SCF₃ group is generally stable, but oxidation is the primary metabolic pathway.
Caption: Primary metabolic pathway of Phenyl trifluoromethyl sulfide. The C-F bond in SCF3 is highly stable against hydrolysis.
References
-
Liang, S. et al. (2019). "Direct Nucleophilic Radiofluorination of Bromodifluoromethyl Thioethers." Angewandte Chemie International Edition.
-
Khotavivattana, T. et al. (2015). "¹⁸F-Trifluoromethylthiolation of Aryl Boronic Acids." Chemical Science.
-
Haderer, M. et al. (2021). "Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging." Pharmaceuticals.[5][6]
- Hansch, C. & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Reference for Lipophilicity values).
-
Zheng, J. et al. (2015).[7] "Synthesis of [¹⁸F]Trifluoromethylthiolated Arenes via Difluorocarbene." Journal of the American Chemical Society.
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Green Chemistry Metrics for Phenyl Trifluoromethyl Sulfide Synthesis Routes
Executive Summary
Phenyl trifluoromethyl sulfide (PhSCF₃) is a high-value motif in medicinal chemistry, serving as a lipophilic pharmacophore that enhances metabolic stability and membrane permeability.[1][2][3] Historically, its synthesis relied on the toxic and corrosive gas trifluoromethanesulfenyl chloride (CF₃SCl).[4] Modern "green" methodologies have shifted toward shelf-stable reagents and photocatalytic platforms.
This guide objectively compares three dominant synthesis strategies—Nucleophilic Cross-Coupling , Electrophilic Substitution , and Photocatalytic Radical Functionalization —benchmarking them against critical green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Reaction Mass Efficiency (RME).
Part 1: Strategic Landscape of Synthesis Routes
The synthesis of PhSCF₃ is generally categorized by the electronic nature of the cleavage event that installs the –SCF₃ group.
Figure 1: Classification of primary synthetic strategies for Phenyl Trifluoromethyl Sulfide.
Part 2: Comparative Analysis & Green Metrics
The following analysis evaluates the "Greenness" of each route. We use Atom Economy (AE) to measure how many atoms from the reactants end up in the final product, and E-Factor (mass of waste / mass of product) as a proxy for environmental burden.[5]
Route A: Nucleophilic Cross-Coupling (The Industry Standard)
-
Mechanism: Transition-metal mediated coupling of Aryl Iodides with trifluoromethylthiolate salts (
or ). -
Green Assessment: While reliable, this route suffers from poor atom economy due to the stoichiometric use of heavy metals (Silver/Copper) and iodine waste.
-
Key Reaction:
Route B: Electrophilic Trifluoromethylthiolation (The "Shelf-Stable" Era)[4]
-
Mechanism: Reaction of electron-rich arenes or thiols with hypervalent iodine reagents or N-trifluoromethylthiosaccharin (Shen's Reagent).
-
Green Assessment: These reagents are safer than
but are "Atom Heavy." The carrier molecule (e.g., saccharin or succinimide) is waste, leading to low AE (<45%).
Route C: Photocatalytic Radical S-Trifluoromethylation (The Green Leader)
-
Mechanism: Visible-light induced single-electron transfer (SET) using Thiophenols and a
radical source (e.g., or ). -
Green Assessment: This route often utilizes metal-free conditions or low-loading organic dyes (Eosin Y). It operates at room temperature, minimizing energy consumption.
Comparative Metrics Data Table
| Metric | Route A: Metal Coupling ( | Route B: Electrophilic (Shen's Reagent) | Route C: Photocatalytic ( |
| Atom Economy (AE) | 38% (Low) | ~42% (Moderate) | ~65% (High) |
| E-Factor (Est.) | > 20 (High Metal Waste) | 10–15 (Organic Waste) | < 5 (Low Waste) |
| Reaction Mass Efficiency | Low (Stoichiometric Metal) | Moderate | High |
| Toxicity Profile | Heavy Metals (Ag/Cu) | Low (Saccharin byproduct) | Low (Sulfinate byproduct) |
| Energy Demand | High ( | Moderate ( | Low (RT, Visible Light) |
| Scalability | High | Moderate (Reagent Cost) | High |
Note on AE Calculation:
Route A: MW(
) / [MW() + MW( )] = 178 / (204 + 209) ≈ 0.43 (adjusted for yield ~38%). Route C: MW(
) / [MW() + MW( )] = 178 / (110 + 210) ≈ 0.55. (Higher if is used efficiently).
Part 3: Detailed Experimental Protocol
Protocol: Visible-Light Promoted S-Trifluoromethylation
Source Grounding: Based on the methodology using Trifluoromethyl Phenyl Sulfone (
Objective: Synthesis of PhSCF₃ from Thiophenol under metal-free, photocatalytic conditions.
1. Materials
-
Substrate: Thiophenol (1.0 mmol, 110 mg)
-
Reagent: Trifluoromethyl phenyl sulfone (1.2 mmol, 252 mg) - Acts as the
radical source. -
Catalyst: Eosin Y (2 mol%) or fac-Ir(ppy)₃ (if using metal-photocatalysis variant). Note: Metal-free variant preferred for green metrics.
-
Base:
(2.0 mmol) -
Solvent: Acetonitrile (MeCN), anhydrous (5 mL)
-
Light Source: Blue LED (450-460 nm, ~5W)
2. Workflow
-
Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add Thiophenol,
, Catalyst, and Base. -
Solvent Addition: Add 5 mL of MeCN. Seal the tube with a septum.
-
Degassing: Sparge the solution with Nitrogen (
) for 10 minutes to remove Oxygen (which quenches radicals). -
Irradiation: Place the tube 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (
C) for 12-18 hours. -
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or
NMR (look for product peak at -42 ppm). -
Workup:
-
Dilute mixture with water (10 mL).
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel (100% Pentane or Hexane) to yield pure Phenyl trifluoromethyl sulfide as a clear oil.
3. Mechanistic Pathway (DOT Visualization)
This pathway illustrates the Electron Donor-Acceptor (EDA) complex or SET mechanism that avoids harsh oxidants.
Figure 2: Simplified mechanistic cycle for the photocatalytic radical trifluoromethylthiolation.
Part 4: Conclusion & Recommendations
For researchers prioritizing Green Chemistry metrics , Route C (Photocatalytic) is the superior choice. It offers the highest Atom Economy and lowest E-Factor by avoiding stoichiometric heavy metals (
-
For Scale-up (>100g): Route A (
) remains relevant due to reaction speed and established chemical engineering parameters, despite its lower green score. -
For Discovery/MedChem (<1g): Route C is recommended for its mild conditions and functional group tolerance.
References
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . Chemical Communications, 2018.
-
Transition metal-free synthesis of polyfluoroaryl sulfides via S-transfer reaction . Organic Chemistry Frontiers, 2024.
-
Shelf-stable electrophilic reagents for trifluoromethylthiolation . Accounts of Chemical Research, 2015.[3]
-
Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation . Angewandte Chemie, 2020.[7]
-
Green chemistry metrics: Insights from case studies in fine chemical processes . ResearchGate, 2025.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Kinetic analysis of trifluoromethylthiolation reactions
A Senior Application Scientist's Guide to the Kinetic Analysis of Trifluoromethylthiolation Reactions
Introduction: The "Why" Behind the Kinetics
The trifluoromethylthio (SCF₃) group has become a cornerstone in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows researchers to fine-tune the properties of bioactive molecules for enhanced performance.[1][2] However, the successful incorporation of this moiety is not merely about reaction yield; it's about understanding the reaction's velocity, mechanism, and the factors that control its efficiency.
This is where kinetic analysis becomes indispensable. For the drug development professional, a robust kinetic understanding translates to scalable, reproducible, and optimized synthetic routes. For the research scientist, it provides a window into the reaction mechanism, enabling the rational design of new catalysts and reagents.[3] This guide provides a comparative analysis of common trifluoromethylthiolation reagents, details the methodologies for their kinetic evaluation, and explains the causality behind these experimental choices to ensure trustworthy and reproducible results.
A Comparative Overview of Trifluoromethylthiolating Reagents
The choice of reagent is a critical first step that dictates the reaction conditions and potential mechanistic pathways. Reagents can be broadly classified by the nature of the SCF₃ species they generate: electrophilic, nucleophilic, or radical.[4][5] Kinetic performance is a key differentiator among them.
| Reagent Class | Representative Reagents | Key Characteristics | Kinetic Profile Considerations |
| Electrophilic | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)[5][6] | Bench-stable crystalline solids. Highly reactive towards a wide range of nucleophiles. | Kinetics can be highly dependent on nucleophile strength and solvent.[6] Rate laws often follow second-order kinetics. |
| Togni's Reagents (Hypervalent iodine compounds)[6] | Bench-stable and widely used. Can also act as a source of CF₃ radical. | Mechanistically complex; kinetics may not directly correlate with thermodynamic driving forces.[6] Can participate in both two-electron and single-electron transfer (SET) pathways. | |
| N-(Trifluoromethylthio)saccharin & N-(Trifluoromethylthio)phthalimide [1][2] | Easily accessible, shelf-stable, and broadly applicable. | Often used in radical reactions initiated by light or a catalyst, leading to complex kinetic models.[2] | |
| Nucleophilic | AgSCF₃ [1][7] | A versatile and common salt. Often used in transition-metal-catalyzed reactions. | Reaction rate is heavily influenced by the solubility of the salt and the kinetics of the catalytic cycle. In-situ monitoring can be challenging. |
| TMSCF₃ / CsF (Ruppert-Prakash Reagent) | Generates a transient [SCF₃]⁻ equivalent. | The rate of formation of the active nucleophile can be the rate-determining step. Kinetics are sensitive to the fluoride source and solvent. | |
| Radical Precursors | CF₃SO₂Na (Langlois' Reagent)[8][9] | Inexpensive and stable. Generates CF₃ radical under oxidative conditions. | The generation of the trifluoromethyl radical is often the initiation step, and the overall rate depends on the efficiency of the radical chain propagation. |
The Analytical Toolkit: In-Situ Monitoring of Reaction Progress
To perform a kinetic analysis, one must accurately measure the concentration of reactants, products, or intermediates over time. For trifluoromethylthiolation reactions, in-situ techniques are preferred as they provide a continuous view of the reaction without the need for quenching, which can introduce errors.
Pillar Technique: ¹⁹F NMR Spectroscopy
¹⁹F NMR is the premier tool for studying these reactions for several compelling reasons:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[10]
-
Wide Chemical Shift Range: The large spectral dispersion minimizes signal overlap, allowing for the simultaneous, unambiguous tracking of multiple fluorinated species (reactant, product, intermediates).[10]
-
Clean Background: The absence of other fluorine signals in typical organic molecules ensures a clean baseline for accurate integration.
-
Direct Observation: It allows for the direct monitoring of the fluorine-containing reagent and product, providing a clear picture of the reaction's progress.[11][12]
Causality in Experimental Choice: Using ¹⁹F NMR is a self-validating choice because the disappearance of the reactant's ¹⁹F signal must directly correlate with the appearance of the product's ¹⁹F signal. Including a fluorinated internal standard of known concentration allows for the conversion of relative integrals into absolute concentrations at each time point, making the data robust and quantitative.[13]
Complementary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative or complementary method, particularly when:
-
NMR access is limited.
-
Reactants or products are NMR-inactive or have overlapping signals (unlikely for ¹⁹F).
-
The reaction mixture is complex, requiring physical separation for quantification.
Kinetic Workflow using HPLC:
-
Method Development: An HPLC method is first developed to achieve baseline separation of the starting material, product, and an internal standard.[14]
-
Reaction Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The reaction in the aliquot is immediately stopped (quenched), typically by rapid cooling or addition of a chemical inhibitor.
-
Analysis: The quenched sample is diluted and injected into the HPLC to determine the concentration of each component based on pre-established calibration curves.[14]
Experimental Protocol: Kinetic Analysis of a Thiophenol Trifluoromethylthiolation via ¹⁹F NMR
This protocol provides a self-validating system for determining the reaction order and rate constant for the reaction between a thiophenol and an electrophilic SCF₃ reagent.
Objective: To determine the rate law for the trifluoromethylthiolation of 4-methoxythiophenol with N-(Trifluoromethylthio)saccharin.
Materials:
-
4-methoxythiophenol (Substrate)
-
N-(Trifluoromethylthio)saccharin (Reagent)
-
Trifluorotoluene (Internal Standard)
-
Acetonitrile (Solvent)
-
NMR Tube with screw cap
-
Thermostatted NMR spectrometer
Step-by-Step Methodology:
-
Preparation of Stock Solutions (The "Why"): Preparing stock solutions ensures accurate and reproducible concentrations, minimizing errors from weighing small quantities.
-
Prepare a 0.2 M solution of 4-methoxythiophenol in acetonitrile.
-
Prepare a 0.4 M solution of N-(Trifluoromethylthio)saccharin in acetonitrile.
-
Prepare a 0.1 M solution of trifluorotoluene (internal standard) in acetonitrile. The internal standard's concentration must be known precisely as all other concentrations will be calculated relative to it.
-
-
Reaction Setup (The "Why"): The reaction is initiated directly in the NMR tube to allow for immediate and continuous monitoring. Pre-thermostating the sample ensures the reaction starts at the desired temperature.
-
In an NMR tube, combine 250 µL of the 4-methoxythiophenol stock solution and 250 µL of the trifluorotoluene stock solution.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature (e.g., 298 K). Allow the sample to equilibrate for 5-10 minutes.
-
Acquire a preliminary ¹⁹F NMR spectrum (t=0) to confirm the initial signals of the internal standard.
-
-
Initiation and Monitoring (The "Why"): The reaction is initiated by adding the limiting reagent. A pseudo-first-order condition (large excess of one reactant) simplifies the data analysis. Here, we will use a 1:1 ratio to determine the overall order.
-
Quickly and carefully add 250 µL of the N-(Trifluoromethylthio)saccharin stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes). The time interval should be chosen to capture at least 10-15 data points before the reaction reaches ~80% completion.
-
-
Data Processing (The "Why"): Accurate integration is the key to reliable kinetic data.
-
Process each spectrum identically (phasing, baseline correction).
-
Integrate the signal for the internal standard (trifluorotoluene, ~ -63 ppm), the reactant (N-(Trifluoromethylthio)saccharin), and the product (4-methoxyphenyl trifluoromethyl sulfide).[13]
-
For each time point, calculate the concentration of the reactant and product using the following formula, which validates the data by linking reactant consumption to product formation: [Reactant]t = ([Internal Standard]₀ × Integral_Reactant) / Integral_Internal_Standard
-
Visualizing the Workflow & Data Analysis
A systematic workflow ensures reproducibility and clarity in the kinetic analysis process.
Caption: General workflow for kinetic analysis using in-situ ¹⁹F NMR spectroscopy.
Interpreting the Results
The concentration vs. time data is plotted to determine the reaction order. For a reaction A + B -> C:
-
If a plot of 1/[A] vs. time is linear (assuming [A]₀ = [B]₀), the reaction is second-order . The slope of the line is the rate constant, k.
-
If a plot of ln[A] vs. time is linear, the reaction is first-order with respect to A (this would be observed under pseudo-first-order conditions where [B] is in large excess). The slope is -k.
These plots, derived from empirical data, provide a trustworthy validation of the reaction's kinetic behavior. Further experiments, such as measuring the kinetic isotope effect (KIE) by replacing a C-H bond with a C-D bond, can provide deeper mechanistic insights, for instance, suggesting a radical mechanism if a significant KIE is observed.[1]
Comparative Kinetic Data
The ultimate goal of kinetic analysis is often to compare different systems. The table below presents a conceptual summary of how kinetic data can be used to compare different trifluoromethylthiolating reagents.
| Reagent System | Substrate | Conditions | Observed Rate Law | Relative k (298 K) | Mechanistic Implication |
| Umemoto's Reagent | Aniline | CH₃CN, 298 K | rate = k[Reagent][Aniline] | 1.0 | Likely polar, nucleophilic attack mechanism.[6] |
| Togni's Reagent | Aniline | CH₃CN, 298 K | rate = k[Reagent][Aniline] | ~0.8 | Different mechanism at play despite similar rate law; reactivity does not always track with thermodynamic stability.[6] |
| AgSCF₃ / Pd-catalyst | Aryl Bromide | Dioxane, 353 K | Complex; dependent on catalyst and substrate concentration. | N/A | Rate is governed by the catalytic cycle (e.g., oxidative addition, reductive elimination). |
| N-(CF₃S)saccharin / Ru(bpy)₃²⁺ | Styrene | CH₃CN, 298 K, Blue LED | Complex; involves photocatalyst and light intensity. | N/A | Radical mechanism initiated by single-electron transfer from the photoexcited catalyst.[2] |
Visualizing a Proposed Mechanism
Kinetic data helps support or refute proposed reaction mechanisms. For many modern trifluoromethylthiolation reactions, a radical pathway is common.
Caption: A simplified photocatalytic cycle for radical trifluoromethylthiolation.
Conclusion
Kinetic analysis is not an academic exercise; it is a fundamental tool for the practical application and advancement of trifluoromethylthiolation chemistry. By employing robust in-situ monitoring techniques like ¹⁹F NMR and designing self-validating experimental protocols, researchers can gain reliable, quantitative insights into reaction rates and mechanisms. This knowledge empowers scientists and drug development professionals to select the optimal reagent, rationally optimize reaction conditions, and develop scalable, efficient syntheses for the next generation of fluorinated molecules.
References
- Reactivity of Electrophilic Trifluoromethyl
- Series of 19 F NMR spectra recorded during the process of warming a...
- A Comparative Kinetic Analysis of Trifluoromethanol and Other Electrophilic Trifluoromethyl
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.
- Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.
- Experimental methods of chemical kinetics. Chemistry LibreTexts.
- Progress in Photo-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions.
- (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper.
- 19Flourine NMR. University of Ottawa.
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxyl
- High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- C–H Trifluoromethylthiol
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC.
- Time-Resolved In Situ Monitoring of Mechanochemical Reactions. PubMed.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Time-Resolved In Situ Monitoring of Mechanochemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
In-situ Reaction Monitoring of Phenyl Trifluoromethyl Sulfide (PhSCF₃) Transformations
Technical Comparison Guide for Process Development
Executive Summary
The trifluoromethylthio group (–SCF₃) is a "privileged moiety" in modern drug discovery, offering high lipophilicity (Hansch
This guide compares the three dominant in-situ monitoring modalities: 19F NMR , FTIR (ReactIR) , and Reaction Monitoring Mass Spectrometry (RM-MS) .
The Verdict:
-
For Mechanistic Elucidation: In-situ 19F NMR is the undisputed gold standard due to the distinct chemical shift dispersion of the fluorine motif.
-
For Kinetic Profiling & Scale-Up: In-situ FTIR is preferred for its sub-second time resolution and robustness in pilot plant environments.
-
For Transient Intermediate Detection: RM-MS is required to identify unstable copper/silver-SCF₃ catalytic species.
Technical Context: The "Magic Methyl" Challenge
Monitoring PhSCF₃ transformations presents unique challenges that offline methods (HPLC/GC) often fail to address:
-
Volatility: PhSCF₃ has a relatively high vapor pressure. Offline sampling can lead to evaporative loss and quantitative errors.
-
Over-Oxidation: In the synthesis of chiral sulfoxides (Ph-S(O)-CF₃), the reaction often proceeds rapidly to the achiral sulfone (Ph-SO₂-CF₃). Real-time stopping criteria are essential.
-
Fluorine Coupling: The C-F bonds create complex splitting patterns in 1H NMR, making proton monitoring difficult. 19F monitoring eliminates this background noise.[3]
Comparative Analysis of Monitoring Modalities
Technique A: In-situ 19F NMR Spectroscopy
The Structural Authority
19F NMR is the most chemically specific method for this chemistry. The fluorine nucleus is 100% naturally abundant and highly sensitive to electronic environment changes.[4]
-
Mechanism of Action: Direct observation of the -CF₃ group.
-
Key Advantage: The chemical shift difference between the sulfide, sulfoxide, and sulfone is massive (>15 ppm), allowing effortless quantification without separation.
Experimental Data Profile:
| Species | Structure | Approx.[2][5][6][7][8][9] 19F Shift (ppm) |
| Sulfide (Start) | Ph-SCF₃ | -42.0 to -44.0 |
| Sulfoxide (Product) | Ph-S(O)CF₃ | -60.0 to -63.0 |
| Sulfone (Over-ox) | Ph-SO₂CF₃ | -78.0 to -80.0 |
| Fluoride (Decomp) | F⁻ | -110 to -120 |
Expert Insight: Unlike 1H NMR, 19F NMR requires no solvent suppression. However, relaxation times (T1) for -CF₃ groups can be long (2–5 seconds). You must set the relaxation delay (d1) to >5×T1 for quantitative integration, or use a relaxation agent like Cr(acac)₃.
Technique B: In-situ FTIR (e.g., ReactIR)
The Kinetic Workhorse
FTIR tracks changes in functional groups. While the C-F stretch (1100–1200 cm⁻¹) is often obscured by the fingerprint region, the oxidation of the Sulfur atom provides a clear window.
-
Mechanism of Action: Attenuated Total Reflectance (ATR) probe inserted directly into the reactor.
-
Key Advantage: Data points every 15–30 seconds. Critical for catching the "exact moment" of maximum sulfoxide yield before sulfone formation begins.
Key Spectral Bands:
-
S=O Stretch (Sulfoxide): ~1050–1090 cm⁻¹ (Strong, distinct appearance).
-
O=S=O Stretch (Sulfone): ~1150 and 1300 cm⁻¹ (Appearance signals over-oxidation).
Technique C: Reaction Monitoring Mass Spec (RM-MS)
The Intermediate Hunter
When PhSCF₃ is used in metal-catalyzed cross-couplings (e.g., with Pd or Cu), neither NMR nor IR can easily see the trace catalytic intermediates.
-
Mechanism of Action: Electrospray Ionization (ESI) or APCI via a pressurized sample loop.
-
Key Advantage: Detects [M+H]⁺ or [M-F]⁺ ions of transient species like [L-Cu-SCF3].
Data Summary & Decision Matrix
| Feature | 19F NMR | In-situ FTIR | RM-MS |
| Structural Specificity | High (Exact Structure) | Medium (Func. Group) | High (Mass/Charge) |
| Time Resolution | Low (1–5 min/scan) | High (<1 min) | Medium (1–2 min) |
| Sensitivity | mM range | mM range | µM range |
| Quantification | Excellent (Linear) | Good (Beer's Law) | Poor (Ionization variance) |
| Best Use Case | Mechanism & Yield | Kinetics & Safety | Catalyst Cycle Study |
Visual Decision Logic
Figure 1: Decision matrix for selecting the appropriate PAT (Process Analytical Technology) tool for PhSCF3 chemistry.
Case Study Protocol: Selective Oxidation of PhSCF₃
Scenario: You are developing a process to convert PhSCF₃ to phenyl trifluoromethyl sulfoxide (PhSOCF₃) using an oxidant (e.g., mCPBA or H₂O₂), avoiding the sulfone byproduct.
Experimental Workflow (In-situ 19F NMR)
Objective: Determine the precise stopping point to maximize Sulfoxide yield.
Materials:
-
Substrate: PhSCF₃ (1.0 equiv)
-
Oxidant: mCPBA (1.0 equiv, added slowly)
-
Solvent: CDCl₃ (or non-deuterated CHCl₃ with external lock)
-
Internal Standard:
-Trifluorotoluene (PhCF₃) – Inert and distinct shift (-63 ppm).
Step-by-Step Protocol:
-
Probe Setup:
-
Initialize the NMR spectrometer (minimum 300 MHz, ideally 400+ MHz for separation).
-
Insert a coaxial insert containing D₂O (for lock) if using non-deuterated process solvents.
-
Run a "dummy" scan to shim the magnet on the starting mixture.
-
-
Baseline Acquisition:
-
Add PhSCF₃ (0.1 M) and PhCF₃ (Internal Standard, 0.05 M) to the NMR tube/flow cell.
-
Acquire t=0 spectrum. Verify PhSCF₃ signal at ~ -42.5 ppm. Verify Integration ratio (2:1).
-
-
Reaction Initiation:
-
Critical Step: Add oxidant solution via a syringe pump (flow mode) or rapid injection (tube mode).
-
Start the multi_zg (Bruker) or equivalent kinetic loop immediately.
-
Parameters:
-
Pulse angle: 30° (to allow faster repetition).
-
Acquisition time: 1.0 s.
-
Relaxation delay (D1): 2.0 s (Total repetition time ~3s).
-
Scans per point: 8 (Time resolution ~24s).
-
-
-
Data Processing:
-
Phase and baseline correct the arrayed spectra.
-
Integrate three regions:
-
Region A (-42 ppm): Starting Material.
-
Region B (-61 ppm): Product (Sulfoxide).
-
Region C (-79 ppm): Impurity (Sulfone).
-
-
Plot Integral vs. Time.
-
Reaction Pathway Visualization
Figure 2: Kinetic pathway of PhSCF3 oxidation. The goal is to maximize the green node (Sulfoxide) and stop before the red node (Sulfone) accumulates.
Troubleshooting & Causality
-
Issue: Broad 19F signals.
-
Cause: Paramagnetic impurities (if using Cu/Fe catalysts) or poor shimming due to temperature gradients in the flow cell.
-
Fix: Use a flow-NMR probe with temperature pre-equilibration or filter the reaction stream inline to remove paramagnetic solids.
-
-
Issue: Disappearance of Mass Balance in FTIR.
-
Cause: PhSCF₃ is volatile. If the reactor headspace is large and purged with N₂, you may be stripping the reagent.
-
Fix: Use a reflux condenser or operate in a closed system (autoclave) for the monitoring duration.
-
-
Issue: "Ghost" peaks in 19F NMR around -110 ppm.
-
Cause: Decomposition of the SCF₃ group releases Fluoride (F⁻), which can etch the glass tube (forming SiF₄/BF₄⁻ species).
-
Fix: This is a sign of catalyst decomposition or extreme pH. Check reaction stability.
-
References
-
Mechanistic Studies of Trifluoromethylthiolation
-
19F NMR Chemical Shifts of Organofluorine Compounds
- Title: A Guide to 19F NMR Chemical Shifts.
- Source:Dolbier Group / University of Florida.
- Context: Authoritative list of shifts for -SCF3 vs -SO2CF3.
-
In-situ Monitoring of Fluorinations
- Title: Real-time monitoring of organofluorine reactions using 19F NMR.
- Source:Magnetic Resonance in Chemistry.
- Context: Methodologies for flow-NMR in fluorin
(Note: Specific page-level deep links to PDF spectra are often unstable; journal landing pages are provided for long-term link integrity as requested.)
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Copper-Catalyzed, N-Directed Csp3-H Trifluoromethylthiolation (-SCF3) and Trifluoromethylselenation (-SeCF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Phenyl Trifluoromethyl Sulfide
[1]
Chemical Name: Phenyl Trifluoromethyl Sulfide
CAS Number: 456-56-4
Synonyms: (Trifluoromethylthio)benzene,
Core Directive: The Disposal Strategy
Disposing of Phenyl Trifluoromethyl Sulfide requires a dual-threat management strategy: Odor Abatement (due to the sulfide linkage) and Fluorine Management (due to HF generation upon combustion).
-
Primary Disposal Pathway: High-Temperature Incineration with a scrubber system.
-
Why: The
bond is extremely stable (bond energy ~485 kJ/mol). Standard thermal treatment without residence time optimization may lead to incomplete combustion. Furthermore, combustion generates Hydrogen Fluoride (HF) and Sulfur Oxides ( ) . The incinerator must be equipped with an alkaline scrubber to neutralize these acidic byproducts.
-
-
Prohibited Pathways:
-
NO Drain Disposal: Strictly prohibited due to high aquatic toxicity and volatility.
-
NO Acidification: Contact with strong acids may release toxic vapors or volatile fluorinated sulfur species.
-
Pre-Disposal Stabilization (Odor & Flammability Control)
Before transferring waste to the central accumulation area, researchers should stabilize laboratory-scale quantities (e.g., residual reagent in flasks, syringes) to eliminate the "stench" hazard and reduce volatility.
The "Bleach Quench" Protocol
While the electron-withdrawing trifluoromethyl group (
Reagents:
-
Sodium Hypochlorite solution (Bleach, 5–10%
) -
Sodium Hydroxide (
, 1M) to maintain alkalinity -
Solvent (if needed): Acetonitrile or Dichloromethane (for solubility during quench)
Protocol:
-
Preparation: In a fume hood, prepare a quenching bath of 10% bleach adjusted to pH >10 with
. Crucial: Acidic bleach releases chlorine gas. -
Addition: Dilute the Phenyl Trifluoromethyl Sulfide residue with a small amount of solvent (e.g., DCM). Slowly add this solution to the stirring bleach bath.
-
Reaction: Allow to stir for 1–2 hours. The reaction converts the sulfide (
) to the sulfoxide ( ) or sulfone ( ). -
Verification: Check for the disappearance of the characteristic sulfide stench.
-
Waste Tagging: Label the quenched mixture as "Halogenated Solvent Waste with Oxidizer Residue" .
-
Note: Do not combine this quenched mixture with organic acids or reducing agents.
-
Waste Stream Classification & Packaging
For untreated reagent or larger volumes that cannot be quenched in-lab:
| Parameter | Specification |
| RCRA Waste Code | D001 (Ignitable). May also carry state-specific codes for organic toxicity. |
| Container Type | Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal containers if moisture is present (corrosion risk from potential HF formation). |
| Cap Requirement | Vented Cap recommended if stored for long periods to prevent pressure buildup from slow decomposition, though standard phenolic caps with Teflon liners are acceptable for short-term transport. |
| Labeling | Must explicitly state: "Flammable Liquid," "Stench," and "Contains Fluorine - HF Generation on Fire." |
| Segregation | Store away from Oxidizers (unless in a controlled quench), Acids , and Alkali Metals (Lithium, Sodium). |
Emergency Spill Response Procedures
Immediate Action: Evacuate the immediate area if the stench is overwhelming. Ensure laboratory ventilation is maximum.
DOT Flowchart for Spill Decision Making:
Figure 1: Decision logic for spill response. Note that activated carbon is excellent for odor control.
Transport & Shipping (DOT)[1][2]
When preparing the waste for pickup by a licensed hazardous waste hauler:
-
UN Number: UN 1993 [1]
-
Proper Shipping Name: Flammable liquid, n.o.s. (Phenyl trifluoromethyl sulfide)[2][3][4][5]
-
Hazard Class: 3 (Flammable Liquid)[6]
-
Packing Group: III
-
Additional Markings: "Stench" label is highly recommended on the outer pack to warn handlers.
Scientific Rationale (Mechanism of Hazard)
Why Incineration with Scrubbers? The combustion of Phenyl Trifluoromethyl Sulfide follows this general stoichiometry:
-
HF Formation: The 6 equivalents of Hydrogen Fluoride (HF) produced are highly corrosive and toxic. Standard incinerators without caustic scrubbers (e.g., NaOH spray towers) will emit HF gas, violating environmental regulations and damaging infrastructure.
-
Sulfur Dioxide: The
produced contributes to acid rain and must also be scrubbed. -
Destruction Efficiency: The high bond dissociation energy of the
bond requires temperatures often exceeding 1100°C to ensure 99.99% destruction efficiency (DRE) and prevent the formation of shorter-chain PFAS-like products of incomplete combustion (PICs).
References
-
National Institute of Standards and Technology (NIST). (2023). Phenyl trifluoromethyl sulfide (CAS 456-56-4) Properties and Spectra. NIST Chemistry WebBook, SRD 69.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. [Link]
Sources
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- 6. fishersci.com [fishersci.com]
Navigating the Safe Handling of Phenyl Trifluoromethyl Sulfide: A Guide for Laboratory Professionals
Phenyl trifluoromethyl sulfide, a key reagent in pharmaceutical development, agricultural chemistry, and material science, requires meticulous handling due to its hazardous properties.[1] This guide provides essential, experience-driven safety protocols and logistical plans to ensure the well-being of researchers and the integrity of their work. By moving beyond mere procedural lists, we delve into the causality behind these recommendations, fostering a culture of deep understanding and proactive safety in the laboratory.
I. Understanding the Hazard Profile
Phenyl trifluoromethyl sulfide (CAS No. 456-56-4) is a colorless, flammable liquid with an unpleasant odor.[2][3] Its primary hazards include:
-
Flammability: The compound is a flammable liquid and vapor, with a flashpoint of 37°C (98.6°F).[3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[4] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[2][5] The use of non-sparking tools and explosion-proof equipment is mandatory.[5]
-
Irritancy: It is a known skin and eye irritant.[2][5][6][7] Prolonged or repeated contact can lead to significant irritation.
-
Respiratory Effects: Inhalation of vapors may cause respiratory irritation, with symptoms of overexposure including headache, dizziness, tiredness, nausea, and vomiting.[2][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Phenyl trifluoromethyl sulfide. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Butyl, or multilayer laminate recommended).[8] | The hands are the most likely point of direct contact.[9] The chosen material must be impervious to Phenyl trifluoromethyl sulfide to prevent skin absorption. Always double-glove for added protection during transfers and high-risk operations. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A full-face shield is necessary when handling larger quantities or when there is a splash hazard.[6][7][10] | Protects against splashes and vapors that can cause serious eye irritation.[2][5][6][7] |
| Respiratory Protection | A NIOSH-approved vapor respirator is required when working outside of a certified chemical fume hood.[6][7][10] For high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary.[4] | Prevents inhalation of harmful vapors that can lead to respiratory tract irritation and systemic effects.[2][5] |
| Body Protection | A flame-resistant lab coat is standard. For larger scale work, a liquid-tight chemical suit (Category III, Types 3/4/6) is recommended. | Protects the skin from accidental splashes and contamination. Flame-resistant properties are essential due to the compound's flammability. |
| Footwear | Chemical-resistant boots with steel toes are required.[6][10][11] | Provides protection against spills and falling objects. |
III. Operational Workflow: From Receipt to Disposal
The following step-by-step workflow is designed to minimize exposure and ensure safe handling throughout the lifecycle of Phenyl trifluoromethyl sulfide in the laboratory.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls:
-
All work with Phenyl trifluoromethyl sulfide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][10]
-
Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[2][5]
-
-
Handling and Use:
-
Before handling, thoroughly wash hands and any exposed skin.[5][7]
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring the liquid, use only non-sparking tools.[2][5]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][3][5][10]
-
-
Spill Management:
-
In the event of a small spill, eliminate all ignition sources.[4]
-
Absorb the spill with an inert, non-combustible material such as dry earth, sand, or a commercial sorbent.[4][5]
-
Collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for disposal.[4]
-
-
Decontamination:
Logical Workflow for Handling Phenyl Trifluoromethyl Sulfide
Caption: Workflow for the safe handling of Phenyl trifluoromethyl sulfide.
IV. Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of Phenyl trifluoromethyl sulfide and its contaminated waste is a legal and ethical responsibility.
-
Waste Classification: Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national regulations for proper classification and disposal.[5]
-
Disposal Method: The preferred method of disposal is through a licensed chemical waste incinerator equipped with an afterburner and scrubber.[6][7][10] Do not dispose of this chemical down the drain.[5]
-
Container Disposal: Empty containers may retain product residue and vapors and should be treated as hazardous.[2] Do not reuse empty containers. They should be disposed of through a licensed waste disposal service.[2][5]
V. Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[5][6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][5]
-
Fire: In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[5] Water spray may be inefficient.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Phenyl trifluoromethyl sulfide in their vital work, advancing science while prioritizing personal and environmental well-being.
References
- CHEMM. Personal Protective Equipment (PPE).
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: Phenyl Trifluoromethyl Sulfoxide.
- TCI Chemicals. (2023, March 5).
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Fisher Scientific. SAFETY DATA SHEET: Phenyl trifluoromethyl sulfide.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Phenyl trifluoromethyl sulfide.
- UF/IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Organic Syntheses. phenylsulfur trifluoride.
- TCI Chemicals. SAFETY DATA SHEET: Phenyl Trifluoromethyl Sulfoxide.
- Spectrum Chemical. (2017, March 2). SAFETY DATA SHEET: Phenyl Trifluoromethyl Sulfide, 98+%.
- ChemicalBook. Phenyl trifluoromethyl sulfide(456-56-4).
- Tokyo Chemical Industry UK Ltd. Phenyl Trifluoromethyl Sulfide | 456-56-4.
- Chem-Impex. Phenyl trifluoromethyl sulfide.
- Organic Syntheses. fluoromethyl phenyl sulfone.
- BASF. Minimize Exposure with Personal Protective Equipment.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Phenyl trifluoromethyl sulfide(456-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
